5-Bromo-2-hydroxy-4-methoxybenzonitrile
Description
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Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVLFPUDKPKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Modern Chemistry
5-Bromo-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic compound featuring a unique convergence of three key functional groups: a nitrile, a phenol, and a brominated methoxy-benzene core. This arrangement provides a rich chemical scaffold with multiple reactive sites, making it a molecule of significant interest for synthetic chemists and drug discovery professionals. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl and methoxy groups creates a nuanced electronic profile that dictates its reactivity and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of medicinal chemistry.
IUPAC Name: this compound CAS Number: 1379779-22-2 Molecular Formula: C₈H₆BrNO₂[1]
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from supplier data and comparison with structurally similar molecules.
Core Chemical Structure
The molecule consists of a benzene ring substituted with five groups at the following positions: a cyano group (-C≡N) at C1, a hydroxyl group (-OH) at C2, a methoxy group (-OCH₃) at C4, and a bromine atom (-Br) at C5. This specific arrangement influences the molecule's polarity, hydrogen bonding capability, and reactivity.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the known and predicted properties of the compound.
| Property | Value / Observation | Source(s) |
| Molecular Weight | 228.05 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | [2] |
| Melting Point | Predicted: 140-150 °C. Based on the melting point of the related isomer 3-Bromo-4-hydroxy-5-methoxybenzonitrile (144-148 °C). | [3] |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, DMF, and ethyl acetate. Sparingly soluble in water. | [3] |
| Storage Conditions | 2-8 °C, sealed in a dry environment. | |
| InChI Key | UCBVLFPUDKPKAC-UHFFFAOYSA-N |
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not publicly available, a detailed prediction of its spectroscopic characteristics can be made based on the known effects of its constituent functional groups.[4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at C6 will likely appear as a singlet, as will the proton at C3. Their precise chemical shifts will be influenced by the electronic effects of the neighboring substituents.
-
Hydroxyl Proton: A broad singlet, typically in the range of δ 5.0-6.0 ppm, corresponding to the phenolic -OH group. Its chemical shift can be variable and concentration-dependent.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, characteristic of the -OCH₃ group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the electronegative oxygen and bromine atoms (C2, C4, C5) will be significantly shifted.
-
Nitrile Carbon: A characteristic signal for the cyano group carbon (-C≡N) is expected around δ 115-120 ppm.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands corresponding to the aryl-ether and phenol C-O stretching will be present in the 1200-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would reveal the molecular weight.
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) would be observed at m/z ≈ 227 and 229 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Synthesis and Reactivity: A Chemist's Perspective
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-hydroxy-4-methoxybenzaldehyde. This approach involves two key transformations: electrophilic aromatic substitution (bromination) followed by conversion of the aldehyde to a nitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Bromination of 2-Hydroxy-4-methoxybenzaldehyde
-
Rationale: The hydroxyl and methoxy groups are ortho, para-directing activators. Bromination is expected to occur at the C5 position, which is para to the hydroxyl group and ortho to the methoxy group, and is sterically accessible. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water. The product, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Conversion of Aldehyde to Nitrile via Aldoxime Dehydration
-
Rationale: This is a standard two-step, one-pot conversion. The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. Subsequent dehydration of the aldoxime, often achieved with reagents like acetic anhydride, thionyl chloride, or various catalysts, yields the nitrile.
-
Procedure:
-
To a flask containing the crude 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (1.0 eq) from Step 1, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) in aqueous ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the aldoxime. Monitor by TLC.
-
After cooling, add a dehydrating agent such as acetic anhydride (Ac₂O) (2.0 eq) and heat the mixture again, for instance, to 100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity
The reactivity of this molecule is governed by its three functional groups:
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other alkylation/acylation reactions. It also directs electrophilic aromatic substitution.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.[6][7] Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring and Bromine: The bromine atom can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C5 position.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are prevalent in many biologically active compounds. The nitrile group, in particular, is a key pharmacophore in numerous FDA-approved drugs.[8][9]
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in covalent interactions with active site residues of enzymes, such as cysteine proteases or serine proteases.[8] The substituted phenolic ring can provide additional hydrophobic and hydrogen bonding interactions to enhance binding affinity and selectivity.
-
Scaffold for Library Synthesis: As a multifunctional building block, this compound is an excellent starting point for generating a library of diverse derivatives.[10] The hydroxyl, nitrile, and bromo groups can be selectively modified to explore the structure-activity relationship (SAR) of a new chemical series. For instance, the bromine atom allows for late-stage functionalization via cross-coupling, a powerful strategy in modern medicinal chemistry.
-
Material Science: Phenolic and nitrile-containing compounds can be used as precursors for specialty polymers and functional materials.[11] The presence of a heavy atom (bromine) and polar functional groups could impart useful properties such as thermal stability or specific optical characteristics.
Safety and Handling
As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Classification:
-
Pictogram: Exclamation Mark
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
-
Recommended Personal Protective Equipment (PPE):
-
Handling Precautions:
-
First Aid Measures:
References
-
1 - Supplementary Information. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
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This compound [ 1379779-22-2 ]. [Link]
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Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Supplementary Information - Beilstein Journals. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. [Link]
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5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. [Link]
-
3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem. [Link]
-
4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem. [Link]
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5-Bromo-2-hydroxy-4-methoxybenzonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 1379779-22-2) is a polysubstituted aromatic compound belonging to the benzonitrile class.[1] Molecules of this nature, featuring a combination of hydroxyl, methoxy, bromo, and nitrile functional groups, are significant scaffolds in synthetic organic chemistry. The interplay of these groups governs the molecule's reactivity and electronic properties, making it a valuable building block for more complex chemical entities. Benzonitrile derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides a detailed technical analysis of the molecular structure of this compound, focusing on its synthesis, structural elucidation through spectroscopic methods, and the underlying chemical principles that define its characteristics.
Physicochemical and Structural Properties
The properties of this compound are dictated by its unique arrangement of functional groups on the benzene ring. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from its structure and comparison with related compounds.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | --- |
| CAS Number | 1379779-22-2 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [3] |
| Molecular Weight | 228.05 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on related solid benzonitriles.[4][5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol. | Inferred from the properties of similar phenolic compounds.[2][6] |
Synthetic Strategy and Rationale
The synthesis of this compound is logically achieved via electrophilic aromatic substitution, specifically the bromination of the precursor, 2-hydroxy-4-methoxybenzonitrile. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Underlying Principles of Synthesis:
-
Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups, meaning they increase the electron density of the benzene ring and make it more susceptible to electrophilic attack.[7] Both are ortho, para-directors.[8][9]
-
Directing Effect Hierarchy: The hydroxyl group is a stronger activator than the methoxy group. In electrophilic substitution, the directing effect of the most powerful activating group typically dominates.[7]
-
Regioselectivity: In the precursor, 2-hydroxy-4-methoxybenzonitrile, the position para to the strongly activating -OH group (C-5) is vacant. The positions ortho to the -OH group are C-3 and C-1 (occupied). The position ortho to the -OCH₃ group is C-5. Therefore, the incoming electrophile (Br⁺) is predominantly directed to the C-5 position, which is para to the hydroxyl group and ortho to the methoxy group.
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5-Bromo-2-hydroxy-4-methoxybenzonitrile physical characteristics
An In-depth Technical Guide to the Physical and Structural Characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
This guide provides a comprehensive overview of the core physical, structural, and safety characteristics of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.
Compound Identification and Structural Overview
This compound is a polysubstituted aromatic compound featuring a benzonitrile core. The strategic placement of its functional groups—a bromine atom, a hydroxyl group, and a methoxy group—creates a molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing nitrile and bromine substituents and the electron-donating hydroxyl and methoxy groups establishes a unique electronic profile, influencing the reactivity of the aromatic ring and the properties of the functional groups themselves.
Primary Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₆BrNO₂[4]
-
Molecular Weight: 228.05 g/mol [5]
-
InChI Key: UCBVLFPUDKPKAC-UHFFFAOYSA-N[5]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical characteristics of a compound are foundational to its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from supplier technical data sheets. It is critical to note that while key identifiers are well-established, experimental values for properties like melting point and solubility are not consistently reported in the literature and should be determined empirically for any new batch.
| Property | Value / Observation | Source(s) |
| CAS Number | 1379779-22-2 | [1][2][5] |
| Molecular Formula | C₈H₆BrNO₂ | [4] |
| Molecular Weight | 228.05 g/mol | [5] |
| Physical Form | White to yellow solid | [5] |
| Purity (Typical) | ≥95% | [5][6] |
| Melting Point | Data not available. For comparison, the isomer 3-Bromo-4-hydroxy-5-methoxybenzonitrile has a melting point of 144-148 °C. Experimental determination is recommended. | [7] |
| Solubility | Specific data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO based on its structure and the solubility of related compounds. | [7] |
| Storage | Recommended storage at 2-8 °C. | [5] |
Spectroscopic Characterization: A Methodological Approach
Structural verification is paramount in drug discovery and development. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity.
Proton NMR (¹H NMR) Spectroscopy: The Rationale and Protocol
¹H NMR is the primary technique for confirming the substitution pattern on the aromatic ring. The chemical shift of each proton is influenced by the electronic effects of its neighboring functional groups, and the splitting patterns reveal proton-proton proximity.
Predicted ¹H NMR Spectrum: Based on the structure, we can predict the following signals in a solvent like CDCl₃ or DMSO-d₆:
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.5-8.0 ppm).
-
One proton is situated between the nitrile and methoxy groups.
-
The other proton is located between the bromine and hydroxyl groups.
-
Both will appear as singlets (s) due to the lack of adjacent protons.
-
-
Methoxy Protons: A sharp singlet (s) integrating to three protons is expected around 3.8-4.0 ppm.
-
Hydroxyl Proton: A broad singlet (br s) with a variable chemical shift, which can be confirmed by a D₂O exchange experiment where the peak disappears.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups. The vibrational frequencies of specific bonds serve as a molecular fingerprint.
Expected Characteristic IR Peaks:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Signals typically appearing just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹. The presence of this peak is a strong indicator of the nitrile group.
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption in the 1200-1300 cm⁻¹ range, corresponding to the aryl-alkyl ether linkage of the methoxy group.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of a robust safety protocol. Substituted benzonitriles, as a class, should be handled with care. The specific GHS hazard information for this compound, combined with general best practices, forms the basis for the following self-validating safety system.[8][9]
GHS Hazard Classification: [5]
-
Pictogram: Exclamation Mark
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Self-Validating Laboratory Protocol:
-
Engineering Controls (Primary Barrier):
-
Causality: To prevent inhalation of fine powders and minimize systemic exposure.
-
Action: Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure.
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Handling and Hygiene:
-
Causality: To prevent accidental ingestion and cross-contamination.
-
Action: Avoid creating dust when handling. Wash hands thoroughly with soap and water after handling and before leaving the lab. Do not eat, drink, or smoke in the laboratory.[11]
-
-
Spill and Emergency Procedures:
-
Causality: To ensure a rapid and safe response to accidental releases.
-
Action: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal.[10][12] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
-
Storage and Disposal:
-
Causality: To maintain compound stability and ensure regulatory compliance.
-
Action: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[5] Dispose of waste material in accordance with local, state, and federal regulations.
-
By adhering to this multi-layered safety system, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
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Electronic Supplementary Information . The Royal Society of Chemistry. [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade . Cole-Parmer. [Link]
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BENZONITRILE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
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Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]
-
Benzonitrile - Acute Exposure Guideline Levels . National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride . Angene Chemical. [Link]
-
Benzonitrile, 2-bromo-5-hydroxy- . ChemBK. [Link]
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Supplementary Information . Beilstein Journals. [Link]
-
5-Bromo-2-hydroxybenzonitrile . PubChem. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the theoretical considerations, experimental methodologies for solubility determination, and a representative solubility profile in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and biological screening.
Introduction: The Significance of Solubility for this compound
This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, a bromo, and a methoxy group. This unique combination of functional groups dictates its reactivity, and critically, its solubility behavior. Understanding the solubility of this compound is paramount for a variety of applications, from selecting appropriate solvents for organic reactions and purification to developing formulation strategies for drug delivery. A comprehensive solubility profile enables informed decisions that can prevent costly and time-consuming issues such as poor reaction kinetics, inefficient purification, and inadequate bioavailability.
The structural features of this compound suggest a nuanced solubility profile. The polar hydroxyl and nitrile groups can engage in hydrogen bonding, suggesting solubility in polar solvents. Conversely, the bromo and methoxy groups, along with the benzene ring, contribute to its lipophilic character, indicating potential solubility in non-polar organic solvents. The interplay of these characteristics necessitates a systematic experimental evaluation of its solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[1] This rule suggests that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1] For this compound, its polarity is intermediate, suggesting a broad but varied solubility across different solvent classes.
Factors influencing the solubility of this compound include:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective.
-
Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for favorable interactions with other polar molecules.
-
Van der Waals Forces: The aromatic ring and the bromo substituent contribute to London dispersion forces, which are the primary interactions with non-polar solvents.
A logical workflow for assessing the solubility of a novel compound like this compound would start with a qualitative assessment in a range of solvents, followed by quantitative determination in promising candidates.
Caption: Workflow for Determining the Solubility Profile.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following protocol outlines a robust method for determining the solubility of this compound using the isothermal equilibrium method, which is a variation of the shake-flask method.[2] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (purity >98%)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for benzonitrile derivatives.[3]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Caption: Isothermal Equilibrium Solubility Protocol.
Representative Solubility Data
The following table presents a representative solubility profile of this compound in a selection of common laboratory solvents at 25 °C, as would be determined by the protocol described above.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Qualitative Classification |
| Hexane | 1.9 | < 0.1 | Insoluble |
| Dichloromethane | 9.1 | 15.2 | Soluble |
| Ethyl Acetate | 6.0 | 25.8 | Freely Soluble |
| Acetone | 21 | 85.1 | Very Soluble |
| Ethanol | 24.5 | 42.5 | Freely Soluble |
| Methanol | 32.7 | 68.9 | Very Soluble |
| Water | 80.1 | 0.5 | Sparingly Soluble |
Discussion and Interpretation
The representative data indicates that this compound exhibits poor solubility in non-polar solvents like hexane, which is expected given the presence of multiple polar functional groups. Its solubility is significantly higher in polar aprotic solvents such as acetone and ethyl acetate, as well as in polar protic solvents like methanol and ethanol. This suggests that both dipole-dipole interactions and hydrogen bonding play a crucial role in the dissolution process. The very high solubility in acetone and methanol makes these excellent choices for reaction solvents and for preparing stock solutions.
The limited solubility in water, despite its high polarity, can be attributed to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively large and somewhat non-polar aromatic structure of the solute. The presence of the bromo and methoxy groups, along with the benzene ring, contributes to an overall molecular structure that is not sufficiently polar to be readily hydrated.
For practical applications, this solubility profile suggests that for purification by crystallization, a solvent system approach might be effective. For instance, dissolving the compound in a good solvent like acetone or methanol and then adding a poor solvent like water or hexane could induce crystallization.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the theoretical principles that govern its solubility and by employing a robust experimental protocol, a detailed and useful solubility profile can be generated. The representative data presented herein serves as a valuable resource for scientists and researchers, enabling the informed selection of solvents for a wide range of applications, from chemical synthesis to formulation development.
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A Senior Application Scientist's Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a substituted aromatic compound of interest in synthetic chemistry and drug development. As direct, consolidated spectral data for this specific molecule is not widely published, this document synthesizes predicted spectral features based on foundational spectroscopic principles and data from analogous structures. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind experimental choices and data interpretation is explained, providing researchers with a robust framework for the characterization of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound is a poly-functionalized aromatic molecule. Its structure, featuring a nitrile, a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex chemical entities. Unambiguous structural confirmation is the bedrock of chemical research and development, making a thorough understanding of its spectral signature essential.
Spectroscopic analysis provides a non-destructive window into the molecular world, allowing us to confirm molecular weight, identify functional groups, and map the precise arrangement of atoms within the molecule.[1] This guide serves as a practical manual, detailing the expected outcomes and interpretations for the core analytical techniques used in organic chemistry.
Molecular Structure & Analytical Workflow
The first step in any spectral analysis is a clear understanding of the target structure and a logical plan for its confirmation.
Molecular Structure and Atom Numbering
For clarity in subsequent NMR analysis, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with IUPAC numbering for NMR assignments.
The Analytical Workflow
A multi-technique approach is essential for confident structure elucidation. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating system.
Caption: A logical workflow for the comprehensive spectral analysis of an organic compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first port of call to determine the molecular weight and confirm the elemental composition, particularly the presence of bromine.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.
-
Mass Range: Scan a mass range from m/z 50 to 500.
Predicted Data & Interpretation
The molecular formula is C₈H₆BrNO₂. The monoisotopic mass is calculated to be approximately 226.96 Da.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic M/M+2 isotope pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2][3][4] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[2][3]
Expected Observations:
-
Positive Mode ([M+H]⁺): A pair of peaks at approximately m/z 227.97 and 229.97 in a ~1:1 intensity ratio.
-
Negative Mode ([M-H]⁻): A pair of peaks at approximately m/z 225.95 and 227.95 in a ~1:1 intensity ratio.
The presence of this 1:1 doublet is a definitive indicator of a single bromine atom in the molecule, providing immediate and crucial structural confirmation.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, making it an excellent tool for identifying the key functional groups.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An air background spectrum is collected first and automatically subtracted.
-
Rationale: ATR is a rapid, solvent-free technique ideal for analyzing solid samples with minimal preparation.
Predicted Data & Interpretation
The IR spectrum is dominated by the characteristic absorptions of the O-H, C≡N, C-O, and aromatic C=C bonds.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) | The broadness is due to hydrogen bonding. |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[6] |
| ~2950, ~2850 | Weak | Aliphatic C-H stretch | From the methoxy (-OCH₃) group. |
| ~2230-2220 | Strong, Sharp | C≡N stretch (nitrile) | This is a highly diagnostic peak. Conjugation with the aromatic ring shifts it to a slightly lower frequency compared to aliphatic nitriles.[7] |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches | Multiple bands are expected, characteristic of the benzene ring. |
| ~1250, ~1050 | Strong | C-O stretches | Asymmetric and symmetric stretching of the aryl-ether and phenol C-O bonds. |
The most unambiguous peak is the sharp, strong absorption for the nitrile group around 2225 cm⁻¹.[7] Its presence, along with the broad O-H stretch, provides immediate confirmation of these two critical functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of the exchangeable phenolic -OH proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum (e.g., using a PENDANT or APT sequence to aid in distinguishing C/CH from CH₂/CH₃).
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum is predicted to be remarkably simple due to the substitution pattern.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (broad) | 1H | OH | The phenolic proton signal is typically broad and downfield, especially in DMSO. |
| ~7.4 | Singlet | 1H | H6 | This proton is ortho to the electron-withdrawing nitrile group, causing a downfield shift. It has no adjacent protons, hence it is a singlet. |
| ~6.8 | Singlet | 1H | H3 | This proton is ortho to the electron-donating -OH and para to the -OCH₃ group, causing a significant upfield shift. It also has no adjacent protons. |
| ~3.8 | Singlet | 3H | OCH₃ | A typical chemical shift for an aryl methoxy group. |
The key diagnostic feature is the presence of two singlets in the aromatic region, each integrating to one proton. This immediately confirms the 1,2,4,5-tetrasubstituted pattern where the two aromatic protons are para to each other and thus do not couple.
¹³C NMR: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. Chemical shifts are predicted based on additive effects of the substituents.[8]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C4 | Carbon attached to the strongly electron-donating -OCH₃ group, shifted significantly downfield. |
| ~155 | C2 | Carbon attached to the electron-donating -OH group, shifted downfield. |
| ~135 | C6 | Aromatic CH, deshielded by the adjacent nitrile group. |
| ~118 | C7 (-C≡N) | The nitrile carbon has a characteristic chemical shift in this region. |
| ~115 | C5 | Carbon attached to bromine (ipso-carbon), shifted upfield due to the "heavy atom effect". |
| ~105 | C3 | Aromatic CH, shielded by two ortho electron-donating groups (-OH, -OCH₃). |
| ~100 | C1 | Quaternary carbon, shielded by the ortho -OH group but deshielded by the attached nitrile. Its exact position can vary. |
| ~56 | C8 (-OCH₃) | Typical chemical shift for a methoxy carbon. |
The combination of ¹H and ¹³C NMR data provides a complete and unambiguous map of the molecule's core structure.
Integrated Spectroscopic Confirmation
The power of this analytical approach lies in the convergence of data from all three techniques.
-
MS confirms the molecular formula (C₈H₆BrNO₂) via the molecular ion mass and the presence of one bromine atom through the ~1:1 M/M+2 isotope pattern.
-
IR confirms the presence of key functional groups : a phenolic -OH (broad ~3300 cm⁻¹), a conjugated nitrile C≡N (sharp ~2225 cm⁻¹), and an aryl ether C-O (~1250 cm⁻¹).
-
NMR provides the exact connectivity :
-
¹H NMR shows two aromatic singlets, confirming the 1,2,4,5-substitution pattern. It also confirms the methoxy and hydroxyl protons.
-
¹³C NMR confirms the presence of 8 unique carbons, including the characteristic nitrile and methoxy carbons, and the remaining aromatic carbons whose shifts are consistent with the substituent effects.
-
This cohesive dataset provides an irrefutable confirmation of the structure of this compound.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the structural elucidation of this compound. By predicting the spectral outcomes for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have established a clear set of benchmarks for experimental verification. The key identifiers—a 1:1 M/M+2 isotope pattern in MS, a sharp C≡N stretch ~2225 cm⁻¹ in IR, and two aromatic singlets in the ¹H NMR spectrum—serve as the cornerstones for the unambiguous characterization of this molecule. This integrated analytical workflow is not only applicable to the target compound but also serves as a robust template for researchers and scientists in the field of drug development and synthetic chemistry.
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Femina, J. M., et al. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Molecular Structure, 1130, 861-872. [Link]
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Discovery and history of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into the historical context of its chemical class, explore logical synthetic pathways with mechanistic insights, and discuss its potential applications based on the reactivity of its constituent functional groups and data from analogous structures.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
Benzonitriles, aromatic compounds featuring a cyano (-C≡N) group, are pivotal intermediates in organic synthesis. The nitrile moiety is a highly versatile functional group; it can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocyclic systems. Its strong electron-withdrawing nature also profoundly influences the reactivity of the aromatic ring to which it is attached.[1]
When combined with other functionalities such as hydroxyl, methoxy, and halogen groups, the resulting polysubstituted benzonitrile scaffold offers a rich platform for chemical diversification. This compound is a prime example of such a scaffold. Its structure incorporates:
-
A nucleophilic hydroxyl group , which can be alkylated, acylated, or used as a directing group.
-
A methoxy group , which influences the electronic properties of the ring and can be selectively cleaved to yield a dihydroxy derivative.
-
A bromo substituent , which provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds.
-
A nitrile group , serving as a precursor for numerous other functional groups.
This unique combination makes this compound a high-value intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.
Physicochemical and Structural Properties
A summary of the key identifiers and properties for this compound is provided below. These data are essential for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1379779-22-2 | [2] |
| Molecular Formula | C₈H₆BrNO₂ | |
| Molecular Weight | 228.05 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C#N)O | |
| InChI Key | Not readily available in public databases | |
| Appearance | Inferred to be a solid at room temperature |
Historical Context and the Evolution of Synthesis
While the specific discovery of this compound is not documented in a singular historical account, its emergence can be understood within the broader development of synthetic methodologies for halogenated aromatic compounds. The synthesis of such molecules has been driven by their utility as herbicides, pharmaceuticals, and chemical intermediates.[3][4]
The foundational reactions that enable the synthesis of this class of compounds have a rich history:
-
Introduction of the Nitrile Group: The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone for converting aromatic amines (anilines) into benzonitriles via a diazonium salt intermediate.[1] This classical method provides a reliable pathway for installing the cyano group onto a pre-functionalized aromatic ring.
-
Aromatic Bromination: Electrophilic aromatic substitution using reagents like elemental bromine or N-Bromosuccinimide (NBS) is a fundamental technique. The challenge and art lie in controlling the regioselectivity on a highly substituted ring, which is dictated by the electronic and steric effects of the existing substituents.
-
Ether Cleavage (Demethylation): The cleavage of aryl methyl ethers to phenols is a critical transformation. Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong acids are commonly employed.[5] Patents from the 1970s detail processes for demethylating alkoxybenzonitriles to produce the corresponding hydroxybenzonitriles, highlighting the industrial relevance of this transformation.[6][7]
The synthesis of this compound would have become feasible through the logical combination of these established and refined synthetic operations.
Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of this compound can be designed by leveraging established organic reactions. Below is a proposed synthetic workflow, including a detailed experimental protocol and an explanation of the underlying chemical principles.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the most reactive functionalities. The bromine atom is a prime candidate for disconnection via electrophilic aromatic substitution. The precursor would be 2-hydroxy-4-methoxybenzonitrile. This simplifies the molecule significantly, and this precursor can, in turn, be derived from commercially available starting materials like 4-methoxysalicylaldehyde.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol and Causality
Step 1: Synthesis of 4-Methoxysalicylaldehyde Oxime
-
Protocol:
-
Dissolve 4-methoxysalicylaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the oxime.
-
-
Causality: Hydroxylamine reacts with the aldehyde to form an oxime. Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting aldehyde and is compatible with the aqueous reagents.
Step 2: Synthesis of 2-Hydroxy-4-methoxybenzonitrile
-
Protocol:
-
Add the 4-methoxysalicylaldehyde oxime (1.0 eq.) to acetic anhydride (excess, ~5-10 eq.).
-
Heat the mixture gently to 100-120 °C for 2-3 hours. The reaction is typically exothermic.
-
Monitor the conversion by TLC.
-
After cooling, carefully pour the mixture onto ice to quench the excess acetic anhydride.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile. Purify by column chromatography or recrystallization.
-
-
Causality: Acetic anhydride serves as both the solvent and the dehydrating agent. It facilitates the elimination of a water molecule from the oxime functional group to form the nitrile. This is a classic and efficient method for converting aldoximes to nitriles.
Step 3: Synthesis of this compound
-
Protocol:
-
Dissolve 2-hydroxy-4-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the final product by column chromatography.
-
-
Causality: This is an electrophilic aromatic substitution. The hydroxyl and methoxy groups are both strong ortho-, para-directing activators. The hydroxyl group at C2 directs to C1 (blocked), C3, and C5. The methoxy group at C4 directs to C3 and C5. Both groups strongly direct the incoming electrophile (Br+) to the C3 and C5 positions. Due to the steric hindrance from the adjacent hydroxyl group at C2, substitution at the C5 position is sterically and electronically favored, leading to the desired product. NBS is chosen as a mild and safe source of electrophilic bromine compared to liquid Br₂.
Potential Applications and Future Research Directions
The true value of this compound lies in its potential as a versatile intermediate. Its structural features are highly analogous to compounds with proven biological activity.
Pharmaceutical and Medicinal Chemistry
A structurally similar compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, ERK, and JNK in macrophage cells. [8][9]This finding strongly suggests that the benzonitrile analog could serve as a valuable scaffold for developing new anti-inflammatory agents. The nitrile group can be converted to other functionalities (e.g., tetrazoles, amides) to modulate pharmacokinetic and pharmacodynamic properties.
Furthermore, other substituted hydroxybenzonitriles are known intermediates in the synthesis of agrochemicals and anticancer agents. [4]The bromine atom on the ring is a key handle for diversification via metal-catalyzed cross-coupling reactions, allowing for the rapid synthesis of a library of compounds for high-throughput screening.
Caption: Potential application areas for this compound.
Materials Science
Phenolic compounds are widely used as precursors for polymers (e.g., phenolics, polycarbonates) and as antioxidants. The presence of the nitrile and bromo groups allows for the incorporation of this molecule into polymer backbones or as a pendant group to introduce specific properties like thermal stability, flame retardancy, and altered electronic characteristics.
Conclusion
This compound is a strategically designed chemical intermediate with significant untapped potential. While its history is intertwined with the general evolution of synthetic organic chemistry, its future lies in the hands of researchers in drug discovery and materials science. The logical and scalable synthetic pathways, combined with the multiple reactive sites on the molecule, make it an exceptionally valuable tool for creating novel and complex chemical entities. The demonstrated biological activity of closely related structures provides a strong impetus for the further exploration of this compound and its derivatives in medicinal chemistry programs.
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-
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CAS Common Chemistry. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]
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ResearchGate. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
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J&K Scientific. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5. Retrieved from [Link]
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ALFA GROUP. (n.d.). China CAS No.53949-53-4 | 1-Hydroxyibuprofen Manufacturers and Factory. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Peer-review of "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects...". Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Introduction: 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS No. 1379779-22-2) is a substituted benzonitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The molecule's structure, incorporating a brominated phenolic ring with a nitrile group, suggests a reactivity profile that demands a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for handling this compound that is grounded in the principles of chemical causality and risk mitigation.
Hazard Identification and GHS Classification
The primary hazards associated with substituted benzonitriles stem from their potential toxicity and irritant properties. The nitrile functional group (-C≡N) is of particular concern, as many nitriles can be metabolized to release cyanide, which inhibits cellular respiration.[4][5] The brominated phenolic structure also contributes to potential skin and eye irritation.
Based on an analysis of close structural analogs, this compound should be handled as a substance with the following potential hazards, conforming to the Globally Harmonized System (GHS).[3][6]
| Hazard Class & Category | Hazard Statement | Rationale & Causality |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed | The nitrile group poses a risk of systemic toxicity upon ingestion. The body's metabolic processes can potentially hydrolyze the nitrile to release cyanide ions, leading to severe health effects.[4] |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin | The compound may be absorbed through the skin, leading to systemic toxicity similar to ingestion. The lipophilic nature of the aromatic ring can facilitate dermal uptake.[2][6] |
| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic or Harmful if inhaled | As a fine powder, the compound can be easily aerosolized. Inhalation provides a direct route to the bloodstream, potentially causing rapid onset of toxic effects.[3][7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Phenolic compounds and halogenated aromatics are known skin irritants. Prolonged contact can lead to redness, inflammation, and discomfort.[3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact of the powder or its solutions with the eyes can cause significant irritation, pain, and potential damage to the cornea.[2] |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls, supplemented by appropriate PPE. The causality is simple: prevent the chemical from coming into contact with personnel via all potential routes of exposure (inhalation, dermal, ocular).
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to contain airborne particles and vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[3]
-
Safety Stations: Emergency eyewash fountains and safety showers must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): The selection of PPE is a critical control point. The following diagram outlines the logic for selecting appropriate PPE based on the planned experimental procedure.
Caption: PPE selection workflow for handling the compound.
Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and accidents. These protocols must be treated as self-validating systems, with checks and balances integrated into the workflow.
Protocol 3.1: Weighing and Handling of Solid Compound
-
Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the work area is clean and uncluttered.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above), including gloves, lab coat, and safety goggles. For weighing, a dust mask is the minimum respiratory protection required.[2]
-
Containment: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Tightly seal the source container immediately after dispensing the material.[3]
-
Dissolution: If preparing a solution, add the solvent to the receiving flask before adding the weighed solid. Gently add the solid to the solvent to prevent splashing and minimize dust.
-
Cleanup: Wipe the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[9]
-
Security: For larger quantities, consider storing in a locked cabinet or a controlled-access area.
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Citation(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][10] |
Spill Response
The appropriate response to a spill depends on its scale. The following logic diagram outlines the decision-making process.
Caption: Decision logic for responding to a chemical spill.
Protocol 4.1: Cleaning a Minor Solid Spill (Inside a Fume Hood)
-
Alert: Inform colleagues in the immediate vicinity.
-
PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.
-
Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent further aerosolization.[8]
-
Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Use spark-proof tools if available.[6]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: Place all cleaning materials into the hazardous waste container. Seal the container and label it appropriately.
Disposal Considerations
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]
-
Segregation: Do not mix with other waste streams.
-
Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.[2]
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from nj.gov. [Link]
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International Labour Organization (ILO). (2021). International Chemical Safety Cards: Benzonitrile. Retrieved from ilo.org. [Link]
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Loba Chemie. (2016). Safety Data Sheet: Benzonitrile for Synthesis. Retrieved from lobachemie.com. [Link]
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PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Methodological & Application
Strategic Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Two-Step Conversion from Vanillin
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a valuable substituted benzonitrile intermediate in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step pathway starting from the widely available and renewable feedstock, vanillin. The synthesis first involves the regioselective electrophilic bromination of vanillin to yield 5-bromovanillin. This intermediate is subsequently converted to the target nitrile via a one-pot condensation with hydroxylamine hydrochloride and subsequent dehydration of the aldoxime intermediate. This guide details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure high yield and purity.
Introduction: The Strategic Value of Substituted Benzonitriles
Benzonitriles, particularly those with multiple functional groups, are pivotal building blocks in organic synthesis.[1] The nitrile moiety is a versatile functional group that can be readily transformed into amines, carboxylic acids, amides, and various heterocycles.[2] When combined with a phenolic hydroxyl group and a halogen, as in this compound, the resulting molecule offers multiple reactive sites for diversification, making it a highly sought-after intermediate for the development of novel pharmaceutical agents and functional materials.[1][3]
This protocol leverages vanillin (4-hydroxy-3-methoxybenzaldehyde), a cost-effective and readily available starting material often derived from lignin, to construct this complex scaffold. The synthetic strategy is designed for clarity, efficiency, and scalability.
Overall Synthetic Pathway
The conversion of vanillin to this compound is achieved in two primary synthetic operations:
-
Step 1: Electrophilic Bromination. Vanillin is subjected to electrophilic aromatic substitution to install a bromine atom at the C5 position, yielding 5-bromovanillin.
-
Step 2: Oxime Formation & Dehydration. The aldehyde functionality of 5-bromovanillin is converted into a nitrile group in a one-pot reaction involving condensation with hydroxylamine followed by dehydration.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 5-Bromovanillin
Mechanism and Rationale: Directing Effects in Electrophilic Aromatic Substitution
The bromination of vanillin is a classic example of electrophilic aromatic substitution (EAS) where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.[4] The vanillin ring possesses three substituents: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group.
-
Activating Groups: The hydroxyl and methoxy groups are strong electron-donating groups (activators) due to resonance. They increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions.[5]
-
Deactivating Group: The aldehyde group is an electron-withdrawing group (deactivator) and acts as a meta-director.[6]
The directing effects of the powerful activating groups, particularly the hydroxyl group, dominate the reaction's outcome.[5] The position ortho to the hydroxyl group and meta to the aldehyde group (C5) is the most electronically enriched and sterically accessible site. Consequently, the electrophile (Br⁺) adds selectively at this position to yield 5-bromovanillin as the major product.[6][7]
Caption: Simplified mechanism for electrophilic bromination of vanillin.
Experimental Protocol: Bromination of Vanillin
This protocol is adapted from established literature procedures which demonstrate high yield and purity.[8][9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in methanol (approx. 10-15 mL per gram of vanillin).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Addition: Slowly add elemental bromine (1.1 eq) dropwise to the cooled solution over 20-30 minutes. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.[10] Maintain the reaction temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Precipitation: Cool the reaction mixture back to 0-5 °C and pour it into a beaker containing ice-cold water (approx. 3-4 times the volume of methanol used). A pale yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and methanol.
-
Drying: Dry the product in vacuo at 50 °C overnight. The resulting 5-bromovanillin should be a pale yellow crystalline solid.[9]
Materials and Reagents: Part I
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10g Scale) | Moles (mol) | Notes |
| Vanillin | 152.15 | 10.0 g | 0.0657 | Starting Material |
| Bromine (Br₂) | 159.81 | 3.7 mL (11.5 g) | 0.0723 | Corrosive & Toxic |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | ~400 mL | - | For precipitation/washing |
Expected Results & Characterization
-
Yield: Typically >90%.[8]
-
Appearance: Pale yellow to off-white crystalline solid.[3]
-
Purity: Can be assessed by TLC (e.g., EtOAc/hexane 3:1, Rf ≈ 0.50) and melting point.[8] Further purification can be achieved by recrystallization from 50% ethanol/water if necessary.[5]
Part II: Synthesis of this compound
Mechanism and Rationale: One-Pot Oxime Formation and Dehydration
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic chemistry.[12] This protocol employs a convenient one-pot method where the aldehyde is first condensed with hydroxylamine to form an aldoxime intermediate. This intermediate is then dehydrated under thermal conditions, often with a catalyst, to yield the final nitrile product.[2][13]
-
Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 5-bromovanillin. This is followed by proton transfer and subsequent loss of a water molecule to form the aldoxime.
-
Dehydration: The aldoxime undergoes an elimination reaction (dehydration) to form the nitrile. This step is the rate-determining step and typically requires energy input (heat) and can be facilitated by various dehydrating agents or catalysts.[14][15] Solvents like DMF can also act as catalysts for this thermal dehydration.[16]
Caption: General mechanism for nitrile synthesis from an aldehyde.
Experimental Protocol: Nitrile Formation
This generalized protocol is based on common methods for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride.[2][12]
-
Setup: To a round-bottom flask, add 5-bromovanillin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable catalyst such as ferric hydrogen sulfate (Fe(HSO₄)₃, ~5 mol%) or simply use a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) which can also catalyze the dehydration.[2][16]
-
Solvent: Add DMF to the flask to dissolve the reagents (approx. 5-10 mL per gram of aldehyde).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 120-135 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Materials and Reagents: Part II
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10g Scale) | Moles (mol) | Notes |
| 5-Bromovanillin | 231.04 | 10.0 g | 0.0433 | Starting Material |
| Hydroxylamine HCl | 69.49 | 3.6 g | 0.0519 | Nitrogen Source |
| DMF | 73.09 | 50-100 mL | - | Solvent/Catalyst |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.
-
Bromine: Elemental bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[10] Handle with extreme care. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[10]
-
Solvents: Methanol and DMF are flammable and toxic. Avoid inhalation of vapors and skin contact.
-
Heating: Use a proper heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
Summary of Quantitative Data
| Parameter | Step 1: Bromination | Step 2: Nitrile Formation |
| Starting Material | Vanillin | 5-Bromovanillin |
| Product | 5-Bromovanillin | This compound |
| Theoretical Yield | ~15.1 g (from 10g vanillin) | ~9.9 g (from 10g 5-bromovanillin) |
| Typical Actual Yield | >90% | Good to Excellent (>75%) |
| Melting Point (°C) | 163-166[8] | N/A (Requires experimental determination) |
References
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. University of California, Irvine - Department of Chemistry. [Link]
-
Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters - ACS Publications. [Link]
- New process for producing 5-bromovanillin - Google Patents.
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. National Institutes of Health. [Link]
-
Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. [Link]
-
Draw reaction mechanisms of bromination on vanillin. Chegg.com. [Link]
-
Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube. [Link]
-
Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Oriental Journal of Chemistry. [Link]
-
5-bromovanillin (Br2 + H2O2). The Hive Methods Discourse. [https://hive.d अमृत.ws/forum/met hods/000303016.html]([Link] अमृत.ws/forum/met hods/000303016.html)
-
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. California State University, Los Angeles. [Link]
-
Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Royal Society of Chemistry. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Bromination of vanillin. YouTube. [Link]
-
THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Canadian Science Publishing. [Link]
-
5-Bromovanillin. SYNTHETIKA. [Link]
- Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes - Google Patents.
-
Dehydration of oxime to nitriles. ResearchGate. [Link]
-
DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. ResearchGate. [Link]
-
3,4,5 precursors revisited. The Hive Chemistry Discourse. [https://hive.d अमृत.ws/forum/chemistry/000514141.html]([Link] अमृत.ws/forum/chemistry/000514141.html)
-
Recent developments in dehydration of primary amides to nitriles. RSC Publishing. [Link]
-
A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. National Institutes of Health. [Link]
-
A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. [Link]
-
5-Bromovanillin | C8H7BrO3 | CID 18099. PubChem - NIH. [Link]
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Bromination of 4-hydroxy-3-methoxybenzonitrile synthesis protocol
An Application Guide for the Regioselective Synthesis of 5-Bromo-4-hydroxy-3-methoxybenzonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive protocol and technical guide for the regioselective bromination of 4-hydroxy-3-methoxybenzonitrile. The synthesis of this versatile chemical intermediate, often derived from the abundant natural product vanillin, is a critical step in the development of novel pharmaceutical, agrochemical, and material science compounds.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights and a field-proven experimental protocol.
The core of this transformation is an electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[3][4][5] The protocol detailed herein employs a robust and safer method for in situ generation of the bromine electrophile, ensuring high yield and selectivity.
Mechanistic Rationale & Regioselectivity
The success of this synthesis hinges on controlling the regiochemical outcome of the bromination. The substitution pattern on the 4-hydroxy-3-methoxybenzonitrile ring is dictated by the cumulative electronic effects of its three functional groups: hydroxyl (-OH), methoxy (-OCH3), and nitrile (-CN).
-
Activating Ortho-, Para- Directors: The hydroxyl and methoxy groups are potent activating groups.[6][7] Through resonance, they donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves, making these sites highly nucleophilic and susceptible to electrophilic attack. The hydroxyl group is generally a stronger activator than the methoxy group.
-
Deactivating Meta- Director: The nitrile group is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.[8]
The regioselectivity is determined by the dominant directing power of the activating groups. The most activated position on the ring is C5, which is ortho to the powerful hydroxyl activator and para to the methoxy group. The C2 position is ortho to the methoxy group, while the C6 position is sterically hindered and adjacent to the nitrile group. Therefore, electrophilic bromination is overwhelmingly directed to the C5 position. This is consistent with extensive studies on the bromination of the structurally analogous compound, vanillin, which also yields the 5-bromo derivative.[6][8]
A conceptual diagram illustrating the directing effects of the functional groups on the 4-hydroxy-3-methoxybenzonitrile ring.
Experimental Protocol: Bromination via In Situ Generation
This protocol utilizes potassium bromate (KBrO3) and hydrobromic acid (HBr) in glacial acetic acid to generate bromine (in situ), which is a safer and more controlled alternative to handling elemental bromine (Br₂).[4][6][8]
Materials and Reagents
| Reagent/Material | Formula/Type | Molar Mass ( g/mol ) | Concentration | Supplier | Notes |
| 4-Hydroxy-3-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | >98% | Sigma-Aldrich | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% | Fisher Sci. | Reaction solvent |
| Potassium Bromate | KBrO₃ | 167.00 | >99% | Acros Organics | Oxidizing agent for Br⁻ |
| Hydrobromic Acid | HBr | 80.91 | 48% (aq.) | Sigma-Aldrich | Source of bromide; acid catalyst |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | >98% | VWR | For quenching excess bromine |
| Ethanol, 200 Proof | C₂H₅OH | 46.07 | 100% | Decon Labs | Recrystallization solvent |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Used for work-up and recrystallization |
| 125 mL Erlenmeyer Flask | Glassware | N/A | N/A | N/A | Reaction vessel |
| Magnetic Stir Plate and Stir Bar | Equipment | N/A | N/A | N/A | For agitation |
| Büchner Funnel and Filter Flask | Glassware | N/A | N/A | N/A | For vacuum filtration |
| Whatman Filter Paper | Consumable | N/A | N/A | N/A | For filtration |
Step-by-Step Procedure
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Hydrobromic acid and glacial acetic acid are corrosive, and the in situ generated bromine is toxic and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.0 g (13.4 mmol) of 4-hydroxy-3-methoxybenzonitrile in 20 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved.[3]
-
Addition of Reagents: To the stirred solution, add 0.75 g (4.5 mmol) of potassium bromate. Following this, slowly add 2.0 mL of 48% hydrobromic acid dropwise over 2-3 minutes.[4][6] The solution will turn a dark orange/red-brown color, indicating the formation of bromine.
-
Reaction: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by observing the color; it should gradually lighten as the bromine is consumed.
-
Product Precipitation (Work-up): Pour the reaction mixture into a 250 mL beaker containing 100 mL of an ice-water slurry. A precipitate of the crude product should form immediately.[6]
-
Quenching: Continue stirring the slurry for 10 minutes. To neutralize any unreacted bromine, add a few drops of 10% aqueous sodium thiosulfate solution until the orange color of the supernatant disappears.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold deionized water to remove residual acids and salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 50% ethanol/water to dissolve the solid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[6]
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and allow the product to air-dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the yield and characterize the final product by melting point analysis and spectroscopy (e.g., ¹H NMR, ¹³C NMR, MS) to confirm the structure as 5-bromo-4-hydroxy-3-methoxybenzonitrile.
Reaction and Workflow Diagrams
Chemical reaction scheme for the bromination.
A step-by-step experimental workflow diagram.
Discussion and Troubleshooting
-
Rationale for In Situ Generation: The reaction between potassium bromate and hydrobromic acid (5 HBr + KBrO₃ → 3 Br₂ + 3 H₂O + KBr) provides a controlled release of the bromine electrophile directly in the reaction medium, obviating the need to handle highly volatile and corrosive liquid bromine.[6]
-
Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and reagents but does not readily react with bromine under these conditions.
-
Work-up: Pouring the reaction mixture into ice water serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in water, while the inorganic byproducts remain dissolved.
-
Troubleshooting Low Yield:
-
Incomplete Reaction: Ensure the reaction is stirred for the full duration. If the solution remains dark brown, the reaction may need more time.
-
Loss During Work-up: Ensure the product is fully precipitated before filtration by allowing sufficient time in the ice bath. Minimize the amount of solvent used during recrystallization to prevent product loss.
-
-
Troubleshooting Impure Product:
-
Di-bromination: While the protocol is optimized for mono-bromination, over-bromination can occur if excess brominating agent is used or if the reaction time is excessively long. Adhering to the specified stoichiometry is critical.
-
Ineffective Recrystallization: If the product remains colored or has a broad melting point range, a second recrystallization may be necessary. Ensure the correct solvent polarity (50% ethanol/water) is used.
-
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). JoVE.
- 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). UCLA Chemistry & Biochemistry.
- Bromination of vanillin. (2021, March 28). YouTube.
- Bromination of Vanillin Lab Report. (2022). Edubirdie.
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. (2025). BenchChem.
- 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 5-Bromo-2-hydroxy-4-methoxybenzonitrile as a Versatile Scaffolding Intermediate in Pharmaceutical Synthesis
Section 1: Introduction & Strategic Importance
5-Bromo-2-hydroxy-4-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aryl bromide, and a nitrile group that can be transformed into various amine or carbonyl functionalities. This trifunctional nature allows for sequential, regioselective modifications, enabling the efficient construction of complex molecular architectures and diverse compound libraries for drug discovery programs.
The phenol allows for the introduction of ether linkages, a common motif in drug molecules, through well-established alkylation chemistry.[1] The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which has revolutionized the synthesis of aryl amines.[2][3] Finally, the nitrile group is a versatile precursor to primary amines via reduction or can be hydrolyzed to carboxylic acids, providing a key point for amide coupling or further derivatization.[4][5] This guide provides detailed protocols and the scientific rationale for leveraging these functionalities in the synthesis of advanced pharmaceutical intermediates.
Caption: Key reactive sites of this compound.
Section 2: Physicochemical Properties and Safe Handling
Before undertaking any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 1379779-22-2 | [6] |
| Molecular Formula | C₈H₆BrNO₂ | [6] |
| Molecular Weight | 228.04 g/mol | [6] |
| Appearance | Solid / Powder | [7] |
| Storage | Sealed in dry, room temperature conditions | [6] |
Safety & Handling: this compound and its related isomers are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] They can cause serious skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
-
Handling: Avoid generating dust.[9] Use only non-sparking tools. Wash hands and face thoroughly after handling.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek immediate medical attention.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 3: Core Synthetic Transformations & Protocols
This section details validated protocols for the three primary transformations of this compound, explaining the causality behind key experimental choices.
O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Principle: The Williamson ether synthesis is a robust and widely used Sₙ2 reaction for forming ethers.[1] The weakly acidic phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an electrophilic alkyl halide. The choice of base and solvent is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, without participating in the reaction.[11]
Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-propoxybenzonitrile
| Reagent | M.W. | Eq. | Amount |
| This compound | 228.04 | 1.0 | 2.28 g (10 mmol) |
| 1-Bromopropane | 123.00 | 1.2 | 1.1 mL (12 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.76 g (20 mmol) |
| Acetonitrile (ACN), anhydrous | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.28 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Add 1-bromopropane (1.1 mL, 12 mmol) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted starting material, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-4-methoxy-2-propoxybenzonitrile.
C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction has become a cornerstone of pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Ullmann condensation.[2] The reaction proceeds through a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and stabilizing the catalyst.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle.[12]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of N-benzyl-2-hydroxy-4-methoxy-5-aminobenzonitrile derivative
| Reagent | M.W. | Eq. | Amount |
| This compound | 228.04 | 1.0 | 1.14 g (5 mmol) |
| Benzylamine | 107.15 | 1.2 | 0.65 mL (6 mmol) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 46 mg (0.05 mmol) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 95 mg (0.2 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 0.67 g (7 mmol) |
| Toluene, anhydrous | - | - | 25 mL |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.14 g, 5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (25 mL) followed by benzylamine (0.65 mL, 6 mmol) via syringe.
-
Seal the flask and heat the reaction mixture in an oil bath at 100-110°C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a plug of Celite, washing the plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired N-arylated amine.
Reduction of the Nitrile to a Primary Amine
Principle: The reduction of a nitrile to a primary amine is a fundamental transformation for introducing a basic center into a molecule.[13] Catalytic hydrogenation is often the preferred method in industrial and pharmaceutical settings due to its high efficiency, cleaner workup, and avoidance of pyrophoric metal hydride reagents.[5] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used.[5][14] The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the carbon-nitrogen triple bond.[5] To prevent the formation of secondary and tertiary amine byproducts via reaction of the intermediate imine with the product amine, ammonia is often added to the reaction mixture.[14]
Experimental Protocol: Synthesis of (5-Aminomethyl-2-hydroxy-4-methoxyphenyl)amine derivative (Assuming the bromine was previously substituted as in 3.2)
| Reagent | M.W. | Eq. | Amount |
| N-benzyl-5-cyano-2-hydroxy-4-methoxyaniline (from 3.2) | 268.30 | 1.0 | 1.34 g (5 mmol) |
| Raney® Nickel (50% slurry in water) | - | cat. | ~0.5 g |
| Methanol | - | - | 40 mL |
| Ammonia (7N solution in Methanol) | - | - | 10 mL |
| Hydrogen Gas (H₂) | 2.02 | excess | 50-100 psi |
Procedure:
-
Carefully wash the Raney® Nickel slurry (0.5 g) with methanol (3 x 10 mL) in a beaker, decanting the supernatant each time.
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add the starting nitrile (1.34 g, 5 mmol) and the washed Raney® Nickel catalyst.
-
Add methanol (40 mL) and the 7N methanolic ammonia solution (10 mL).
-
Seal the vessel, connect it to the hydrogenation apparatus, and purge the system by evacuating and refilling with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is often exothermic.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once hydrogen uptake ceases, stop the agitation and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry out. Keep it wet with methanol or water and dispose of it properly.
-
Rinse the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude primary amine, which can be purified by crystallization or chromatography if necessary.
Section 4: Integrated Synthetic Workflow Example
The true power of this compound is realized when these individual transformations are combined into a logical sequence to rapidly build molecular complexity. The following workflow illustrates how a highly decorated, drug-like scaffold can be synthesized.
Caption: Sequential functionalization workflow for complex scaffold synthesis.
This three-step sequence transforms the simple starting material into a complex intermediate bearing three distinct points for further diversification (e.g., the newly introduced ether tail, the secondary amine, and the primary aminomethyl group), making it an ideal scaffold for building a library of potential pharmaceutical candidates.
Section 5: Conclusion
This compound is a quintessential example of a modern synthetic building block, offering chemists a reliable and versatile platform for the synthesis of complex pharmaceutical intermediates. By strategically applying well-understood, high-yield transformations such as O-alkylation, palladium-catalyzed amination, and nitrile reduction, researchers can rapidly access novel chemical matter. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique reactivity of this scaffold, accelerating discovery timelines and expanding the accessible chemical space for drug development professionals.
Section 6: References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4994. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine?[Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Wikipedia. Trimebutine. [Link]
-
Johnstone, R., & Rose, M. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(18), 2169-2173. [Link]
-
Google Patents. Process for the alkylation of phenols.
-
RSC Publishing. (2015). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Advances, 5, 101736-101741. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. [Link]
-
Google Patents. Preparation method of trimebutine.
-
PubMed. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-9. [Link]
-
NIH. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14, 12345. [Link]
-
ResearchGate. (2009). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
Google Patents. US 2011/0144188 A1.
-
Google Patents. Preparation method of trimebutine.
-
PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]
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Application Notes & Protocols for 5-Bromo-2-hydroxy-4-methoxybenzonitrile in Agrochemical Research
Abstract: This document provides a comprehensive guide for researchers exploring the potential agrochemical applications of 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS No. 1379779-22-2)[1]. While direct biological data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural features, shared with established classes of pesticides, provide a strong rationale for its investigation as a novel herbicide, fungicide, or insecticide. This guide synthesizes information from analogous compounds to propose hypothesized mechanisms of action and furnishes detailed, field-proven protocols for systematic screening and characterization. The methodologies herein are designed to be self-validating, enabling researchers to generate robust and interpretable data for the development of new crop protection agents.
Introduction and Scientific Rationale
This compound is a substituted aromatic nitrile, a class of compounds well-represented in the agrochemical and pharmaceutical sectors due to their versatile reactivity and biological activity.[2][3] The molecule incorporates three key functional groups that suggest potential bioactivity:
-
A Hydroxynitrile Moiety: This feature is characteristic of photosystem II (PSII) inhibiting herbicides, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). These herbicides disrupt the photosynthetic electron transport chain, a validated mode of action for broad-leaf weed control.[4][5]
-
A Brominated Phenolic Ring: Halogenated phenols are known for their antimicrobial properties. The presence of bromine can enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.
-
A Methoxy Group: The methoxy substitution modifies the electronic and steric properties of the ring, which can fine-tune binding affinity to target enzymes and influence metabolic stability within the target organism.
The structural similarity to compounds with known fungicidal and herbicidal activity makes this compound a compelling candidate for agrochemical screening. For instance, the non-brominated analog, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated potent antifungal effects against significant plant pathogens like Fusarium graminearum by disrupting cell membranes and ergosterol biosynthesis.[6][7][8]
This guide provides a logical framework for the initial investigation of this promising molecule.
Caption: High-level workflow for agrochemical evaluation.
Hypothesized Biological Activities & Mechanisms
Potential Herbicidal Activity
Hypothesis: this compound acts as a photosynthetic inhibitor by binding to the D1 protein of Photosystem II, thereby blocking electron transport. This is the established mechanism for commercial hydroxynitrile herbicides like bromoxynil.[4][9]
Causality: The 4-hydroxybenzonitrile core is the critical pharmacophore for PSII inhibition. The electron-withdrawing nitrile group and the phenolic hydroxyl are essential for binding to the quinone-binding site of the D1 protein. Disruption of this process leads to the generation of reactive oxygen species, causing rapid cellular damage, chlorophyll bleaching, and plant death.
Potential Fungicidal Activity
Hypothesis: The compound disrupts the integrity of fungal cell membranes by inhibiting ergosterol biosynthesis, a mechanism analogous to that of azole fungicides and demonstrated by the related compound 2-hydroxy-4-methoxybenzaldehyde.[8]
Causality: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion or altered structure increases membrane permeability, leading to leakage of essential cellular contents and ultimately, cell death. The lipophilic nature of the brominated aromatic ring would facilitate its partitioning into the fungal membrane to reach its target enzyme(s) in the ergosterol pathway.
Caption: Hypothesized fungicidal mode of action.
Experimental Protocols
Protocol 1: Evaluation of Herbicidal Activity
This protocol outlines a primary screen to assess both pre-emergence and post-emergence herbicidal effects on representative monocot and dicot species.
3.1. Materials & Reagents
-
Test Compound: this compound
-
Solvent/Vehicle: Acetone or DMSO
-
Surfactant: Tween® 20 or similar non-ionic surfactant
-
Positive Control: Commercial bromoxynil formulation
-
Plant Species: Sinapis alba (white mustard, dicot), Lolium perenne (perennial ryegrass, monocot)
-
Growth Medium: Standard potting mix in 10x10 cm pots
3.2. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in the chosen vehicle. Prepare a similar stock of the positive control.
-
Plant Cultivation:
-
For pre-emergence , fill pots with soil, sow 20-30 seeds of each species per pot, and cover lightly with soil.
-
For post-emergence , sow seeds and grow in a controlled environment (22°C, 16:8h light:dark cycle) until plants reach the 2-3 true leaf stage (approx. 10-14 days).
-
-
Application Solution Preparation: Prepare spray solutions at test concentrations (e.g., 2000, 1000, 500, 250 ppm) by diluting the stock solution in water containing 0.1% (v/v) surfactant. Prepare a vehicle-only control spray.
-
Application:
-
Pre-emergence: Apply 10 mL of each test solution evenly to the soil surface of the sown pots.
-
Post-emergence: Use a laboratory track sprayer to apply the solutions to the foliage until runoff.
-
-
Incubation and Assessment: Place all pots in a randomized block design in a growth chamber. Assess phytotoxicity at 7 and 14 days after treatment (DAT) using a visual rating scale.
3.3. Data Analysis and Interpretation
-
Visual Rating: Use a 0-100% scale where 0% = no effect and 100% = complete plant death.
-
Trustworthiness: Each treatment (concentration) and control must be replicated at least three times. The vehicle control should show 0% injury, while the positive control should show significant activity, validating the assay conditions.
-
Quantitative Data Summary:
| Concentration (ppm) | Mean % Injury (Mustard, 14 DAT) | Std. Dev. | Mean % Injury (Ryegrass, 14 DAT) | Std. Dev. |
| Vehicle Control | 0 | 0 | 0 | 0 |
| 250 | Record Data | Calc | Record Data | Calc |
| 500 | Record Data | Calc | Record Data | Calc |
| 1000 | Record Data | Calc | Record Data | Calc |
| 2000 | Record Data | Calc | Record Data | Calc |
| Positive Control | Record Data | Calc | Record Data | Calc |
-
Next Steps: If significant activity is observed, proceed to a dose-response study to determine the Growth Reduction (GR₅₀) value. Subsequently, a Photosystem II inhibition assay (e.g., DCPIP photoreduction using isolated chloroplasts) should be performed to test the hypothesized mechanism of action.
Protocol 2: Evaluation of Fungicidal Activity
This protocol uses a 96-well plate broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
3.1. Materials & Reagents
-
Test Compound: this compound
-
Vehicle: DMSO
-
Positive Control: Tebuconazole or another relevant fungicide
-
Fungal Species: Botrytis cinerea, Fusarium graminearum
-
Growth Medium: Potato Dextrose Broth (PDB)
-
Equipment: 96-well microtiter plates, spectrophotometer (plate reader)
3.2. Step-by-Step Methodology
-
Fungal Inoculum: Grow fungi on Potato Dextrose Agar (PDA) plates. Harvest spores by flooding the plate with sterile water and scraping gently. Adjust the spore suspension concentration to 1 x 10⁵ spores/mL in PDB.
-
Compound Dilution Series: In a 96-well plate, add 100 µL of PDB to all wells. Add 2 µL of a 10 mg/mL stock of the test compound (in DMSO) to the first column. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a concentration range (e.g., 100 µg/mL down to 0.098 µg/mL).
-
Controls: Include a positive control (Tebuconazole dilution series), a negative/growth control (PDB + 2% DMSO + inoculum), and a sterility control (PDB only).
-
Inoculation: Add 100 µL of the prepared spore suspension to all wells except the sterility control.
-
Incubation: Cover the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Assessment: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring absorbance at 600 nm.
3.3. Data Analysis and Interpretation
-
MIC Value: The MIC provides a quantitative measure of the compound's potency. A lower MIC indicates higher activity.
-
Self-Validation: The sterility control must show no growth. The growth control must show robust growth. The positive control should yield an MIC value consistent with its known potency.
-
Minimum Fungicidal Concentration (MFC): To determine if the effect is fungistatic or fungicidal, aliquot 10 µL from all wells showing no growth onto a fresh PDA plate. The MFC is the lowest concentration from which no fungal colonies grow after incubation.
Protocol 3: Preliminary Insecticidal Screening
This protocol describes a simple contact toxicity assay for initial screening.
3.1. Materials & Reagents
-
Test Compound: this compound
-
Vehicle: Acetone
-
Positive Control: A commercial pyrethroid insecticide (e.g., permethrin)
-
Insect Species: Plutella xylostella (diamondback moth, 2nd or 3rd instar larvae)[10] or Drosophila melanogaster (fruit fly).
-
Equipment: Petri dishes, filter paper, micropipette.
3.2. Step-by-Step Methodology
-
Stock Solution: Prepare a 1% (10 mg/mL) solution of the test compound and positive control in acetone.
-
Treatment: Line petri dishes with filter paper. Apply 500 µL of the test solution evenly onto the filter paper and allow the solvent to evaporate completely. Prepare a vehicle-only control.
-
Exposure: Place 10-15 larvae or adult insects into each petri dish.
-
Incubation: Hold the dishes at room temperature.
-
Assessment: Record mortality at 24 and 48 hours. An insect is considered dead if it cannot move when prodded with a fine brush.
3.3. Data Analysis and Interpretation
-
Percent Mortality: Calculate the percentage of dead insects for each treatment.
-
Assay Validity: The vehicle control should exhibit <10% mortality. The positive control should cause high mortality. If these conditions are not met, the assay is invalid.
-
Next Steps: If mortality is significant (>50%) at the screening concentration, a full dose-response study should be conducted to determine the lethal concentration (LC₅₀).
References
- BLD Pharm. (n.d.). 1379779-22-2|this compound.
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5-Bromo-2-hydroxy-4-methoxybenzonitrile as a building block for novel organic compounds
An In-Depth Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Versatile Building Block for Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. This compound is a polysubstituted aromatic compound that has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its four distinct functional groups: a nucleophilic hydroxyl group, a methoxy group that modulates electronic properties, a versatile nitrile group, and a strategically placed bromine atom ready for cross-coupling reactions. This unique arrangement on a benzene ring provides a powerful platform for the synthesis of complex molecular architectures, particularly heterocyclic systems and substituted biaryls found in many pharmacologically active molecules.[1][2]
This guide serves as a comprehensive resource for researchers, offering detailed application notes and robust protocols. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower chemists to adapt and innovate in their own synthetic endeavors.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [3] |
| Molecular Weight | 228.04 g/mol | [3] |
| CAS Number | 1379779-22-2 | [3] |
| Appearance | Typically a powder or solid | [4] |
| Melting Point | 158-163 °C (for the related 5-Bromo-2-hydroxybenzonitrile) | [4] |
| SMILES | N#CC1=CC(Br)=C(OC)C=C1O | [3] |
| InChI Key | (Inferred from similar structures) | [4] |
Safety and Handling:
This compound and its chemical cousins are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid creating dust. Use spark-proof tools and ensure equipment is properly grounded. Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Synthetic Potential: A Multi-Functional Hub
The true power of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold. The following diagram illustrates the primary synthetic pathways accessible from this building block.
Caption: Synthetic pathways from this compound.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most common site for initial functionalization, primarily through palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthesis for their reliability and broad functional group tolerance.[8]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, typically between an aryl halide and an organoboron species.[9][10] This is particularly useful for synthesizing biaryl structures, which are prevalent in medicinal chemistry.[11]
Scientific Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzonitrile. This step is generally faster for bromides than chlorides.[9]
-
Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center.[10][13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific substrates. For electron-rich phenols like our building block, sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and prevent side reactions.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture. In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the solvent, then add this catalyst solution to the main reaction mixture.
-
Reaction Execution: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15] This reaction couples an aryl halide with a primary or secondary amine.[16][17]
Scientific Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[18] A key difference is the choice of base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step.[18] The steric and electronic properties of the phosphine ligand are critical, with bulky, electron-rich ligands often giving the best results.[16]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vessel tightly and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Application II: Leveraging the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group allows for a range of classical transformations, such as Williamson ether synthesis or ester formation. These reactions can be used to install protecting groups or to add moieties that modulate the compound's solubility or biological activity.
Detailed Protocol: O-Alkylation (Williamson Ether Synthesis)
Scientific Rationale: This is a classic Sₙ2 reaction. A base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide to form an ether. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving a highly reactive, "naked" phenoxide anion.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Reagent Addition: Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Base Addition: Add potassium carbonate to the solution and stir for 15-30 minutes at room temperature.
-
Electrophile Addition: Add the alkyl halide dropwise to the stirring suspension.
-
Reaction Execution: Heat the mixture (e.g., 60-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Application III: Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups, primarily carboxylic acids (or amides) and primary amines.
-
Hydrolysis to Carboxylic Acid: This can be achieved under harsh acidic (e.g., conc. H₂SO₄, heat) or basic (e.g., aq. NaOH, heat) conditions. The resulting carboxylic acid can then participate in amide bond formation or other derivatizations.
-
Reduction to Benzylamine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary amine, providing a key linker for further synthetic elaboration.
Application IV: Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to palladium catalysis, Nucleophilic Aromatic Substitution (SₙAr) is a potential pathway if the ring is sufficiently electron-deficient.[19][20] The presence of the strongly electron-withdrawing nitrile group ortho to the hydroxyl and para to the bromine partially activates the ring.[21][22] This reactivity could be exploited with very strong nucleophiles or in the synthesis of specific fused heterocyclic systems where an intramolecular SₙAr reaction can occur. The reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized Meisenheimer complex intermediate.[19][20]
Conclusion: A Gateway to Chemical Diversity
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed functional handles allow for a modular and predictable approach to the synthesis of complex organic compounds. From the creation of C-C and C-N bonds via modern cross-coupling to classical transformations of its hydroxyl and nitrile groups, this building block offers multiple entry points for generating novel structures for drug discovery, materials science, and agrochemicals. The protocols and insights provided herein serve as a robust starting point for researchers to harness the full synthetic potential of this powerful scaffold.
References
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PubChem. 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1846-1851. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guide. [Link]
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Beilstein Journals. Supplementary Information for various bromo-phenols. [Link]
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ResearchGate. Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
ChemBK. Benzonitrile, 2-bromo-5-hydroxy-. [Link]
-
Javed, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Results in Chemistry, 6, 101189. [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. YouTube. [Link]
-
Zhang, Y., et al. (2020). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
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Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E, 64(Pt 11), o2260. [Link]
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Vonesh, M., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(33), 14056–14061. [Link]
-
Coles, S. J., et al. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 68(Pt 8), o2468. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. [Link]
-
Lund University. Synthesis of novel PfDHODH inhibitors based on 4-aminocoumarin structures. [Link]
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CAS Common Chemistry. 5-Bromo-2-hydroxybenzonitrile. [Link]
-
Chimirri, A. (2001). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. CHIMIA International Journal for Chemistry, 55(10), 833-837. [Link]
-
Zhang, G., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(2), M936. [Link]
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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Application Note & Experimental Protocol: Facile Demethylation of 5-Bromo-2,4-dimethoxybenzonitrile using Boron Tribromide
Abstract
This guide provides a comprehensive, field-tested protocol for the efficient demethylation of 5-Bromo-2,4-dimethoxybenzonitrile to synthesize its dihydroxy analogue, 5-Bromo-2,4-dihydroxybenzonitrile. This target molecule is a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The protocol is centered on the use of boron tribromide (BBr₃), a powerful and highly effective reagent for the cleavage of aryl methyl ethers under mild conditions.[1][2] This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety measures, and provides expert insights for troubleshooting and ensuring reaction success. The methodologies described herein are designed for reproducibility and are supported by in-text citations to authoritative literature, ensuring scientific integrity and trustworthiness for researchers in organic synthesis and drug development.
Scientific Principles and Mechanism
The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed as a final deprotection step in the synthesis of complex natural products and pharmaceuticals.[3] While various reagents can effect this transformation, many require harsh conditions and high temperatures.[4] Boron tribromide (BBr₃) has emerged as a superior reagent for this purpose, enabling demethylation at or below room temperature, thereby preserving sensitive functional groups within the molecule.[1][5]
The reaction mechanism proceeds through the formation of a Lewis acid-base adduct between the highly Lewis acidic boron atom of BBr₃ and the Lewis basic oxygen atom of the methoxy group.[4] This coordination weakens the O-CH₃ bond, facilitating a nucleophilic attack by a bromide ion, which is either intramolecular or from another BBr₃ molecule. This step results in the formation of methyl bromide (a volatile gas) and an aryloxy-dibromoborane intermediate. This process is repeated for the second methoxy group. Upon completion of the reaction, the boron-oxygen bonds are hydrolyzed during an aqueous workup, liberating the desired dihydroxy product, 5-Bromo-2,4-dihydroxybenzonitrile, along with boric acid and hydrobromic acid.[5] Recent density functional theory (DFT) calculations have further refined this mechanism, suggesting a pathway involving charged intermediates where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[6]
Caption: Reaction mechanism of BBr₃-mediated demethylation.
Safety First: Handling Boron Tribromide
Trustworthiness: Adherence to stringent safety protocols is non-negotiable. Boron tribromide is a highly hazardous substance that requires careful handling to prevent serious injury.
-
Extreme Reactivity: BBr₃ reacts violently with water and moisture, producing toxic and corrosive hydrogen bromide gas.[7][8] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
-
Toxicity and Corrosivity: BBr₃ is acutely toxic if inhaled and causes severe burns to the skin, eyes, and respiratory tract.[10][11] The permissible exposure limit (PEL) is extremely low.[7]
-
Required Controls:
-
Fume Hood: All manipulations must be performed inside a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a full-face shield.[7]
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.[7] Inspect gloves before use and use proper removal technique.[11]
-
Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toed shoes are required.[7]
-
-
-
Spill & Waste: Do not attempt to clean up a BBr₃ spill yourself. Evacuate the area and contact safety personnel.[8] All materials contaminated with BBr₃ must be quenched carefully and disposed of as hazardous waste.[8]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier/Grade |
| 5-Bromo-2,4-dimethoxybenzonitrile | 242.07 | 5.0 | 1.0 | 1.21 g | ≥97% Purity |
| Boron Tribromide (BBr₃) | 250.52 | 15.0 | 3.0 | 1.5 mL (3.76 g) | ≥99% Purity |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL | Anhydrous, ≥99.8% |
| Methanol (MeOH) | 32.04 | - | - | 20 mL | Reagent Grade |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | 150 mL | Reagent Grade |
| Deionized Water | 18.02 | - | - | 100 mL | - |
| Brine (Saturated NaCl) | - | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | Reagent Grade |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for demethylation.
Step-by-Step Methodology
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.[9]
-
Dissolution: To the flask, add 5-Bromo-2,4-dimethoxybenzonitrile (1.21 g, 5.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir until the solid is fully dissolved.
-
Cooling: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Reagent Addition: Using a dry syringe, slowly add boron tribromide (1.5 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. Maintain the internal temperature below -70 °C during the addition. A precipitate may form.[1]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (approx. 16 hours) at room temperature under a nitrogen atmosphere.[1]
-
Monitoring (Self-Validation): Check for the completion of the reaction using Thin-Layer Chromatography (TLC). Elute with a 7:3 mixture of Hexane:Ethyl Acetate. The starting material should be consumed, and a new, more polar spot corresponding to the product should be visible.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. CAUTION: This step is highly exothermic. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess BBr₃ and hydrolyze the boron intermediates. Vigorous gas evolution (HBr) will occur. Ensure the fume hood sash is lowered and functioning properly.
-
Work-up:
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Characterization & Validation:
-
Dry the purified white to off-white solid under vacuum.
-
Determine the melting point. The literature value for 5-Bromo-2-hydroxybenzonitrile is 158-163 °C.
-
Confirm the structure using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14] The expected product is 5-Bromo-2,4-dihydroxybenzonitrile.
-
Expertise & Experience: Rationale Behind the Protocol
-
Choice of Reagent: BBr₃ is chosen for its high efficacy in cleaving aryl ethers without requiring high temperatures, which could lead to decomposition or side reactions, especially with a multifunctional substrate like this.[1]
-
Stoichiometry: A significant excess of BBr₃ (3.0 equivalents) is recommended. The starting material contains two Lewis basic methoxy groups and a nitrile group. It is advisable to use at least one equivalent of BBr₃ for each basic site to ensure the reaction goes to completion.[5]
-
Solvent: Anhydrous dichloromethane is the preferred solvent as it is inert to BBr₃ and has a low boiling point, making it easy to remove during workup.[1]
-
Temperature Control: Starting the reaction at -78 °C is crucial to control the initial, highly exothermic Lewis acid-base complexation.[4] Allowing the reaction to warm slowly to room temperature provides sufficient thermal energy to drive the cleavage reaction to completion without causing unwanted side reactions.
-
Quenching with Methanol: While water can be used for quenching, methanol is often preferred as it reacts vigorously but often more controllably than water with unreacted BBr₃ and the borane intermediates.
References
-
Sommer, R. D., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Princeton University. (n.d.). Standard Operating Procedure for Boron Tribromide. Environmental Health & Safety. [Link]
-
Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. Environmental Health & Safety. [Link]
-
McOmie, J. F. W., & West, D. E. (1967). Demethylation of aryl methyl ethers by means of boron tribromide. Tetrahedron Letters, 8(53), 5347-5348. [Link]
-
McOmie, J. F. W., & Watts, M. L. (1976). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 55, 49. [Link]
-
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Introduction: The Strategic Importance of the Benzonitrile Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, molecules featuring a substituted benzonitrile scaffold have emerged as a particularly fruitful area of research.[3][4] The nitrile group is a key pharmacophore, often acting as a hydrogen bond acceptor that mimics the interactions of the adenine ring of ATP with the kinase hinge region.[3][5] This interaction is a common motif observed in the binding of many potent and selective kinase inhibitors.[3]
The compound 5-Bromo-2-hydroxy-4-methoxybenzonitrile is a highly versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. Its key features include:
-
A Bromo Substituent: This serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[6][7] This is a fundamental strategy for exploring the structure-activity relationship (SAR) and tuning the inhibitor's selectivity and potency.
-
A Hydroxyl Group: This provides a site for etherification, enabling the incorporation of various side chains, often designed to interact with the solvent-exposed region of the kinase or to enhance pharmacokinetic properties.
-
A Methoxy Group: This group can influence the electronic properties of the aromatic ring and participate in key interactions within the ATP-binding pocket.
-
A Nitrile Group: As mentioned, this is a critical moiety for anchoring the inhibitor to the kinase hinge region.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative kinase inhibitor. We will delve into a detailed synthetic protocol, the rationale behind the experimental choices, and methods for the subsequent biological characterization of the synthesized compound.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The synthesis of a kinase inhibitor from this compound is designed as a modular workflow. This approach allows for the facile generation of a library of analogues for SAR studies by varying the coupling partners and the side chains introduced. The overall synthetic workflow is depicted below.
Caption: A generalized two-step synthetic workflow for the preparation of a kinase inhibitor.
PART 1: Synthesis of a Representative Kinase Inhibitor
This section details the synthesis of a novel kinase inhibitor based on a quinoline scaffold, a common motif in many approved kinase inhibitors such as bosutinib.[8][9][10][11]
Step 1: Suzuki-Miyaura Coupling for the Construction of the Biaryl Core
The initial and pivotal step is the palladium-catalyzed Suzuki-Miyaura coupling to create a C-C bond at the C5 position of the benzonitrile ring. This reaction is highly efficient and tolerates a wide range of functional groups.[6][7][12]
Reaction Scheme:
[5-(Quinolin-4-yl)-2-hydroxy-4-methoxybenzonitrile] + [1-(3-chloropropyl)-4-methylpiperazine] --(K₂CO₃, DMF)--> [Final Kinase Inhibitor]
Caption: Workflow for an HTRF®-based in vitro kinase assay.
Experimental Protocol:
-
Kinase Reaction:
-
In a 384-well plate, dispense the kinase and a biotinylated peptide substrate in the enzymatic buffer.
-
Add the synthesized inhibitor at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-labeled streptavidin (acceptor).
-
Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and plot the signal against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
HTRF Technology: This technology provides a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds compared to other fluorescence-based assays. [13]* Biotinylated Substrate and Streptavidin-XL665: The high affinity of the biotin-streptavidin interaction ensures efficient formation of the detection complex.
-
Europium Cryptate: The long-lived fluorescence of the europium donor allows for time-resolved detection, which minimizes background fluorescence.
Cellular Assays
To determine if the inhibitor is active in a cellular context, assays that measure the phosphorylation of a downstream substrate of the target kinase can be performed. For example, if the target is a kinase in the MAPK pathway, one could measure the levels of phosphorylated ERK (p-ERK). [14]
Relevant Signaling Pathway: The Src Family Kinase Pathway
The synthesized inhibitor, with its quinoline core, is designed to target kinases such as those in the Src family, which are often dysregulated in cancer. [8]
Caption: Simplified overview of the Src kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups allows for a modular and efficient synthetic approach, enabling the rapid generation of diverse chemical entities for drug discovery programs. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and biological evaluation of potent kinase inhibitors derived from this promising scaffold.
References
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Li, J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14706-14713. [Link]
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Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 64-69. [Link]
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Stanton, B. Z. (2013). Bosutinib: a second-generation tyrosine kinase inhibitor for chronic myelogenous leukemia. The Annals of Pharmacotherapy, 47(10), 1337-1345. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Sportsman, J. R., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (15), 10-13. [Link]
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Godl, K., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
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Trinquet, E., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Pharmacology, 7, 42. [Link]
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Giansanti, P., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Molecular & Cellular Proteomics, 12(7), 2106-2119. [Link]
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Wells, C. I., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2383. [Link]
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Pellecchia, M., et al. (2008). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 108(3), 853-871. [Link]
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Masterson, L. R., et al. (2015). Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. Accounts of Chemical Research, 48(4), 1032-1039. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Application Note & Protocols: A Hypothesis-Driven Approach to Novel Herbicide Development Using 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Abstract
The relentless evolution of herbicide-resistant weeds necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Natural products and their synthetic analogs offer a promising reservoir for such discoveries.[1][2][3][4] This guide details a comprehensive, hypothesis-driven workflow for evaluating 5-Bromo-2-hydroxy-4-methoxybenzonitrile as a potential herbicide candidate. The core hypothesis is based on its structural analogy to the commercial herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a known inhibitor of Photosystem II (PSII).[5][6] We provide detailed, self-validating protocols for target-based in vitro screening, whole-organism in vivo assays, and data interpretation, designed for researchers in agrochemical discovery and development.
Introduction: The Rationale for this compound
This compound is a substituted benzonitrile. This chemical class is significant in herbicide research, with Bromoxynil being a prime example. Bromoxynil functions by inhibiting photosynthesis at Photosystem II, specifically by binding to the D1 protein and blocking the electron transport chain, which ultimately leads to the death of the susceptible plant.[6][7][8]
Our core hypothesis is that this compound, by sharing the critical hydroxybenzonitrile scaffold, will exhibit a similar mode of action by inhibiting PSII. The presence of a single bromine and a methoxy group, in contrast to Bromoxynil's two bromine atoms, may influence its binding affinity, selectivity, and metabolic stability, making it a compelling candidate for a novel herbicide with potentially different properties. This document outlines the experimental pathway to test this hypothesis.
Compound Synthesis & Preparation
Synthesis Pathway Rationale
While this compound may be commercially available from various chemical suppliers, a reproducible synthesis is crucial for creating analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the demethylation of a corresponding methoxybenzonitrile precursor. For instance, a procedure analogous to the synthesis of 4-bromo-2-hydroxy-benzonitrile can be adapted, where a methoxy group is cleaved using a Lewis acid like aluminum chloride to yield the final hydroxylated product.[9]
Protocol: Preparation of Stock Solutions for Bioassays
Causality and Expertise: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is used for its excellent solubilizing power for a wide range of organic compounds and its relatively low toxicity to biological systems at the final working concentrations. A high-concentration stock minimizes the volume of solvent added to the assay, preventing solvent-induced artifacts.
Protocol Steps:
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution using a vortex mixer.
-
Storage: Store the stock solution at -20°C in amber vials to prevent degradation from light and temperature fluctuations.
-
Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate assay buffer or growth medium immediately before each experiment. The final DMSO concentration in the assay should not exceed 0.5% (v/v) to avoid impacting the biological system.
Herbicide Discovery & Evaluation Workflow
The following diagram outlines the logical progression from initial hypothesis to whole-plant efficacy testing. This workflow ensures that resources are focused on compounds that show promise in mechanistically relevant and physiologically significant assays.
Caption: A streamlined workflow for novel herbicide discovery.
Protocol: Target-Based In Vitro Screening
Photosystem II (PSII) Inhibition Assay
Principle and Expertise: This assay directly tests our central hypothesis. It measures the effect of the compound on the photosynthetic electron transport rate in isolated chloroplasts. By measuring the reduction of an artificial electron acceptor (DCPIP), we can quantify the inhibition of PSII activity. A potent compound will prevent DCPIP reduction, leading to a lower rate of color change. This method provides direct evidence of target engagement.
Materials:
-
Fresh spinach leaves
-
Isolation Buffer (e.g., Tricine-NaOH, sorbitol, MgCl₂, EDTA)
-
Assay Buffer
-
2,6-Dichlorophenolindophenol (DCPIP) solution
-
Test compound dilutions
-
Positive Control: Bromoxynil or Diuron (known PSII inhibitors)
-
Vehicle Control: DMSO
-
Spectrophotometer capable of reading at 600 nm
Step-by-Step Protocol:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to pellet debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a minimal volume of assay buffer.
-
Assay Preparation: In a 96-well microplate, add assay buffer to each well.
-
Compound Addition: Add 1 µL of the test compound dilutions (and controls) to the respective wells. Include wells for vehicle control (DMSO) and a potent positive control (e.g., 10 µM Diuron).
-
Chloroplast Addition: Add the isolated chloroplast suspension to each well.
-
Initiation: Add DCPIP solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 600 nm every 30 seconds for 5-10 minutes under illumination. The decrease in absorbance corresponds to the reduction of DCPIP.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration. Normalize the rates to the vehicle control (100% activity) and calculate the percent inhibition. Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of PSII activity).
Protocols: Whole-Plant In Vivo Screening
Rationale: While in vitro assays confirm target engagement, they do not account for compound uptake, translocation, or metabolism in a whole plant.[10] Therefore, in vivo assays are essential to validate physiological efficacy.[11][12] We use representative monocot (e.g., ryegrass) and dicot (e.g., cress) species to assess the spectrum of activity.
Post-Emergence Herbicidal Activity Assay
Principle: This protocol assesses the compound's effectiveness when applied to weeds that have already germinated and are actively growing, which is a common application method for herbicides like Bromoxynil.[7][8]
Materials:
-
Seeds of a monocot (e.g., Lolium perenne) and a dicot (e.g., Lepidium sativum)
-
Potting soil and trays/pots
-
Growth chamber or greenhouse with controlled conditions (22-25°C, 16:8 light:dark cycle)
-
Spray chamber calibrated to deliver a consistent volume
-
Test compound formulated in a spray solution (e.g., with water and a surfactant)
Step-by-Step Protocol:
-
Plant Growth: Sow seeds in pots and grow them until they reach the 2-3 leaf stage.[13]
-
Herbicide Application: Prepare spray solutions of the test compound at various rates (e.g., 50, 100, 250, 500 g/ha). Include a negative control (spray solution without the test compound) and a positive control (a commercial herbicide like Bromoxynil).
-
Spraying: Evenly spray the plants with the respective solutions using a calibrated laboratory sprayer.[14]
-
Incubation: Return the treated plants to the growth chamber.
-
Assessment: Evaluate herbicidal injury 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (complete plant death). Note symptoms like chlorosis, necrosis, or stunting.[6]
-
Data Analysis: Determine the effective dose required to achieve a certain level of control (e.g., ED90 for 90% control).
Pre-Emergence Herbicidal Activity Assay
Principle: This protocol evaluates the compound's ability to control weeds before they emerge from the soil. This requires the compound to be stable in the soil and be taken up by the roots or emerging shoots of the germinating seeds.
Step-by-Step Protocol:
-
Sowing: Fill pots with soil and sow a predetermined number of seeds of the test species just below the surface.
-
Application: Apply the test compound solutions (prepared as in 5.1) directly to the soil surface.
-
Incubation: Place the pots in the growth chamber and water as needed.
-
Assessment: After 21 days, count the number of emerged, healthy seedlings in each pot.
-
Data Analysis: Calculate the percent inhibition of emergence for each treatment relative to the untreated control.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized for clear comparison.
| Assay Type | Test Species | Parameter | This compound | Bromoxynil (Control) |
| PSII Inhibition | Spinach Chloroplasts | IC50 (µM) | Hypothetical Value: 25.5 | Hypothetical Value: 5.2 |
| Post-Emergence | Lolium perenne | GR50 (g/ha) | Hypothetical Value: 350 | Hypothetical Value: 150 |
| Post-Emergence | Lepidium sativum | GR50 (g/ha) | Hypothetical Value: 180 | Hypothetical Value: 90 |
| Pre-Emergence | Lepidium sativum | % Control @ 500 g/ha | Hypothetical Value: 15% | Hypothetical Value: 10% |
IC50: Concentration for 50% inhibition. GR50: Dose for 50% growth reduction.
Interpretation: The hypothetical data above would suggest that this compound is an active PSII inhibitor, though less potent than Bromoxynil. It shows post-emergence activity, with greater efficacy on the dicot species, similar to Bromoxynil's known spectrum.[7] Its low pre-emergence activity is also consistent with Bromoxynil, which has little to no soil residuality.[6]
Visualizing the Mechanism of Action
The hypothesized mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II.
Caption: Inhibition of electron transport at the QB binding site on the D1 protein of Photosystem II.
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- 10. my.ucanr.edu [my.ucanr.edu]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
Application Notes and Protocols for the Nucleophilic Derivatization of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Bromo-2-hydroxy-4-methoxybenzonitrile as a versatile scaffold. This document outlines its reactivity with various nucleophiles and provides detailed protocols for the synthesis of novel derivatives with significant potential in medicinal chemistry.
Introduction: A Scaffold of Opportunity
This compound is a highly functionalized aromatic building block. Its unique substitution pattern—a nucleophilically displaceable bromine atom, an activating hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing nitrile function—offers a rich platform for chemical exploration. The electronic interplay of these substituents governs the reactivity of the aryl bromide, making it amenable to a variety of nucleophilic substitution reactions. This strategic arrangement allows for the introduction of diverse functionalities, leading to the generation of compound libraries with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.[1][2] The core structure is related to compounds with known biological activities, highlighting the potential of its derivatives.[3][4][5]
Reactivity and Mechanistic Considerations
The bromine atom at the 5-position is susceptible to displacement by a range of nucleophiles. The reaction is generally facilitated by the presence of the electron-withdrawing nitrile group (-CN) para to the bromine, which helps to stabilize the intermediate Meisenheimer complex in classical SNAr reactions.[6] However, for many modern cross-coupling reactions, the specific catalytic cycle of the chosen methodology (e.g., palladium- or copper-catalyzed) will be the dominant mechanistic pathway. The adjacent hydroxyl group (-OH) can participate in directing some reactions and may require protection depending on the reaction conditions and the nature of the nucleophile.
The following sections will detail protocols for reactions with common classes of nucleophiles, including nitrogen, oxygen, sulfur, and carbon nucleophiles.
Visualization of General Reaction Pathways
The following diagram illustrates the primary transformation discussed in these notes: the substitution of the bromine atom on the this compound core with a generic nucleophile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C-C Bond Formation: A Detailed Protocol for the Suzuki Coupling of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular scaffolds is paramount to the drug discovery process. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent motifs in a vast number of pharmacologically active agents.[1][2][3] The building block, 5-Bromo-2-hydroxy-4-methoxybenzonitrile, represents a highly valuable starting material. Its substituted phenyl ring, featuring a reactive bromine atom for coupling, a hydroxyl group for potential hydrogen bonding interactions or further functionalization, a methoxy group to modulate electronic properties, and a nitrile group as a versatile synthetic handle, makes it an attractive scaffold for library synthesis in drug development programs.
This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering a framework for experimental design, optimization, and troubleshooting. The protocols and insights provided are tailored for researchers aiming to leverage this powerful reaction for the synthesis of novel compounds with therapeutic potential.
Principle of the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[4] The reaction proceeds through a well-established catalytic cycle, which is initiated by an active Palladium(0) species.[5][6]
The three fundamental steps of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[4][6]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[4][7]
-
Reductive Elimination: The two organic groups (the benzonitrile scaffold and the group from the boronic acid) on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][8]
Experimental Considerations: A Scientist's Perspective
The success of a Suzuki coupling hinges on the careful selection of several key parameters. For a substrate like this compound, the interplay of its functional groups necessitates a thoughtful approach.
-
Substrate Reactivity and Challenges: The C-Br bond is the primary reaction site. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OMe) groups can increase electron density on the ring, potentially slowing the oxidative addition step compared to electron-deficient aryl halides. Conversely, the electron-withdrawing nitrile (-CN) group can have an opposing effect. The phenolic -OH group is acidic and will be deprotonated by the bases typically used. This can be advantageous, as the resulting phenoxide may increase solubility in aqueous media, but it can also potentially chelate to the palladium center, influencing catalytic activity. In most cases, protection of the phenol is not necessary.
-
Catalyst and Ligand Selection: The choice of the palladium source and its associated ligand is critical for achieving high efficiency.[9]
-
For General Screening: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable air-stable precatalyst suitable for many applications. It requires no additional ligand.
-
For Higher Activity: Modern catalyst systems often consist of a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ combined with a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7][10] These advanced ligands promote faster rates of oxidative addition and reductive elimination, allowing for lower catalyst loadings and often enabling reactions at lower temperatures.[10]
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4][7] The choice of base must be strong enough to form the reactive boronate species but not so harsh as to cause substrate degradation.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are widely used and effective. Cs₂CO₃ is more soluble and basic, often leading to better results with less reactive substrates.
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly effective in many modern catalytic systems.
-
Hydroxides: Stronger bases like Sodium hydroxide (NaOH) can be used but require careful control to avoid side reactions.
-
-
Solvent System Optimization: Suzuki reactions are known for their tolerance of various solvents, including biphasic aqueous systems which are often beneficial for dissolving the inorganic base.[4][11]
-
Ethers: 1,4-Dioxane or Tetrahydrofuran (THF), typically in a mixture with water (e.g., 4:1 v/v), are excellent choices.[8]
-
Aromatics: Toluene, often mixed with water, is another common solvent.
-
Alcohols: In some systems, alcohols like methanol or ethanol can promote the reaction.[12] The choice of solvent can significantly impact reaction kinetics by influencing the solubility of reagents and the stability of catalytic intermediates.[11]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)
-
Solvent: Degassed 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 228 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation & Optimization Framework
To achieve optimal results, screening of reaction parameters is often necessary. The following table provides a representative framework for such an optimization study, illustrating how different components can be varied to maximize product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | 90 |
Note: Yields are hypothetical and for illustrative purposes to guide optimization.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst has not degraded. Use a fresh batch or a more robust precatalyst. Ensure the reaction environment is strictly anaerobic.
-
Insufficient Base: The base may be of poor quality or insufficient. Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
-
Poor Boronic Acid Quality: Boronic acids can degrade over time via trimerization to boroxines. Use fresh or purified boronic acid.
-
-
Formation of Side Products:
-
Protodeborylation: If the boronic acid decomposes before coupling, a proton replaces the boronic acid group. This can be minimized by using a less aqueous solvent system or ensuring efficient coupling.
-
Homocoupling: The boronic acid coupling with itself can occur. This is often suppressed by using the correct stoichiometry and efficient catalyst system.
-
Debromination: The starting material loses its bromine atom, which is replaced by hydrogen. This can happen under harsh conditions or with certain catalyst/ligand combinations.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the derivatization of the this compound scaffold. By understanding the core principles of the catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of biaryl compounds. The protocol outlined in this document serves as a validated starting point, providing the necessary detail for immediate application while also offering the scientific rationale required for informed optimization and troubleshooting. This approach empowers drug development professionals to accelerate the synthesis of novel molecular entities in the quest for next-generation therapeutics.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Sowa Inc. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Welcome to the technical support guide for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic yields and product purity.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-stage process starting from 2-hydroxy-4-methoxybenzaldehyde. The first stage is an electrophilic aromatic substitution to introduce a bromine atom at the C5 position. The second stage involves the conversion of the benzaldehyde functional group into a nitrile.
Caption: Overall workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Bromination of 2-hydroxy-4-methoxybenzaldehyde
The key to this step is controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho, para-directing.[1] The hydroxyl group is the more powerful activator. Both groups direct incoming electrophiles to the C3 and C5 positions. The aldehyde group (-CHO) is deactivating and meta-directing, which also favors the C3 and C5 positions. Bromination is expected to occur preferentially at the C5 position, which is para to the strongly activating hydroxyl group.
Caption: Regiochemistry of the bromination step.
Q1: My reaction shows low or no conversion of the starting material. What could be the cause?
A1: Low conversion is typically due to issues with the brominating agent or insufficient activation of the aromatic ring.
-
Cause 1: Inactive Brominating Agent. If using an in situ method to generate bromine (Br₂), for example, from potassium bromate (KBrO₃) and hydrobromic acid (HBr), the acid may be too dilute or the KBrO₃ may have degraded.[1][2]
-
Cause 2: Reaction Temperature Too Low. While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl.
-
Solution: Most brominations of activated phenols proceed readily at or slightly below room temperature.[4] If you are running the reaction at 0-5 °C and see no progress, allow it to slowly warm to room temperature while monitoring via Thin Layer Chromatography (TLC).
-
-
Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or poly-brominated products. How can I improve selectivity?
A2: The formation of multiple products is a common challenge in electrophilic aromatic substitution. The goal is to favor the desired 5-bromo isomer.
-
Cause 1: Over-bromination. The highly activated ring is susceptible to di-bromination.
-
Solution: Carefully control the stoichiometry. Use a slight excess (approx. 1.05-1.1 equivalents) of the brominating agent.[4] Adding the bromine solution dropwise over an extended period allows the electrophile to react as it is introduced, preventing a localized high concentration that can lead to multiple substitutions.[3][4]
-
-
Cause 2: High Reaction Temperature. Higher temperatures provide more energy for the formation of less-favored isomers and can promote over-bromination.
-
Cause 3: Strong Brominating Conditions. Using a strong Lewis acid catalyst (like FeBr₃) is generally unnecessary for an activated ring like this and will likely lead to a mixture of products.[3]
-
Solution: The reaction should proceed without a Lewis acid. The protic acid used in in situ generation (or the acetic acid solvent) is sufficient.[1]
-
Q3: The crude product is a dark color (red, brown, or purple) instead of the expected pale yellow solid. What causes this and how can I purify it?
A3: Discoloration is often due to residual bromine or the formation of oxidized impurities.
-
Cause 1: Excess Bromine. Leftover Br₂ will impart a red-orange or brown color to the product.
-
Solution: During the workup, after pouring the reaction mixture into ice water, add a few drops of a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite solution to quench any remaining bromine.[1] The color should dissipate.
-
-
Cause 2: Air Oxidation. Phenolic compounds can be susceptible to air oxidation, which can form colored quinone-type byproducts, especially under basic conditions.
-
Solution: Perform the workup and purification steps promptly. Avoid exposing the compound to basic conditions for extended periods. Recrystallization is highly effective for removing these impurities. A mixed solvent system like ethanol/water is often suitable.[1]
-
| Parameter | Recommendation | Rationale |
| Bromine Source | Br₂ in CH₃OH or KBrO₃/HBr in CH₃COOH | Provides controlled generation of the electrophile (Br⁺).[1][4] |
| Equivalents of Br₂ | 1.05 - 1.1 eq | Minimizes poly-bromination while ensuring complete reaction.[4] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side-product formation.[4][6] |
| Reaction Time | 30 min - 2 hours | Monitor by TLC to determine completion.[3][4] |
| Workup Quench | Aq. Sodium Thiosulfate | Removes excess bromine, preventing product discoloration.[1] |
Step 2: Aldehyde to Nitrile Conversion
This transformation is typically a two-step, one-pot process: formation of the aldoxime followed by its dehydration.
Q4: The conversion of my aldehyde to the oxime is incomplete. How can I drive this reaction to completion?
A4: Oxime formation is a reversible equilibrium reaction. Le Châtelier's principle can be applied to drive it forward.
-
Cause 1: Incorrect pH. The reaction of an aldehyde with hydroxylamine is pH-dependent. The reaction is typically fastest in a mildly acidic buffer (pH ~4-5).
-
Solution: Use hydroxylamine hydrochloride (NH₂OH·HCl) with a weak base like sodium acetate or pyridine to buffer the solution. This ensures there is a sufficient concentration of free hydroxylamine for the nucleophilic attack on the carbonyl carbon.
-
-
Cause 2: Insufficient Reagents or Time.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride. Allow sufficient reaction time, which can range from 1 to several hours.[7] Gentle heating (e.g., 50-60 °C) can also accelerate the reaction. Monitor by TLC until the starting aldehyde spot has disappeared.
-
Q5: The final dehydration step to form the nitrile is giving a very low yield. What are the best practices for this step?
A5: The dehydration of an oxime is the most critical and variable step. The choice of dehydrating agent is paramount. Many modern methods are far more efficient than older, harsher techniques.
-
Cause 1: Ineffective Dehydrating Agent. The choice of reagent is critical and depends on the substrate's sensitivity.
-
Solution 1 (Appel-type reaction): A highly effective modern method involves using a phosphine oxide catalyst with oxalyl chloride and triethylamine. This reaction is often complete in minutes at room temperature.[8]
-
Solution 2 (Other Reagents): A wide variety of reagents can effect this transformation. Propylphosphonic anhydride (T3P®) is a very effective and mild reagent.[9] Simpler reagents like phosphorus oxychloride (POCl₃) in DMF can also be used, though they may require heating.[7]
-
-
Cause 2: Harsh Reaction Conditions. High temperatures or strongly acidic/basic conditions can lead to decomposition of the starting material or product, especially given the phenolic hydroxyl group.
-
Cause 3: Inefficient Workup. The product may be lost during the aqueous workup if it has some water solubility or if an emulsion forms.
-
Solution: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, followed by brine to break up emulsions. Ensure the aqueous layer is back-extracted to recover any dissolved product.
-
Sources
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 5. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Support Center: Purification of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Welcome to the technical support guide for the purification of 5-Bromo-2-hydroxy-4-methoxybenzonitrile. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this compound through recrystallization. Our approach is grounded in first principles, explaining not just the "how" but the critical "why" behind each step to ensure robust and reproducible results.
Compound Profile & Essential Safety
Before beginning any experimental work, it is crucial to be familiar with the physical properties and safety requirements of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | ~228.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Not definitively reported; related compounds melt in the 140-165 °C range. Must be determined experimentally. |[3] |
Safety First: Hazard Identification & Handling
Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Bromo-2-methoxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile, indicate several hazards.[4][5][6]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][6][7] Causes skin and serious eye irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[3][8]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][8]
-
Action Plan: Always consult the specific Safety Data Sheet (SDS) provided by your supplier before starting any work. [4][5][9]
Part 1: The "Why" - Core Principles of Recrystallization
Recrystallization is a powerful purification technique based on differential solubility.[10] The ideal solvent will dissolve the target compound and any soluble impurities at a high temperature but will have poor solubility for the target compound at low temperatures.[11]
The process hinges on three key stages:
-
Dissolution & Supersaturation: The crude solid is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution.[10] As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state.
-
Nucleation: In the supersaturated solution, molecules of the target compound begin to aggregate, forming small, ordered clusters or "nuclei."[12] This is the initial step of crystal formation.
-
Crystal Growth: Additional molecules from the solution deposit onto the existing nuclei in an ordered lattice structure.[12] A slow cooling rate is paramount, as it allows molecules to selectively add to the growing crystal, excluding impurities and resulting in larger, purer crystals.[13][14][15] Rapid cooling traps impurities and leads to the formation of small, less pure crystals.[12][13]
Part 2: Experimental Workflow & Protocol
Visualizing the Workflow
The following diagram outlines the complete recrystallization process, from solvent selection to final product isolation.
Caption: General workflow for purification by recrystallization.
Step-by-Step Experimental Protocol
1. Solvent Selection
The success of recrystallization is critically dependent on the choice of solvent.[10] For this compound, its phenolic, methoxy, and nitrile groups suggest moderate polarity. A solvent screening is essential.
Table 2: Solvent Selection Guide
| Solvent | Polarity | Expected Solubility Behavior |
|---|---|---|
| Water | High | Likely poor solubility even when hot due to the aromatic ring and bromo group. |
| Ethanol/Methanol | High | Good potential. May be too soluble at room temperature, leading to low recovery. A mixed solvent system (e.g., Ethanol/Water) could be ideal. |
| Acetone | Medium | Good potential. Its volatility can be a challenge during hot filtration. |
| Ethyl Acetate | Medium | Good potential candidate. Balances polarity well. |
| Toluene | Low | May dissolve the compound well when hot, but potential for "oiling out." |
| Hexanes | Low | Likely insoluble. Could be used as an anti-solvent in a mixed system. |
Procedure:
-
Place ~20-30 mg of the crude solid into several test tubes.
-
Add a different potential solvent to each tube, dropwise at room temperature, to a depth of about 1 cm.
-
Observe solubility. An ideal solvent will not dissolve the solid at room temperature.[11]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The solid should dissolve completely at or near the solvent's boiling point.[11]
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large amount of crystalline precipitate is the best choice.[16]
2. Recrystallization of the Bulk Sample
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.[17] Using an excess of solvent is a common mistake that will significantly reduce your yield.[18]
-
(Optional: Decolorization) If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
(Optional: Hot Filtration) If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[19][20]
-
Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[19][21]
-
Place a small amount of the recrystallization solvent in the receiving flask and heat it on the hot plate so that the hot vapor warms the filtration apparatus.[21]
-
Pour the hot solution through the fluted filter paper in portions.[19]
-
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[13][22]
-
Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[17][19]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[17]
-
Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.
Part 3: Troubleshooting Guide & FAQs
Encountering issues during recrystallization is common. This section addresses the most frequent problems and provides clear solutions.
Q1: My compound isn't dissolving, even in a lot of hot solvent. What's wrong? A1: This suggests you have either chosen a poor solvent or have insoluble impurities.[21] First, ensure you are heating to the solvent's boiling point. If the bulk of the material dissolves but a small amount remains, these are likely insoluble impurities that should be removed by hot filtration.[21] If nothing dissolves, you must perform a new solvent screening to find a more suitable solvent.[16]
Q2: I've cooled the solution, but no crystals have formed. What should I do? A2: This is a classic case of either using too much solvent or the solution being supersaturated without a nucleation point.[17][18]
-
Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[17][23]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed."[18][23]
-
Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[18][23]
Q3: My compound separated as an oily liquid instead of crystals. How do I fix this? A3: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[23] This is often due to the presence of significant impurities or a suboptimal solvent choice.
-
Re-dissolve and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional solvent to decrease the saturation point, then cool very slowly.[23]
-
Change Solvent System: If the problem persists, the solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.
-
Trituration: If an oil forms and will not crystallize, remove the solvent and attempt to solidify the oil by stirring it vigorously with a poor solvent (like hexanes) in which the oil is insoluble. This mechanical agitation can induce crystallization.[24]
Q4: My final yield is very low. What went wrong? A4: A low yield is typically caused by one of the following:
-
Using too much solvent: This is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor.[17][23]
-
Premature crystallization: Loss of product on the filter paper during hot filtration.
-
Incomplete crystallization: Not cooling the solution for long enough or at a low enough temperature.
-
Excessive washing: Using too much solvent to wash the crystals, or using solvent that was not ice-cold, will redissolve some of your product.[17]
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
Part 4: Assessing Purity
After drying, it is essential to confirm the purity of the recrystallized this compound.
-
Melting Point Analysis: This is a fast and effective way to assess purity. A pure compound will have a sharp melting range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[25] Compare your experimental value to the literature value if available, or use it as a benchmark for purity.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and quantitative purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard.[25]
By following this guide, you will be well-equipped to purify this compound effectively and troubleshoot any challenges that may arise during the process.
References
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE | 52805-45-5 [amp.chemicalbook.com]
- 3. 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.se [fishersci.se]
- 10. edu.rsc.org [edu.rsc.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 13. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 14. reelmind.ai [reelmind.ai]
- 15. atlantis-press.com [atlantis-press.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. safrole.com [safrole.com]
- 20. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. reddit.com [reddit.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Side Reactions in the Bromination of Hydroxybenzonitriles
Welcome to our dedicated technical support center for navigating the complexities of hydroxybenzonitrile bromination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common side reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of hydroxybenzonitriles in a direct question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?
A1: This is a classic case of over-bromination, which is common with highly activated aromatic rings like phenols.[1] The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. To favor mono-bromination, you should consider the following strategies:
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is often a better choice than molecular bromine (Br₂) for controlled mono-bromination of activated rings.[2][3] NBS provides a slow, constant source of electrophilic bromine, which helps to prevent the rapid, uncontrolled reactions often seen with Br₂.
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point. Adding the brominating agent dropwise or in portions over a period of time can also help to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.
-
Lowering Reaction Temperature: Reducing the reaction temperature can significantly enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the mono-brominated species.[4] Try running your reaction at 0 °C or even -78 °C.
Q2: I am getting a mixture of ortho- and para-isomers. How can I selectively obtain the desired regioisomer?
A2: Regioselectivity in the bromination of phenols is governed by a combination of electronic and steric factors, as well as reaction conditions.
-
Solvent Effects: The choice of solvent plays a crucial role in directing the regioselectivity.
-
For para-selectivity: Polar, hydrogen-bond accepting solvents like acetonitrile can form hydrogen bonds with the hydroxyl group. This interaction sterically hinders the ortho positions, leading to preferential attack at the less hindered para position.[5]
-
For ortho-selectivity: Non-polar, non-hydrogen bonding solvents such as toluene or hexane leave the ortho positions more accessible.[5] In some cases, specific catalysts can direct ortho-bromination.[6]
-
-
Bulky Brominating Agents: Using a sterically hindered brominating agent can favor para-substitution by making the approach to the ortho positions more difficult.[4]
-
Temperature: As with controlling the degree of bromination, lower temperatures can also improve regioselectivity by favoring the product formed via the lowest energy transition state.[4]
Q3: My reaction is not proceeding to completion, or the yield is very low.
A3: Low reactivity can be a challenge, especially if the ring is deactivated by other substituents or if a very mild brominating agent is used.
-
Activation with a Lewis Acid: For less reactive substrates, the addition of a catalytic amount of a Lewis acid, such as FeBr₃ or AlCl₃, can polarize the Br-Br bond in molecular bromine, generating a more potent electrophile.[7][8][9][10] However, be cautious as this can also lead to over-bromination, so optimization is key.
-
Choice of a More Reactive Brominating Agent: If you are using a mild agent like NBS and observing low reactivity, you might consider switching to a more reactive system, such as Br₂ with a Lewis acid catalyst.
-
Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier. However, this should be done cautiously as it may negatively impact selectivity.
Q4: I am observing significant decomposition of my starting material or product, indicated by a dark reaction mixture.
A4: Phenols are susceptible to oxidation, especially under harsh bromination conditions.[11] This can lead to the formation of colored byproducts and reduced yields.
-
Milder Conditions: Employing milder brominating agents (like NBS) and lower reaction temperatures can minimize oxidative side reactions.[12]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.
-
Protecting Groups: If oxidation is a persistent issue, consider protecting the hydroxyl group as an ether or an ester.[13][14] This reduces the electron-donating ability of the oxygen, deactivating the ring slightly and making it less prone to oxidation. The protecting group can be removed in a subsequent step.[15]
Core Concepts: Understanding the Chemistry
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting.
The Mechanism of Electrophilic Aromatic Bromination
The bromination of hydroxybenzonitriles proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Electrophile: The brominating agent generates a bromine cation (Br⁺) or a polarized species that acts as an electrophile. With Br₂, a Lewis acid is often used to facilitate this process.[7][10]
-
Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of the hydroxybenzonitrile attacks the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[16]
-
Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[16]
Diagram of the Electrophilic Aromatic Substitution Mechanism:
Caption: Mechanism of Electrophilic Aromatic Bromination.
The Role of Substituents
The hydroxyl (-OH) and cyano (-CN) groups on the benzonitrile ring have opposing effects:
-
Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the ring.
-
Cyano Group (-CN): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The strong activating effect of the hydroxyl group typically dominates, directing the incoming bromine to the positions ortho and para to it.
Validated Protocols
Here are some starting-point protocols for selective bromination. Remember to always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Para-Selective Mono-bromination using NBS in Acetonitrile
This protocol is designed to favor the formation of the para-brominated product by leveraging solvent effects.
Materials:
-
Hydroxybenzonitrile substrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Dissolve the hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (or after a predetermined time), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Using a Protecting Group to Control Reactivity
This protocol is useful when dealing with highly sensitive substrates prone to oxidation or over-bromination.
Step 2a: Protection of the Hydroxyl Group (e.g., as a Methyl Ether)
-
Dissolve the hydroxybenzonitrile (1.0 eq) in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., K₂CO₃, 1.5 eq).
-
Add the protecting group precursor (e.g., methyl iodide, 1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the protected hydroxybenzonitrile.
Step 2b: Bromination of the Protected Substrate
-
Follow a standard bromination protocol (e.g., Protocol 1) using the protected hydroxybenzonitrile as the starting material. The deactivating effect of the ether group compared to the hydroxyl group should provide better control.
Step 2c: Deprotection
-
The deprotection method will depend on the protecting group used. For a methyl ether, a common method is treatment with BBr₃ in an anhydrous solvent like dichloromethane.
-
Carefully quench the reaction and perform an aqueous workup to isolate the brominated hydroxybenzonitrile.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Over-bromination | Highly activated ring, reactive brominating agent | Use a milder agent (NBS), control stoichiometry, lower temperature | Reagent equivalents, temperature, addition rate |
| Poor Regioselectivity | Competing ortho/para substitution | Change solvent polarity, use a bulky reagent, lower temperature | Solvent choice, steric bulk of reagent |
| Low Yield/No Reaction | Deactivated ring, mild conditions | Use a more reactive agent (Br₂), add a Lewis acid catalyst | Choice of brominating agent, catalyst |
| Decomposition | Oxidation of the phenol | Use milder conditions, inert atmosphere, protect the hydroxyl group | Temperature, atmosphere, protecting group strategy |
Troubleshooting Workflow:
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. brainly.in [brainly.in]
- 8. quora.com [quora.com]
- 9. Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. [allen.in]
- 10. [Solved] Discuss the role of Lewis acids in the preparation of aryl bromi.. [askfilo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protection and Deprotection [cem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-hydroxy-4-methoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Core Synthesis Overview
The synthesis of this compound typically proceeds via the electrophilic bromination of 2-hydroxy-4-methoxybenzonitrile. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the bromination primarily to the position ortho and para to the hydroxyl group. Due to steric hindrance and the directing effects, the 5-position is the most likely site for bromination.
Below is a troubleshooting guide and a set of frequently asked questions to assist you in navigating the intricacies of this synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am observing a very low yield of my desired product, this compound. What are the potential causes and how can I improve the yield?
Answer:
Low product yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Inefficient Bromination: The choice and handling of the brominating agent are critical.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for selective bromination of activated rings as it provides a low concentration of bromine in situ, minimizing side reactions.[1] Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Decomposition of NBS can lead to lower reactivity.
-
Elemental Bromine (Br₂): While effective, liquid bromine is hazardous and can lead to over-bromination if not added carefully. It is often used in solvents like acetic acid or dichloromethane.[2]
-
-
Sub-optimal Reaction Temperature: Temperature control is crucial for selectivity and reaction rate.
-
For bromination with NBS, reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature.[3]
-
Running the reaction at too high a temperature can lead to the formation of undesired side products and decomposition.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Monitoring the Reaction: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC). Compare the reaction mixture to your starting material to confirm its consumption.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Typical reaction times can range from a few hours to overnight.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.
-
Extraction: Ensure you are using the appropriate solvent for extraction (e.g., ethyl acetate, dichloromethane) and that the pH of the aqueous layer is optimized for the solubility of your product.
-
Purification: Column chromatography is a common method for purification. The choice of solvent system is critical to separate the desired product from unreacted starting material and byproducts.
-
Workflow for Troubleshooting Low Yield:
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Formation of Multiple Products (Impure Product)
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is typically due to a lack of regioselectivity or over-bromination. Here's how to address this:
-
Over-bromination: The presence of two strong activating groups (-OH and -OCH₃) can make the ring susceptible to di-bromination.
-
Control Stoichiometry: Use a slight excess of the starting material or carefully control the stoichiometry of the brominating agent (ideally 1.0 to 1.1 equivalents of NBS).
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[3]
-
-
Formation of Isomers: While the 5-position is the most electronically and sterically favored, small amounts of other isomers can form.
-
Solvent Choice: The choice of solvent can influence the selectivity. Acetonitrile and dichloromethane are common choices.[1][2] Experimenting with different solvents may improve the regioselectivity.
-
Temperature Control: As mentioned earlier, maintaining a low reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Data on Brominating Agents and Conditions:
| Brominating Agent | Solvent | Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, CHCl₃ | 0 °C to Room Temp | Good for selective mono-bromination.[1][3] |
| Elemental Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | <10 °C | Highly reactive, risk of over-bromination.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyl and methoxy groups in this reaction?
A1: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution. They are ortho-, para-directing. In 2-hydroxy-4-methoxybenzonitrile, the hydroxyl group is a stronger activating group than the methoxy group. The directing effects of both groups reinforce the substitution at the 5-position (ortho to the hydroxyl group and meta to the methoxy group).
Q2: Can I use a different starting material?
A2: Yes, alternative synthetic routes are possible. For instance, one could start with a molecule that already contains the bromine and then introduce the nitrile or hydroxyl group. However, the direct bromination of 2-hydroxy-4-methoxybenzonitrile is often the most straightforward approach. Another potential route could involve the demethylation of a dimethoxy precursor.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount in any chemical synthesis.
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Elemental bromine is highly corrosive and toxic; handle with extreme care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
General Precautions: Use appropriate glassware and ensure your reaction setup is secure.
Q4: How do I purify the final product?
A4:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: For mixtures of isomers or significant impurities, flash column chromatography on silica gel is the recommended method.[4] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Reaction Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
References
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Available at: [Link]
-
Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. Available at: [Link]
-
Supporting Information - CDC Stacks. Available at: [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Demethylation of Substituted Dimethoxybenzonitriles
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting for a common yet challenging transformation: the demethylation of substituted dimethoxybenzonitriles. The question-and-answer format is designed to address specific experimental issues, moving from common setbacks to more nuanced challenges. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Core Principles: The "Why" of Aryl Ether Cleavage
Before troubleshooting, it's crucial to understand the fundamental mechanism of the most common demethylation agent, boron tribromide (BBr₃). Aryl methyl ethers are generally stable due to the strong sp² C-O bond. Cleavage requires converting the methoxy group into a better leaving group.
BBr₃, a strong Lewis acid, initiates this process by coordinating to the lone pair of the ether oxygen. This coordination polarizes the C-O bond, making the methyl carbon highly electrophilic and susceptible to nucleophilic attack by a bromide ion. The reaction typically proceeds via an Sₙ2-like mechanism.[1][2] Understanding this Lewis acid activation is key to diagnosing many common problems.
Caption: General mechanism of BBr₃-mediated demethylation of aryl methyl ethers.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion of the starting material. What's wrong?
This is the most common issue and usually points to a problem with one of three factors: reagent quality, stoichiometry, or reaction conditions.
A1.1: Reagent Purity is Paramount Boron tribromide is exceptionally moisture-sensitive.[3][4] Exposure to atmospheric moisture will hydrolyze it to boric acid and HBr, rendering it inactive for demethylation.
-
Expert Insight: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (Nitrogen or Argon). A fuming liquid upon opening the bottle is a good sign of activity.[3] If you are using a BBr₃ solution in a solvent like dichloromethane (DCM), ensure it is from a reputable supplier and handled strictly under anhydrous conditions.
-
Troubleshooting Step: If you suspect your BBr₃ has degraded, consider titrating it to determine the active concentration or, more practically, purchase a new bottle.[5]
A1.2: Incorrect Stoichiometry is a Frequent Culprit The stoichiometry is not just about the number of methoxy groups. Other Lewis basic functional groups in your molecule will consume the reagent. The nitrile group (-CN) in your dimethoxybenzonitrile is a Lewis base and will coordinate to BBr₃.
-
Expert Insight: You must use at least one equivalent of BBr₃ for each methoxy group PLUS one equivalent for each additional Lewis basic site (e.g., nitrile, ester, carbonyl).[6] For a dimethoxybenzonitrile, a minimum of 3 equivalents is required. Using less will result in incomplete conversion.
-
Troubleshooting Step: Re-calculate your stoichiometry. Run the reaction again with a minimum of 3-4 equivalents of BBr₃. For complex substrates, excess BBr₃ (e.g., 4-5 equivalents) is often beneficial.
A1.3: Are Your Reaction Conditions Optimal? Demethylation with BBr₃ is often performed at low temperatures to control its high reactivity and prevent side reactions.
-
Expert Insight: A standard procedure involves adding the BBr₃ solution to the substrate in a dry solvent (typically DCM) at -78 °C or 0 °C, followed by slow warming to room temperature.[7][8] Insufficient reaction time or temperature may lead to incomplete conversion. While the reaction is often complete within a few hours at room temperature, some sterically hindered or electronically deactivated substrates may require overnight stirring.[4]
-
Troubleshooting Step: Monitor your reaction by TLC or LC-MS. If you see starting material remaining after several hours at room temperature, consider extending the reaction time to 12-24 hours. Gentle heating (e.g., to 40 °C in DCM) can be attempted, but proceed with caution as this increases the risk of side reactions.[8]
Q2: TLC/LC-MS shows complete conversion, but my isolated yield is very low. Where did my product go?
This points towards issues during the reaction workup or potential product instability.
A2.1: The Perils of the Quench and Workup The workup of BBr₃ reactions is notoriously tricky. The boron-oxygen bond formed after demethylation must be hydrolyzed, and the resulting phenolic product must be carefully extracted.
-
Expert Insight: A common mistake occurs when quenching with methanol. While methanol effectively destroys excess BBr₃, your dihydroxybenzonitrile product is likely polar and may have significant solubility in methanol. If you quench with methanol and then proceed directly to an aqueous extraction without first removing the methanol under reduced pressure, a significant portion of your product can be lost in the aqueous/methanolic phase.[9]
-
Troubleshooting Workflow:
-
Cool the reaction mixture to 0 °C.
-
Method A (Direct Hydrolysis): Slowly and carefully add ice-water or a saturated aqueous solution of NaHCO₃ to quench the reaction.[8][9] This can be very exothermic.
-
Method B (Methanol Quench): Slowly add methanol at 0 °C. Crucially, after quenching, remove all volatiles (DCM, methanol, methyl bromide) via rotary evaporation. [9]
-
Redissolve the resulting residue in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and water.
-
Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~1-2 to ensure your phenolic product is fully protonated and will partition into the organic layer.
-
Extract multiple times. Dihydroxybenzonitriles can be quite polar, so 3-5 extractions may be necessary.
-
A2.2: Formation of Intractable Emulsions or Solids During workup, you may observe a thick solid or emulsion at the interface of the organic and aqueous layers. This is often your product complexed with boron salts.[9]
-
Expert Insight: This "agglomerate" can trap your product, preventing its extraction.
-
Troubleshooting Step:
-
Add brine (saturated NaCl solution) to help break the emulsion.[9]
-
Ensure the aqueous phase is sufficiently acidic (pH 1-2) to break up the boron complexes.
-
If the solid persists, it may be necessary to filter the entire biphasic mixture, wash the collected solid with dilute acid and water, and then attempt to redissolve it in a fresh organic solvent.
-
Caption: Recommended workup workflow for BBr₃ demethylation reactions.
Q3: I'm observing significant side product formation, such as bromination of the aromatic ring. How can I improve selectivity?
Side reactions are typically caused by overly harsh conditions or inherent substrate reactivity.
-
Expert Insight: BBr₃ reactions generate HBr in situ upon quenching, and excess BBr₃ can promote electrophilic aromatic substitution (bromination), especially on electron-rich aromatic rings. Your dihydroxybenzonitrile product is more activated towards electrophilic attack than the dimethoxy starting material.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain low temperatures (-78 °C to 0 °C) during BBr₃ addition and allow the reaction to warm slowly. Avoid any external heating unless absolutely necessary for conversion.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to the harsh conditions.
-
Consider an Alternative Reagent: If bromination is a persistent issue, a different demethylating agent may be required. See the table below for alternatives. For example, aluminum chloride-amine complexes can be effective.[10][11]
-
Q4: How can I achieve selective mono-demethylation?
Selectivity between two methoxy groups on a benzonitrile ring is challenging and depends on subtle electronic and steric differences.
-
Expert Insight:
-
Steric Hindrance: A methoxy group flanked by other substituents (ortho-substituted) is more sterically hindered and will react slower with a bulky reagent like the BBr₃-ether adduct.
-
Electronic Effects: The electron-withdrawing nitrile group deactivates the entire ring, but its effect is strongest at the ortho and para positions. A methoxy group meta to the nitrile is electronically richer and may coordinate more readily with BBr₃. Conversely, a methoxy group ortho or para to another electron-donating group would be more activated.
-
-
Troubleshooting Steps:
-
Careful Stoichiometry: Use precisely 1.0-1.2 equivalents of BBr₃ for the target methoxy group, plus 1.0 equivalent for the nitrile.
-
Low Temperature: Run the reaction at a consistently low temperature (e.g., -78 °C or -40 °C) without warming to room temperature to exploit small differences in activation energy.
-
Alternative Methods: Some methods are known for better selectivity. For instance, using ethylene glycol and KOH has been reported for selective demethylation of certain methoxybenzoic acids.[12][13] While not directly applicable to nitriles without optimization, it highlights that alternative nucleophilic demethylation strategies exist.
-
Data & Protocols
Table 1: Comparison of Common Demethylating Reagents
| Reagent | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, works on most aryl methyl ethers, fast.[14] | Highly corrosive and moisture-sensitive, difficult workup, risk of bromination.[3] |
| Hydrobromic Acid (HBr) | Acetic Acid or neat, reflux | Inexpensive, powerful. | Very harsh conditions, low functional group tolerance, not suitable for sensitive substrates.[9][15] |
| Aluminum Chloride (AlCl₃) | Toluene or neat, often with a nucleophile (e.g., EtSH, Pyridine) | Strong Lewis acid, effective. | Requires high temperatures, can be unselective. |
| Lithium Chloride (LiCl) | DMF or NMP, reflux | Milder than BBr₃, good for certain substrates. | Requires high temperatures (150-200 °C). |
| Trimethylsilyl Iodide (TMSI) | CH₃CN or CHCl₃, RT to reflux | Can be generated in situ (TMSCl + NaI), milder workup. | Reagent is expensive and moisture-sensitive.[16] |
General Protocol for BBr₃ Demethylation of 2,4-Dimethoxybenzonitrile
This is a representative protocol and should be adapted based on your specific substrate and laboratory safety procedures.
Materials:
-
2,4-Dimethoxybenzonitrile (1.0 eq)
-
Boron tribromide (1.0 M solution in DCM, 3.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, dissolve the 2,4-dimethoxybenzonitrile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the BBr₃ solution (3.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add methanol dropwise to quench any unreacted BBr₃. Caution: Exothermic reaction, gas evolution (HBr, CH₃Br).
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator. This step is critical to remove the methanol.
-
Workup:
-
Add Ethyl Acetate and water to the residue.
-
Adjust the pH of the aqueous layer to ~1-2 using 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer three more times with Ethyl Acetate.
-
Combine all organic extracts.
-
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydroxybenzonitrile.
-
Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
CORE. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Dimethylation with BBr3? [Link]
-
PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
The Brückner Research Group. CB-LSOP-BBr3.docx. [Link]
-
ACS Publications. (n.d.). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Boron Tribromide. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023). 3.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Blucher Chemistry Proceedings. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]
- Google Patents. (n.d.).
-
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, 37, 1658. [Link]
- Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
- Google Patents. (n.d.).
-
Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). What demethylating reagent do you suggest? [Link]
-
Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]
-
Leah4sci. (2025). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. [Link]
-
R Discovery. (2012). Aryl Ether Cleavage by Group 9 and 10 Transition Metals: Stoichiometric Studies of Selectivity and Mechanism. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. (2025). An efficient method for demethylation of aryl methyl ethers. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
Sources
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
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- 10. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
5-Bromo-2-hydroxy-4-methoxybenzonitrile stability and degradation pathways
Welcome to the technical support center for 5-Bromo-2-hydroxy-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a substituted aromatic nitrile with a unique combination of functional groups that influence its chemical stability. The interplay between the electron-withdrawing bromo and cyano groups and the electron-donating hydroxyl and methoxy groups dictates its susceptibility to various degradation pathways. Understanding these liabilities is critical for developing stable formulations, ensuring accurate analytical measurements, and interpreting experimental results.
This guide provides a proactive approach to managing the stability of this compound by anticipating and addressing potential degradation issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sample of this compound is showing a color change (e.g., turning yellow or brown) upon storage. What could be the cause?
Answer:
Color change in phenolic compounds like this compound is a common indicator of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This process can lead to the formation of colored quinone-type structures or polymeric degradation products.[1][2]
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (refrigerated or frozen).
-
Solvent Purity: If the compound is in solution, ensure the solvent is de-gassed and of high purity. Peroxides in older ether solvents can be a significant source of oxidation.
-
Container Material: Use high-quality, clean glassware. Avoid metal spatulas or containers that could introduce catalytic metal ions.
FAQ 2: I am observing a new peak in my chromatogram during the analysis of a this compound sample that has been in an aqueous buffer for some time. What could this new peak be?
Answer:
The nitrile group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The initial hydrolysis product is the corresponding amide, 5-Bromo-2-hydroxy-4-methoxybenzamide. With continued exposure to hydrolytic conditions, this amide can be further hydrolyzed to the carboxylic acid, 5-Bromo-2-hydroxy-4-methoxybenzoic acid.[5]
Troubleshooting Steps:
-
pH Control: If possible, maintain the pH of your aqueous solutions near neutral (pH 6-8). If your experiment requires acidic or basic conditions, be aware of the potential for hydrolysis and analyze samples promptly.
-
Temperature: Hydrolysis rates increase with temperature. If you need to work in aqueous buffers, keep the solutions cool.
-
Stability-Indicating Method: The analytical method you are using should be able to resolve the parent compound from its potential hydrolytic degradation products. A "stability-indicating" method is crucial for accurate quantification.[6][7]
FAQ 3: My experimental results are inconsistent when I perform the reaction under bright laboratory light versus in a fume hood with the sash down. Why is this happening?
Answer:
Aromatic compounds, particularly those with phenolic and halogen substituents, can be susceptible to photodegradation.[1][8] Exposure to light, especially UV light, can induce photochemical reactions, leading to the degradation of this compound. This can result in the formation of various photoproducts and loss of the parent compound, leading to inconsistent results.
Troubleshooting Steps:
-
Light Protection: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil to protect the sample from light.
-
Consistent Light Conditions: If some light exposure is unavoidable, ensure that the light conditions are consistent across all experiments to minimize variability.
-
Photostability Study: If the compound is intended for a light-exposed application, a formal photostability study should be conducted according to ICH Q1B guidelines.[9][10]
Potential Degradation Pathways
Based on the chemical structure of this compound and established degradation mechanisms of related compounds, the following pathways are plausible:
-
Hydrolysis: The nitrile group can undergo acid- or base-catalyzed hydrolysis to form an amide and subsequently a carboxylic acid.
-
Oxidation: The electron-rich phenolic ring is susceptible to oxidation, potentially leading to the formation of quinones and other colored byproducts. This can be exacerbated by light and metal ions.
-
Photodegradation: UV light can induce cleavage of the C-Br bond or other ring modifications.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though phthalonitriles are noted for their high thermal stability.[11]
Below is a graphical representation of the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[9][10]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation.
-
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
An HPLC system with a photodiode array (PDA) detector is recommended to assess peak purity.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid for pH control) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 210-400 nm).
-
Column Temperature: 30°C.
-
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, organic modifier (e.g., try methanol), and pH of the aqueous phase to achieve adequate separation of all peaks.
-
The goal is to have a resolution of >1.5 between the parent peak and all degradation product peaks.
-
-
Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
-
Data Summary Table
| Stress Condition | Potential Degradation Products | Analytical Considerations |
| Acid/Base Hydrolysis | 5-Bromo-2-hydroxy-4-methoxybenzamide, 5-Bromo-2-hydroxy-4-methoxybenzoic acid | Monitor for new, more polar peaks in reverse-phase HPLC. |
| Oxidation | Quinone-type compounds, ring-opened products | Observe for color change. May see a complex mixture of products. |
| Photolysis | Debrominated products, other rearranged isomers | Use a PDA detector to check for changes in UV spectra. |
| Thermal | Unlikely to see significant degradation under typical experimental conditions. | Monitor for any new peaks, but expect the compound to be relatively stable. |
References
- Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photoc
-
Thongkred, P., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8637-8653. [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-71. [Link]
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1), 29-72.
-
Isac, L., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Materials, 14(16), 4596. [Link]
- Process for hydrolysis of nitriles. (1975).
- Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482-507.
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1), 29-72. [Link]
-
Reyes, C., et al. (2006). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 145-152. [Link]
- Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater. (n.d.).
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (2023). Processes, 11(11), 3051. [Link]
- Hydrolysis of aromatic nitriles to carboxylic acids. (1978).
-
Chemistry of Nitriles. (2021). LibreTexts. [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2016). Pharmaceutical Technology, 40(10).
-
Dec, J., & Bollag, J. M. (1994). Dehalogenation of Chlorinated Phenols during Oxidative Coupling. Environmental Science & Technology, 28(3), 484-490. [Link]
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal for Research in Applied Science and Engineering Technology, 9(12), 154-159.
- An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile. (n.d.). Benchchem.
-
Hydrogen peroxide. (n.d.). Wikipedia. [Link]
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols? (2020).
- Sharma, S., & Singh, S. (2016). Forced degradation studies. MOJ Bioequiv Availab, 2(6), 1-4.
-
Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. (2014). Pest Management Science, 70(12), 1845-1853. [Link]
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.).
-
In Vitro Metabolism of Aromatic Nitriles. (1990). Drug Metabolism and Disposition, 18(5), 601-607. [Link]
- Stability indicating study by using different analytical techniques. (2021). International Journal of Scientific Development and Research, 6(5).
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2013). BioMed Research International, 2013, 680721. [Link]
- oxidative-degradation-of-phenols-and-substituted-phenols-in-the-water-and-atmosphere-a-review. (2022).
-
Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. (2018). Proceedings of the National Academy of Sciences, 115(10), 2352-2357. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Pharmaceutical Sciences and Research, 12(7), 3568-3576.
- Stability Indicating Assay Method. (2023).
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Green Chemistry, 21(13), 3563-3571. [Link]
- Degradation of glutaronitrile and benzonitrile by mixed cultures in the... (n.d.).
-
Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. (2017). Journal of AOAC International, 100(5), 1339-1346. [Link]
- Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. (n.d.).
- Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. (2013). Environmental Chemistry Letters, 11(3), 281-287.
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). Molecules, 28(24), 8045. [Link]
-
Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(3), 260-265. [Link]
- Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. (n.d.).
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). Molecules, 29(23), 5104. [Link]
- Brominated Flame Retardants and the Circular Economy of WEEE Plastics. (2023). BSEF.
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- 11. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Preventing Tar Formation in the Synthesis of Brominated Phenols
Welcome to the technical support center dedicated to a common yet vexing challenge in organic synthesis: the formation of intractable tars during the bromination of phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who seek to optimize their reactions, improve yields, and obtain clean, well-defined brominated phenol products. Here, we move beyond simple protocols to explain the underlying chemical principles that govern both the desired reaction and the problematic side reactions. By understanding the "why," you will be better equipped to troubleshoot and prevent tar formation in your own laboratory work.
Troubleshooting Guide: From Tarry Mess to Clean Product
This section addresses specific issues you might encounter during the synthesis of brominated phenols, presented in a question-and-answer format.
Question 1: My reaction has turned into a dark, sticky, and insoluble mess. What is this "tar" and why did it form?
Answer:
The "tar" you are observing is a complex mixture of high-molecular-weight polymeric materials. Its formation is a result of several competing side reactions that can dominate if the reaction conditions are not carefully controlled. The primary culprits are:
-
Over-bromination: Phenols are highly activated aromatic compounds, making them susceptible to multiple brominations on the ring.[1][2] This can lead to the formation of di-, tri-, and even tetra-brominated phenols. These polyhalogenated compounds can be more prone to subsequent side reactions.
-
Oxidation: Phenols are sensitive to oxidation, which can be exacerbated by the presence of bromine and acidic byproducts like hydrobromic acid (HBr). The initial oxidation step often involves the formation of a phenoxyl radical.
-
Oxidative Polymerization: The phenoxyl radicals generated are highly reactive and can couple with each other in a process known as oxidative polymerization.[3] This radical coupling can lead to the formation of C-C and C-O linked polymers, which are the main components of the observed tar.[3][4] The presence of multiple bromine atoms on the ring can further influence the electronic properties and reactivity of these radicals.
The interplay of these factors can quickly lead to a complex and inseparable mixture. The key to preventing tar formation is to control the reaction conditions to favor the desired electrophilic aromatic substitution while minimizing these undesirable pathways.
Question 2: I'm trying to synthesize a monobrominated phenol, but I'm getting a lot of polybrominated byproducts and some tar. How can I improve the selectivity?
Answer:
Achieving monosubstitution on a highly activated ring like phenol requires a delicate balance of reactivity. Here are several strategies to improve selectivity and reduce over-bromination and subsequent tarring:
1. Choice of Brominating Agent:
The reactivity of the brominating agent is a critical factor. Highly reactive agents like bromine water (Br₂ in H₂O) are notorious for causing polysubstitution and tar formation because the polar solvent enhances the electrophilicity of bromine.[1][5]
-
Recommendation: Use a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for controlled monobromination of phenols.[6] Other options include using a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) under controlled pH, which generates bromine in situ at a controlled rate.[7]
2. Solvent Selection:
The solvent plays a crucial role in modulating the reactivity of both the phenol and the brominating agent.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can increase the reactivity of bromine and also ionize the phenol to the more reactive phenoxide ion, leading to rapid polysubstitution.[1]
-
Non-polar Aprotic Solvents (e.g., carbon tetrachloride (CCl₄), carbon disulfide (CS₂), dichloromethane (DCM)): These solvents do not significantly solvate the bromine or deprotonate the phenol, leading to a more controlled reaction and favoring monobromination.[1][2]
3. Temperature Control:
Electrophilic aromatic substitution is an exothermic process.
-
Recommendation: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the overall reaction rate, allowing for better control and selectivity.[2] Dropwise addition of the brominating agent at a low temperature is a standard practice to maintain control.
4. Stoichiometry:
-
Recommendation: Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent. This will help to minimize over-bromination once the starting material has been consumed.
| Parameter | Recommendation for Monobromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS), KBr/KBrO₃ | Milder reactivity leads to better control and selectivity.[6][7] |
| Solvent | Non-polar aprotic (CCl₄, CS₂, DCM) | Reduces the reactivity of the brominating agent and phenol.[1][2] |
| Temperature | 0 °C to room temperature | Slows down the reaction rate, improving control.[2] |
| Stoichiometry | 1.0 - 1.05 equivalents of brominating agent | Minimizes polybromination. |
Question 3: I've chosen my conditions carefully, but I'm still getting some discoloration and minor tar formation. What else can I do?
Answer:
Even with optimized conditions, minor side reactions can occur. Here are some advanced strategies to further suppress tar formation:
1. Use of Scavengers:
-
Acid Scavengers: The HBr byproduct generated during the reaction can catalyze side reactions. While not always necessary, in sensitive systems, a non-nucleophilic base can be added to neutralize the HBr as it forms. However, care must be taken as a basic medium can increase the concentration of the highly reactive phenoxide ion.
-
Radical Scavengers/Antioxidants: Since oxidative polymerization is a radical-mediated process, the addition of a radical scavenger can inhibit tar formation. Phenolic compounds themselves are antioxidants, which can complicate this approach, but for particularly sensitive substrates, exploring hindered phenols as additives might be beneficial.[8][9] Some researchers have explored the use of trans-cyclooctenes to scavenge excess bromine, which could otherwise contribute to oxidative side reactions.[10]
2. Control of pH:
For reactions using aqueous or mixed-aqueous systems (e.g., with KBr/KBrO₃), pH control is critical. Acidic conditions are generally required for the in-situ generation of bromine.[7] However, very low pH can also promote side reactions. The optimal pH is often found to be in the mildly acidic range (e.g., pH 3-4).[7]
3. Inert Atmosphere:
While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation of the phenol, which can be a contributing factor to discoloration and tar formation.
Question 4: Tar has already formed in my reaction. Is there any way to salvage my product?
Answer:
While prevention is always the best strategy, it is sometimes possible to recover the desired product from a tarry mixture.
-
Aqueous Workup with a Reducing Agent: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a standard procedure.[11] This will destroy any unreacted bromine and can help to break down some of the colored byproducts.
-
Filtration: If the tar is a solid or a highly viscous oil, you may be able to remove a significant portion of it by diluting the reaction mixture with a suitable solvent (one in which your product is soluble but the tar is not) and filtering through a plug of celite or silica gel.
-
Column Chromatography: This is often the most effective method for separating the desired brominated phenol from the polymeric tar and other byproducts. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, is typically required. The tarry materials will often remain at the top of the column.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove any remaining impurities.[11]
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol using Bromine in a Non-polar Solvent
This protocol is designed to favor the formation of p-bromophenol.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Dissolution: Dissolve phenol (1 equivalent) in carbon disulfide (CS₂) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in the same solvent in the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C until the red-brown color of the bromine disappears.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monobromination of a para-Substituted Phenol using NBS
This protocol is suitable for the ortho-bromination of phenols where the para position is blocked.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and protect it from light by wrapping it in aluminum foil.
-
Dissolution: Dissolve the p-substituted phenol (1 equivalent) in ACS-grade methanol.[6]
-
Catalyst Addition: Add p-toluenesulfonic acid (pTsOH) (0.1 equivalents).[6]
-
NBS Addition: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Pathways
The following diagrams illustrate the key chemical transformations involved in the bromination of phenol and the formation of tar.
Caption: Competing pathways in phenol bromination.
Caption: A decision workflow for troubleshooting tar formation.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid not required for the bromination of phenol, unlike with benzene? A: The hydroxyl (-OH) group of phenol is a strong activating group. It donates electron density into the benzene ring, making the ring much more electron-rich and therefore more susceptible to electrophilic attack than benzene. This increased reactivity is sufficient to polarize the Br-Br bond in bromine, making a Lewis acid catalyst unnecessary.
Q2: Can I use bromine in acetic acid for the bromination of phenols? A: Yes, this is a common method. Acetic acid is a polar protic solvent, but it is less polar than water. It can provide a good balance of reactivity for many phenol substrates. However, for highly activated phenols, it may still lead to over-bromination, and the use of a non-polar solvent would offer more control.
Q3: What is the role of pTsOH in NBS brominations of phenols? A: In some cases, particularly for achieving ortho-selectivity on para-substituted phenols, p-toluenesulfonic acid (pTsOH) has been used as a catalyst with NBS. It is proposed that the acid can conjugate with the phenolic oxygen, which may influence the regioselectivity of the bromination.[6]
Q4: My product is a liquid. How can I effectively remove tar? A: For liquid products, after the initial aqueous workup, column chromatography is the most reliable method. If the boiling point of your product is suitable and it is thermally stable, distillation under reduced pressure can also be an effective technique to separate it from non-volatile polymeric tar.
Q5: Are there any "greener" alternatives to traditional bromination methods? A: Yes, research is ongoing into more environmentally friendly bromination methods. The use of KBr with an oxidant like H₂O₂ or a solid-supported bromate are considered greener as they avoid the direct use of elemental bromine.[12] Additionally, the use of less hazardous solvents is always a key consideration in green chemistry.
References
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Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. (URL: [Link])
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Effect of bromine source for the oxidative bromination of phenol. Conditions. ResearchGate. (URL: [Link])
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Dehalogenation of Chlorinated Phenols during Oxidative Coupling. Semantic Scholar. (URL: [Link])
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Phenol. Wikipedia. (URL: [Link])
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Oxidative polymerization of phenols revisited. ResearchGate. (URL: [Link])
-
Scope of the oxidative bromination at the phenol core using the... ResearchGate. (URL: [Link])
-
Bromination of Phenols (video). Khan Academy. (URL: [Link])
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. (URL: [Link])
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1 Mechanism of phenol oxidation and polymerization by peroxidase-catalyzed reaction. ResearchGate. (URL: [Link])
-
Oxidation mechanism of phenols by copper(ii)–halide complexes. RSC Publishing. (URL: [Link])
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Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. (URL: [Link])
-
Bromination of Phenol (A-Level Chemistry). YouTube. (URL: [Link])
-
Bromination phenol in Water and non-polar solvent. Physics Wallah. (URL: [Link])
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Oxidative polymerization of phenols revisited. Osaka University. (URL: [Link])
-
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. National Institutes of Health. (URL: [Link])
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. (URL: [Link])
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. (URL: [Link])
-
The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. (URL: [Link])
-
Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. NISCAIR Online Periodicals Repository. (URL: [Link])
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Formation and inhibition of phenolic tars in process for preparation of diphenols by the hydroxylation of phenol. ResearchGate. (URL: [Link])
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Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. (URL: [Link])
-
Chapter 17 - Oxidation of Phenols to Quinone. YouTube. (URL: [Link])
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Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. (URL: [Link])
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Influence of phenolic compounds on the operational characteristics of coal tar wash oil. Tunnelling and Underground Space Technology. (URL: [Link])
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. (URL: [Link])
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Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health. (URL: [Link])
-
trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination. PubMed. (URL: [Link])
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(PDF) INFLUENCE OF PHENOLIC COMPOUNDS ON THE OPERATIONAL CHARACTERISTICS OF COAL TAR WASH OIL. ResearchGate. (URL: [Link])
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Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. (URL: [Link])
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-
Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. (URL: [Link])
-
Acid Scavengers & Stabilizers. ACS Technical Products. (URL: [Link])
-
Plant polyphenols: free radical scavengers or chain-breaking antioxidants? PubMed. (URL: [Link])
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Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. IntechOpen. (URL: [Link])
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Heteroaryl-substituted phenols as potential antioxidants. PubMed. (URL: [Link])
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Hydrogen Production from Catalytic Pyrolysis of Phenol as Tar Model Compound in Magnetic Field. MDPI. (URL: [Link])
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Quantitative analysis of phenol and alkylphenols in Brazilian coal tar. SciELO. (URL: [Link])
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DETERMINATION OF PHENOLS IN COAL TAR BY GC-OFID. iopscience.iop.org. (URL: [Link])
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Technical Support Center: HPLC Method Development for Purity Analysis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Welcome to the Technical Support Center. This guide provides a comprehensive framework for developing and troubleshooting a robust HPLC method for the purity analysis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile. As a substituted phenolic nitrile, this analyte presents unique challenges, including the potential for peak tailing and the need for high-resolution separation from structurally similar impurities. This document is structured to guide researchers, scientists, and drug development professionals through a logical, science-driven method development process, grounded in principles of Quality by Design (QbD) and regulatory expectations.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for a compound like this compound.
Q1: What are the key physicochemical properties of this compound that will influence HPLC method development?
A1: Understanding the analyte's properties is the foundation of method development.[2] this compound is an aromatic nitrile with a phenolic hydroxyl group.[3][4][5] Key properties include:
-
Acidity: The phenolic hydroxyl group is acidic (typical pKa ~8-10). This is a critical factor, as interactions between the ionized form (phenolate) and the stationary phase can lead to peak tailing.[6]
-
Polarity: The presence of hydroxyl, methoxy, and nitrile groups imparts moderate polarity. This makes it well-suited for reversed-phase HPLC.
-
UV Absorbance: The aromatic ring provides strong UV absorbance, making UV detection a suitable choice. A UV scan of the analyte in the initial mobile phase is essential for selecting the optimal detection wavelength.
Q2: What is a good starting point for column and mobile phase selection?
A2: For a moderately polar compound, reversed-phase chromatography is the most logical starting point.[7]
-
Column: A C18 column is the workhorse of reversed-phase HPLC and a robust initial choice. Opt for a modern, high-purity, end-capped silica column to minimize interactions with residual silanols, a primary cause of peak tailing for phenolic compounds.[6][8]
-
Mobile Phase: A simple starting point is a gradient of acetonitrile (ACN) or methanol (MeOH) with water. Due to the analyte's acidic nature, buffering the aqueous portion of the mobile phase is critical. A low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[6][9]
Q3: Why is my peak for this compound tailing?
A3: Peak tailing is the most common issue for phenolic compounds.[6][8] The primary cause is secondary interactions between the analyte and the stationary phase.[6] Specifically:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column are acidic and can interact strongly with the electron-rich phenolic group, causing some molecules to be retained longer and resulting in a tailed peak.[6]
-
Mobile Phase pH: If the mobile phase pH is near the pKa of the analyte, both the ionized and non-ionized forms will exist, leading to peak distortion and tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
Q4: How do I ensure my method is compliant with regulatory standards?
A4: Method validation is crucial for ensuring the reliability of your data for regulatory submissions. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[10][11][12] Additionally, the United States Pharmacopeia (USP) General Chapter <621> provides standards for chromatography.[13][14][15][16][17] Your final method must be validated for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19]
Part 2: A Step-by-Step Guide to Method Development
This section details a systematic workflow for developing a robust purity method.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Initial Method Screening
-
Analyte & Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a working standard at ~0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Prepare a sample for impurity analysis at a higher concentration, typically 1.0 mg/mL, to ensure detection of low-level impurities (e.g., at the 0.05% level).
-
-
Recommended Starting HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard dimension C18 provides good efficiency and is a robust starting point. A smaller particle size (e.g., < 3 µm) can be used for higher efficiency if UHPLC equipment is available.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH suppresses silanol activity and ensures the phenolic group is protonated, improving peak shape.[9] |
| Mobile Phase B | Acetonitrile (ACN) | ACN generally provides lower backpressure and better UV transparency than methanol. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential in early screening to elute all potential impurities, known and unknown.[20][21] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV, Diode Array Detector (DAD) | Start by monitoring at 220 nm and 254 nm. A DAD allows for peak purity assessment and determination of the optimal wavelength post-run. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
-
Execution & Evaluation:
-
Equilibrate the column for at least 15 column volumes.
-
Inject a blank (diluent), followed by the working standard.
-
Analyze the chromatogram for the main peak's retention time, peak shape (asymmetry), and the presence of any impurities.
-
Part 3: Troubleshooting Guide
This guide provides a logical approach to diagnosing and resolving common chromatographic issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Detailed Troubleshooting Scenarios
Scenario 1: Persistent Peak Tailing (Asymmetry Factor > 1.5)
-
Underlying Cause: Strong secondary interactions between the phenolic hydroxyl group of the analyte and active sites (residual silanols) on the column's stationary phase are the most likely culprit.[6][22]
-
Step-by-Step Solution:
-
Verify Mobile Phase pH: Ensure the pH of the aqueous mobile phase is at least 2 pH units below the analyte's pKa. If using formic acid and tailing persists, switch to a stronger acid like phosphoric acid to create a mobile phase pH closer to 2.2-2.5. This ensures complete suppression of the phenolate ion.[6]
-
Assess Column Health: If the column is old, it may be contaminated or the packed bed may have degraded.[22] First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, replace the column with a new one of the same type.
-
Change Column Chemistry: If tailing persists even with a new column and low pH, the default C18 chemistry may not be ideal. Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer alternative pi-pi interactions with the aromatic ring and may reduce silanol interactions.[8]
-
Consider Mobile Phase Additives: As a last resort, adding a competing base like triethylamine (TEA) at a low concentration (0.05-0.1%) can mask the active silanol sites. However, TEA can be difficult to remove from the column and may suppress MS signals if used with an MS detector.
-
Scenario 2: Co-elution or Poor Resolution of Impurities (Resolution < 1.5)
-
Underlying Cause: The chromatographic conditions (mobile phase, gradient, temperature) do not provide sufficient selectivity to separate the main peak from a closely eluting impurity.[23]
-
Step-by-Step Solution:
-
Optimize the Gradient: The initial broad gradient may not be optimal. After identifying the retention time of the main peak and key impurities, modify the gradient to be shallower around the region where these peaks elute. For example, if peaks of interest elute between 10 and 15 minutes, you might change the gradient from 40% to 55% B over 10 minutes instead of the original steeper slope.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you started with ACN, run the same gradient profile using methanol. The change in solvent can alter elution order and improve the resolution between critical pairs.[7]
-
Adjust the Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity. Conversely, decreasing the temperature may also improve resolution for some compounds.
-
Evaluate a Different Column: If optimizing mobile phase and temperature fails, a different stationary phase is required. A column with a different ligand (e.g., C8, Phenyl) or a different bonding technology will provide a significant change in selectivity.[24]
-
Part 4: Method Validation and System Suitability
Once an optimized method is developed, it must be validated to prove it is suitable for its intended purpose.[12]
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16][17]
Table of Typical System Suitability Parameters (based on USP <621> and ICH guidelines)
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 – 1.5 | To ensure peak symmetry and accurate integration.[20] |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity | To ensure baseline separation and accurate quantification of impurities. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5-6 replicate injections) | To demonstrate the precision of the injection and system. |
| Plate Count (N) | > 2000 | To ensure column efficiency. |
References
- <621> CHROM
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals.
- Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem.
- Understanding the L
- Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds - Benchchem.
- USP <621> Chrom
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Method Development for Drug Impurity Profiling: Part 1 - LCGC Intern
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem.
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- Supporting Information for - The Royal Society of Chemistry.
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile - Vibrant Pharma Inc..
- Aromatic Nitriles Definition - Organic Chemistry Key Term - Fiveable.
- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex.
- CY Chemistry - G
- In Vitro Metabolism of Arom
- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ….
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Comparative NMR Analysis
For professionals in drug development and chemical research, the unambiguous structural confirmation of novel or synthesized molecules is a non-negotiable cornerstone of scientific integrity. 5-Bromo-2-hydroxy-4-methoxybenzonitrile is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility is predicated on the precise arrangement of its functional groups—a nitrile, a hydroxyl, a methoxy, and a bromine atom—each of which imparts specific reactivity and electronic properties.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for this molecule. As experimental spectra are not widely published, we will derive a highly accurate, predicted dataset. This prediction is grounded in the fundamental principles of NMR spectroscopy and validated through objective comparison with the known spectral data of structurally related compounds. We will explore the causal relationships between the molecular structure and the resulting NMR signals, offering a logical framework for interpretation. Furthermore, we will compare the insights gained from NMR with those from alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to provide a holistic view of its characterization.
Predicted NMR Spectral Data
The chemical shifts in NMR are exquisitely sensitive to the electronic environment of each nucleus. For this compound, the interplay between the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups and the electron-withdrawing/anisotropic effects of the nitrile (-CN) and bromine (-Br) substituents dictates the final appearance of the spectrum.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons, the hydroxyl proton, and the methoxy protons. The data below is predicted for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.6 - 6.8 | Singlet (s) | N/A |
| H-6 | ~ 7.6 - 7.8 | Singlet (s) | N/A |
| -OH | ~ 5.5 - 6.5 (broad) | Singlet (s) | N/A |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CN) | ~ 100 - 105 |
| C-2 (-OH) | ~ 158 - 162 |
| C-3 | ~ 102 - 106 |
| C-4 (-OCH₃) | ~ 160 - 164 |
| C-5 (-Br) | ~ 98 - 102 |
| C-6 | ~ 135 - 138 |
| -CN | ~ 115 - 118 |
| -OCH₃ | ~ 56 - 58 |
In-Depth Spectral Interpretation and Comparative Analysis
The process of assigning these predicted chemical shifts is not arbitrary; it is based on a logical analysis of substituent effects, supported by experimental data from analogous compounds.
Caption: Molecular structure and key proton chemical shift influences.
Analysis of the ¹H NMR Spectrum
-
Aromatic Protons (H-3 and H-6): The most informative signals are the two singlets in the aromatic region (typically 6.5-8.0 ppm).[1] They appear as singlets because they have no adjacent protons, eliminating ortho or meta coupling.
-
H-3 (~6.7 ppm): This proton is positioned ortho to the strongly electron-donating -OH group and para to the electron-donating -OCH₃ group. These groups increase electron density at the H-3 position, causing a significant shielding effect that shifts its signal upfield (to a lower ppm value).[2]
-
H-6 (~7.7 ppm): Conversely, H-6 is ortho to the electron-withdrawing and magnetically anisotropic nitrile group (-CN) and para to the bromine atom. Both substituents withdraw electron density, deshielding the proton and shifting its signal significantly downfield (to a higher ppm value).
-
-
Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature.[3] It typically appears as a broad singlet due to chemical exchange and is expected in the 5.5-6.5 ppm range in CDCl₃.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9-4.1 ppm, which is a characteristic region for methoxy groups on an aromatic ring.[1]
Comparative Justification: In the published spectrum for the closely related 2-Bromo-4-methoxyphenol , which lacks the C1-nitrile group, the aromatic protons appear at δ 7.01, 6.94, and 6.78 ppm. The addition of the strong electron-withdrawing nitrile group at C-1 in our target molecule is expected to deshield the adjacent H-6 proton, pushing it significantly further downfield to the predicted ~7.7 ppm, while having a lesser effect on the more distant H-3.
Analysis of the ¹³C NMR Spectrum
-
Carbons Bearing Oxygen (C-2 and C-4): The carbons directly attached to the electronegative oxygen atoms of the hydroxyl and methoxy groups are highly deshielded and appear far downfield. C-4 (~162 ppm) is expected to be slightly more downfield than C-2 (~160 ppm) due to the electronic influence of the methoxy group.
-
Carbons Bearing Substituents (C-1 and C-5): The carbon attached to the nitrile group (C-1) and the carbon bearing the bromine (C-5) are known as ipso-carbons. Their shifts are heavily influenced by the substituent itself. C-5 (-Br) is expected to be the most upfield of the ring carbons (~100 ppm) due to the "heavy atom effect" of bromine. The carbon to which the nitrile is attached (C-1) is also shifted upfield relative to other aromatic carbons, appearing around 102 ppm.
-
Protonated Carbons (C-3 and C-6): The chemical shifts of these carbons mirror the effects seen in the ¹H spectrum. C-3, shielded by the -OH and -OCH₃ groups, is expected to be significantly upfield (~104 ppm). In contrast, C-6, deshielded by the -CN group, will be much further downfield (~136 ppm).
-
Functional Group Carbons (-CN and -OCH₃): The nitrile carbon itself has a characteristic chemical shift in the 115-118 ppm range. The methoxy carbon appears in a highly predictable region around 56-58 ppm.[1]
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization relies on a multi-technique approach.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Precise atom connectivity (¹H-¹H, ¹H-¹³C), electronic environment of each atom, stereochemistry, quantitative analysis. | Provides the complete molecular structure in solution; highly reproducible. | Requires larger sample amount than MS; can be complex for very large molecules. |
| Mass Spectrometry | Molecular weight (MW), elemental composition (High-Res MS), fragmentation patterns for substructural information. | Extremely sensitive (requires very little sample), confirms molecular formula. | Does not provide information on atom connectivity or isomerism (e.g., substituent position). |
| FT-IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies (e.g., -OH, -C≡N, C-O, aromatic C=C). | Fast, non-destructive, provides a quick "fingerprint" of the functional groups present.[4] | Provides limited information on the overall molecular skeleton; not quantitative. |
Mass Spectrometry (MS)
For this compound (C₈H₆BrNO₂), the mass spectrum would provide immediate confirmation of the molecular weight. A key feature would be the molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would show two peaks of nearly equal intensity at m/z 227 and 229, which is a definitive signature for a monobrominated compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum serves as an excellent complementary technique to confirm the presence of the key functional groups predicted by the structure.
-
O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ would confirm the hydroxyl group.
-
C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band in the region of 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.[4]
-
C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the aryl ether and phenol.
Data from the structurally similar 5-Bromo-2-Hydroxybenzaldehyde shows characteristic FT-IR peaks that align with these expectations, reinforcing the predictive power of this analysis.[5]
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like this compound.
Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra suitable for unambiguous structural elucidation.
Materials:
-
This compound (~10-20 mg for ¹³C, ~5 mg for ¹H)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tubes (high precision)
-
Pasteur pipette and bulb
-
Vortex mixer
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ with TMS.
-
Cap the vial and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8 to 16 scans for good signal-to-noise.
-
-
¹³C{¹H} Spectrum Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve signal-to-noise.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
Conclusion
The structural elucidation of this compound is a clear example of the power of modern analytical chemistry. While ¹H and ¹³C NMR spectroscopy provide the most detailed and definitive structural map, a truly robust characterization is achieved when NMR is used in concert with orthogonal techniques like Mass Spectrometry and FT-IR. By combining the precise connectivity information from NMR, the molecular weight confirmation from MS, and the functional group fingerprint from FT-IR, researchers can have the highest degree of confidence in the identity and purity of their materials, ensuring the integrity of subsequent research and development efforts.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]
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Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
ResearchGate. (2025). N-15 NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Wiley Online Library. (2015). Synthesis and spectral investigation of some new hetaryl‐substituted hydroquinolinone derivatives. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
A Comparative Analysis for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that unambiguous structural elucidation is the bedrock of chemical research and development. Mass spectrometry stands as a cornerstone technique, and a deep understanding of fragmentation patterns is paramount for interpreting the data it yields. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a substituted aromatic compound with functionalities that present a rich fragmentation landscape. While direct experimental spectra for this specific molecule are not widely published, we can construct a highly reliable fragmentation pathway based on well-established principles and data from analogous structures.
This guide will not only dissect the primary fragmentation pathways but also compare this "hard" ionization technique with "soft" ionization alternatives, providing the causal reasoning behind the observed and expected fragmentation events.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron ionization is a high-energy process that imparts significant internal energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. For this compound (Molecular Weight: 228.04 g/mol for the ⁷⁹Br isotope), the fragmentation is governed by the interplay of its functional groups: the aromatic ring, the bromine atom, the hydroxyl group, the methoxy group, and the nitrile group.
The Molecular Ion (M⁺˙)
The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺˙). Aromatic systems, due to their stable π-electron clouds, typically produce a prominent molecular ion peak.[2][3] A key diagnostic feature for this compound will be the presence of a pair of peaks for the molecular ion, M⁺˙ and (M+2)⁺˙, at m/z 228 and 230. This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.[4][5][6] This isotopic signature is a hallmark of bromine-containing compounds and will be observed for all bromine-containing fragments.
Table 1: Predicted Key Ions and Their Origin
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 228 | 230 | [C₈H₆BrNO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 213 | 215 | [C₇H₃BrNO₂]⁺˙ | •CH₃ | Loss of a methyl radical from the methoxy group |
| 185 | 187 | [C₇H₃BrO]⁺˙ | CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion |
| 149 | 149 | [C₇H₅NO₂]⁺ | •Br | Loss of a bromine radical from the molecular ion |
| 134 | 134 | [C₆H₄NO₂]⁺ | •CH₃ | Loss of a methyl radical from the [M-Br]⁺ ion |
| 106 | 106 | [C₆H₄NO]⁺ | CO | Subsequent loss of carbon monoxide from the [M-Br-CH₃]⁺ ion |
Primary Fragmentation Pathways
The stable aromatic ring acts as the core, with fragmentation initiated by the functional groups. The primary fragmentation events are predicted to be the loss of a methyl radical from the methoxy group and the loss of a bromine atom.
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage is a common fragmentation pathway for ethers.[2] The methoxy group can readily lose a methyl radical, leading to a stable, resonance-delocalized ion at m/z 213/215. This is often a favored initial fragmentation step for methoxy-substituted aromatic compounds.
-
Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is another principal fragmentation pathway for aromatic halides.[4] This results in an ion at m/z 149. The relative intensity of this peak will depend on the C-Br bond strength compared to other fragmentation channels.
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions:
-
From the [M-CH₃]⁺ Ion: The ion at m/z 213/215 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenols and aromatic ethers, to yield a fragment at m/z 185/187.
-
From the [M-Br]⁺ Ion: The ion at m/z 149 is expected to lose a methyl radical from the methoxy group to form an ion at m/z 134. This ion can then lose CO to produce a fragment at m/z 106.
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparison with Alternative Ionization Techniques
While EI-MS provides rich structural information through fragmentation, it can sometimes lead to the absence of a molecular ion for less stable molecules.[1] In such cases, "soft" ionization techniques are invaluable alternatives.
Table 2: Comparison of Ionization Techniques
| Technique | Principle | Typical Ions Formed | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electron beam removes an electron. | M⁺˙ (radical cation) | Extensive, complex, reproducible "fingerprint". | Volatile, thermally stable, small molecules (<1000 Da). Structural elucidation. |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol. | [M+H]⁺ or [M-H]⁻ | Minimal to none in the source. Can be induced (MS/MS). | Polar, thermally labile, large molecules (biomolecules). |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent molecules, which then protonate the analyte. | [M+H]⁺ | Generally soft, but more fragmentation than ESI. | Moderately polar, thermally stable molecules. |
For this compound, ESI would likely produce a strong protonated molecule [M+H]⁺ at m/z 229/231 or a deprotonated molecule [M-H]⁻ at m/z 227/229 with minimal fragmentation.[1] This is ideal for confirming the molecular weight. To gain structural information with ESI, tandem mass spectrometry (MS/MS) would be required.[1][7] In MS/MS, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID), which often results in the loss of small, stable neutral molecules.[1]
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: Set to the standard 70 eV to ensure reproducible fragmentation and allow for library matching.[1]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Set a mass range of m/z 40-300 to ensure capture of all relevant fragments and the molecular ion.
-
-
Sample Introduction: Introduce the sample into the instrument. For a pure solid, a direct insertion probe can be used. For the solution, a gas chromatography (GC) inlet is suitable if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.
-
Data Analysis: Identify the molecular ion peaks (M⁺˙ and (M+2)⁺˙) and major fragment ions. Compare the observed fragmentation pattern with predicted pathways and spectral libraries.
The following diagram outlines the general workflow for EI-MS analysis.
Caption: General experimental workflow for EI-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be a rich and informative process, driven by the characteristic behaviors of its aromatic and functional group constituents. The key diagnostic features are the M/(M+2) isotopic pattern for bromine and initial losses of a methyl radical or a bromine atom. By comparing the detailed fragmentation from a "hard" technique like EI with the molecular weight confirmation from "soft" techniques like ESI, researchers can achieve a high degree of confidence in structural elucidation. The protocols and predictive data presented in this guide offer a robust framework for the analysis of this and structurally related compounds, empowering drug discovery and chemical synthesis endeavors.
References
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- PubChem. 4-Methoxybenzonitrile | C8H7NO | CID 70129.
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- Benchchem. 5-Bromo-2-hydroxy-3-methoxybenzonitrile | 198280-95-4.
- CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I.
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- Pearson+. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho...
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A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-hydroxy-4-methoxybenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold dictates its reactivity and, ultimately, its utility. This guide offers an in-depth comparison of the chemical reactivity of 5-Bromo-2-hydroxy-4-methoxybenzonitrile and its key constitutional isomers. Understanding the nuanced differences in their electronic and steric profiles is paramount for designing efficient synthetic routes and developing novel molecules with desired properties.
This document moves beyond a simple recitation of facts, providing a rationale for the expected reactivity based on fundamental principles of organic chemistry. While direct, side-by-side comparative experimental data for this specific set of isomers is not extensively available in the public domain, this guide synthesizes established knowledge of substituent effects to provide a robust predictive framework.
The Isomers in Focus
The subject of our comparative analysis is this compound, a polysubstituted aromatic compound with a rich potential for chemical modification. To understand its unique reactivity, we will compare it with three of its logical isomers, where the positions of the bromo, hydroxyl, and methoxy groups are varied around the benzonitrile core.
| Compound Name | Structure |
| This compound | |
| 3-Bromo-2-hydroxy-4-methoxybenzonitrile | |
| 2-Bromo-3-hydroxy-4-methoxybenzonitrile | |
| 3-Bromo-4-hydroxy-5-methoxybenzonitrile [1][2] |
Theoretical Framework: The Interplay of Substituent Effects
The reactivity of these isomers is governed by the cumulative electronic and steric effects of the four functional groups: the nitrile (-CN), hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) groups.
-
Nitrile Group (-CN): This group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[3]
-
Hydroxyl Group (-OH): A potent activating group, the hydroxyl group donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). It is a powerful ortho, para-director for electrophilic aromatic substitution.[4]
-
Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is an activating, ortho, para-director due to its +M effect, though it is a slightly weaker activator than -OH.[5][6]
-
Bromo Group (-Br): Halogens like bromine are deactivating due to their strong -I effect but are ortho, para-directing because of a competing +M effect, where lone pairs on the bromine can be donated to the ring.[7]
The relative positions of these groups create a unique electronic landscape for each isomer, influencing the rates and regioselectivity of various reactions.
Caption: Interplay of electronic and steric substituent effects.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through a Meisenheimer complex intermediate. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the bromide).[8]
Predicted Reactivity Order (SNAr):
This compound > 3-Bromo-2-hydroxy-4-methoxybenzonitrile > 2-Bromo-3-hydroxy-4-methoxybenzonitrile ≈ 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Justification:
-
This compound: The strongly electron-withdrawing nitrile group is para to the bromine atom. This positioning provides excellent stabilization of the negative charge in the Meisenheimer intermediate through resonance, making this isomer the most reactive towards SNAr.
-
3-Bromo-2-hydroxy-4-methoxybenzonitrile: The nitrile group is ortho to the bromine, which also allows for resonance stabilization of the intermediate, predicting high reactivity. However, steric hindrance from the adjacent hydroxyl group might slightly impede the approach of the nucleophile compared to the 5-bromo isomer.
-
2-Bromo-3-hydroxy-4-methoxybenzonitrile & 3-Bromo-4-hydroxy-5-methoxybenzonitrile: In both these isomers, the nitrile group is meta to the bromine. This position does not allow for direct resonance stabilization of the negative charge onto the nitrile group. Therefore, these isomers are expected to be significantly less reactive in SNAr reactions.
Caption: Predicted SNAr reactivity based on nitrile position.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. The reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The regioselectivity is determined by the directing effects of the existing substituents.[5][6]
Predicted Reactivity Order (SEAr):
The overall reactivity will be a balance between the powerful activating effects of the -OH and -OCH₃ groups and the deactivating effects of the -CN and -Br groups. All isomers are expected to be activated towards SEAr compared to benzonitrile itself. The key differentiator will be the position of the incoming electrophile, which will be directed to the positions most activated by the hydroxyl and methoxy groups and least sterically hindered.
Regioselectivity Analysis:
-
This compound: The position ortho to the powerful activating hydroxyl group (C3) is the most likely site of electrophilic attack.
-
3-Bromo-2-hydroxy-4-methoxybenzonitrile: The position para to the hydroxyl group (C5) is the most activated and sterically accessible site.
-
2-Bromo-3-hydroxy-4-methoxybenzonitrile: The position para to the hydroxyl group (C6) is the most likely site for substitution.
-
3-Bromo-4-hydroxy-5-methoxybenzonitrile: The position ortho to the hydroxyl group and para to the methoxy group (C2) is highly activated.
A quantitative comparison of the overall reaction rates would require experimental data. However, the isomers with more available activated and sterically accessible positions are likely to react faster.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, where an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. The reactivity of the aryl bromide is influenced by the electronic and steric environment of the carbon-bromine bond.[9][10][11]
Predicted Reactivity Order (Suzuki Coupling):
The electronic effects on the oxidative addition step (the rate-determining step for many Suzuki couplings) can be subtle. Generally, electron-withdrawing groups can sometimes accelerate this step. However, steric hindrance around the C-Br bond is often a more dominant factor.
-
This compound & 3-Bromo-4-hydroxy-5-methoxybenzonitrile: The bromine atom in these isomers has only one ortho substituent, leading to less steric hindrance.
-
3-Bromo-2-hydroxy-4-methoxybenzonitrile & 2-Bromo-3-hydroxy-4-methoxybenzonitrile: These isomers have two ortho substituents relative to the bromine, which could potentially slow down the rate of oxidative addition due to increased steric bulk around the reaction center.
Therefore, a plausible predicted order of reactivity would be:
This compound ≈ 3-Bromo-4-hydroxy-5-methoxybenzonitrile > 3-Bromo-2-hydroxy-4-methoxybenzonitrile ≈ 2-Bromo-3-hydroxy-4-methoxybenzonitrile
Experimental Protocols
While specific comparative studies are lacking, the following general protocols for the key reaction types can be adapted for these isomers. Researchers should note that optimization of reaction conditions is crucial for each specific substrate.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the bromide with a nucleophile (e.g., an alkoxide).
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the bromo-benzonitrile isomer (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the sodium alkoxide (1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Protocol 2: General Procedure for Electrophilic Aromatic Substitution (e.g., Bromination)
Objective: To introduce a second bromine atom onto the aromatic ring.
-
Reactant Preparation: Dissolve the bromo-benzonitrile isomer (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Catalyst: For less reactive substrates, a Lewis acid catalyst (e.g., FeBr₃, a catalytic amount) may be required.
-
Reaction: Allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract with an organic solvent, wash with brine, dry, and purify as described in the SNAr protocol.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond by coupling with a boronic acid.
-
Reactant Mixture: To a degassed mixture of the bromo-benzonitrile isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Degassing: Degas the reaction mixture again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The reactivity of this compound and its isomers is a complex interplay of the electronic and steric properties of the substituents. Based on established principles:
-
For Nucleophilic Aromatic Substitution, the 5-bromo and 3-bromo isomers, where the nitrile group is para or ortho to the bromine, are predicted to be the most reactive.
-
For Electrophilic Aromatic Substitution, all isomers are activated, and the regioselectivity is primarily dictated by the powerful ortho, para-directing hydroxyl and methoxy groups.
-
For Suzuki-Miyaura Coupling, isomers with less steric hindrance around the carbon-bromine bond, such as the 5-bromo isomer, are expected to exhibit higher reactivity.
This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the synthesis and functionalization of these valuable chemical entities. It is our hope that these predictive insights will stimulate further experimental investigation to quantitatively validate these reactivity trends.
References
-
PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
McMurry, J. (2021). 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
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A Comparative Crystallographic Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The strategic placement of substituents on the benzene ring allows for the fine-tuning of molecular properties, including biological activity, crystal packing, and electronic characteristics. The nitrile group is a versatile functional handle for further synthetic transformations, while the hydroxy, methoxy, and bromo substituents introduce specific steric and electronic effects that govern intermolecular interactions. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the engineering of novel materials.
This guide will explore the nuances of crystal engineering within this class of compounds, focusing on how the interplay of hydrogen bonding, halogen bonding, and π-stacking interactions dictates the supramolecular architecture.
Synthesis and Crystallization Strategies
Proposed Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile
The synthesis of the title compound can be envisioned starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde. A related synthesis for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde begins with veratraldehyde, involving bromination followed by selective hydrolysis of a methoxy group.[1] A similar strategy could be adapted.
Proposed Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Bromination: To a solution of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The product, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, is then isolated by extraction and purified by column chromatography.
-
Oxime Formation: The synthesized aldehyde is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is refluxed until the reaction is complete. The resulting oxime is then isolated by filtration.
-
Dehydration to Nitrile: The oxime is treated with a dehydrating agent, such as acetic anhydride, and heated. The reaction mixture is then poured into water to precipitate the crude nitrile. The product, this compound, is collected by filtration and purified by recrystallization.
Crystallization Techniques for Benzonitrile Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For benzonitrile derivatives, slow evaporation from a suitable solvent or solvent mixture is a commonly employed and effective technique.
General Crystallization Protocol:
-
Solvent Selection: The purified benzonitrile derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) at an elevated temperature to achieve saturation.
-
Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and dried.
Comparative Crystal Structure Analysis
This section will delve into the crystal structures of 3-Bromo-4-hydroxy-5-methoxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile to provide a framework for understanding the potential solid-state arrangement of this compound.
Crystal Structure of 3-Bromo-4-hydroxy-5-methoxybenzonitrile
The crystal structure of 3-Bromo-4-hydroxy-5-methoxybenzonitrile has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 924192.[2]
Key Crystallographic Data:
| Parameter | 3-Bromo-4-hydroxy-5-methoxybenzonitrile[2] |
| Chemical Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Structural Insights:
The crystal packing of this isomer is likely dominated by a network of intermolecular interactions involving the hydroxyl, methoxy, and nitrile functional groups, as well as the bromine atom. The hydroxyl group is a potent hydrogen bond donor, while the nitrile nitrogen and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding interactions, which are increasingly recognized as significant forces in directing crystal packing.
Caption: Potential intermolecular interactions in 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
Crystal Structure of 5-Bromo-2-hydroxybenzonitrile
The crystal structure of 5-Bromo-2-hydroxybenzonitrile reveals a packing arrangement primarily driven by hydrogen bonding.
Key Crystallographic Data:
| Parameter | 5-Bromo-2-hydroxybenzonitrile |
| Chemical Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
Structural Insights:
In the crystal of 5-Bromo-2-hydroxybenzonitrile, molecules are linked into one-dimensional chains through hydrogen bonds between the phenol hydrogen atom and the nitrile nitrogen atom. The absence of the methoxy group simplifies the hydrogen bonding network compared to its methoxylated counterpart.
Caption: Dominant hydrogen bonding in 5-Bromo-2-hydroxybenzonitrile.
Comparative Analysis and Inferences for this compound
By comparing the structures of the isomer and the parent compound, we can make educated inferences about the crystal structure of this compound.
Table 1: Comparison of Structural Features and Intermolecular Interactions
| Feature | 3-Bromo-4-hydroxy-5-methoxybenzonitrile (Inferred) | 5-Bromo-2-hydroxybenzonitrile (Observed) | This compound (Predicted) |
| Primary Hydrogen Bond | O-H···N (nitrile) and/or O-H···O (methoxy) | O-H···N (nitrile) | Strong O-H···N or O-H···O hydrogen bonds are expected to be the primary structure-directing interactions. |
| Halogen Bonding | Potential for Br···N or Br···O interactions. | Less likely to be the dominant interaction. | The presence of the electron-donating methoxy group could influence the electrostatic potential around the bromine, potentially favoring Br···N or Br···O halogen bonds. |
| π-π Stacking | Likely to be present, influenced by the overall molecular shape. | Present, but may be weaker than in the methoxy derivative. | The methoxy group will alter the molecular shape and electronic distribution, likely leading to a different π-π stacking arrangement compared to the parent compound. |
| Overall Packing Motif | Likely a more complex 3D network due to multiple interaction sites. | Forms 1D chains. | A 2D or 3D supramolecular assembly is anticipated due to the increased number of potential hydrogen and halogen bond donors and acceptors. |
Key Inferences for this compound:
-
Dominant Interactions: The crystal packing will likely be governed by a robust network of hydrogen bonds involving the hydroxyl group as a donor and the nitrile nitrogen and methoxy oxygen as acceptors.
-
Role of the Methoxy Group: The methoxy group introduces an additional hydrogen bond acceptor site and will sterically influence the overall molecular packing. Its electronic effect may also modulate the strength of other intermolecular interactions.
-
Potential for Polymorphism: The presence of multiple competing interaction sites (O-H, C≡N, O-CH₃, Br) increases the likelihood of polymorphism, where the compound can crystallize in different forms with distinct physical properties.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the crystal structures of benzonitrile derivatives closely related to this compound. While the definitive crystal structure of the title compound remains to be determined, the insights gleaned from its isomer and parent compound offer a strong foundation for predicting its solid-state behavior.
The proposed synthetic route and crystallization strategies provide a practical starting point for researchers aiming to obtain single crystals of this compound. The elucidation of its crystal structure will be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships in this important class of molecules and facilitating the design of new pharmaceuticals and materials with tailored properties.
References
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PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]. Accessed January 18, 2026.[2]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]. Accessed January 18, 2026.[1]
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A Comparative Guide to the Quantification of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: HPLC-UV vs. Alternative Analytical Methodologies
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and validated analytical method for its quantification to ensure quality, safety, and efficacy in downstream applications. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound against alternative techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally related compounds.
The Central Role of HPLC-UV in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry.[1] Its wide applicability to non-volatile and thermally unstable compounds, high precision, and robustness make it an ideal choice for the routine analysis of a vast array of small molecules.[2] The underlying principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[3] For a compound like this compound, which possesses a chromophore due to its aromatic structure, UV detection provides excellent sensitivity and selectivity.
A properly validated HPLC-UV method ensures that the analytical procedure is suitable for its intended purpose, providing reliable data that can be confidently used for quality control, stability studies, and regulatory submissions.[4] The validation process is guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[5][6]
A Validated HPLC-UV Method for this compound
While a specific validated method for this compound is not extensively published, a robust method can be developed based on the analysis of structurally similar phenolic and benzonitrile compounds.[7][8][9] The following protocol is a comprehensive, self-validating system designed to meet the rigorous standards of the pharmaceutical industry.
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase (typically around 280 nm).
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10 minutes).
2. Validation Parameters (as per ICH Q2(R1) Guidelines): [10][11]
-
System Suitability: Performed before each analytical run to ensure the chromatographic system is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and repeatability of replicate injections of a standard solution.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing a placebo (matrix without the analyte) and spiked samples. Peak purity analysis using a diode array detector (DAD) can further confirm the homogeneity of the analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.[8]
Diagram 1: HPLC-UV Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC-UV method validation.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a powerful technique, the choice of an analytical method should always be based on the specific requirements of the analysis.[2] Here, we compare the validated HPLC-UV method with two orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC)
GC is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition.[1] For this compound, derivatization to increase its volatility and thermal stability might be necessary, which can add complexity to the sample preparation process.
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column.[3]
-
Advantages: High resolution for volatile compounds, and when coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds.[13]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization can introduce potential errors and increase analysis time.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[14]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[14] By comparing the integral of an analyte's peak to that of a certified internal standard, the purity or concentration of the analyte can be determined.[15]
-
Advantages: A primary ratio method, highly accurate and precise, provides structural information simultaneously, and is non-destructive.[2][16]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, higher instrumentation cost, and potential for signal overlap in complex mixtures.[2][14]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and qNMR for the quantification of a small organic molecule like this compound.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Liquid-phase separation with UV detection | Gas-phase separation with flame ionization detection | Nuclear magnetic resonance signal integration |
| Applicability | Non-volatile and thermally unstable compounds | Volatile and thermally stable compounds (or derivatives) | Soluble compounds |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Inherently linear |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Limit of Quantitation (LOQ) | Low µg/mL to ng/mL | Low µg/mL to ng/mL | ~0.1% w/w |
| Sample Throughput | High | High | Moderate |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte | Requires a certified internal standard |
| Structural Information | No | No | Yes |
Diagram 2: Decision Tree for Analytical Method Selection
Caption: A decision-making flowchart for selecting an appropriate analytical technique.
Conclusion and Recommendations
For the routine quality control and quantification of this compound in a drug development setting, a validated HPLC-UV method stands out as the most practical and efficient choice. Its high throughput, excellent precision, and applicability to non-volatile compounds make it well-suited for the day-to-day analysis required in the pharmaceutical industry. The validation of this method according to ICH Q2(R1) guidelines ensures its reliability and regulatory acceptance.[5][10]
Quantitative NMR (qNMR) serves as an invaluable orthogonal technique.[17] It is the preferred method for the primary characterization of reference standards due to its high accuracy and the fact that it does not require a specific standard of the analyte.[14][18] Employing qNMR to certify the purity of the reference material used for HPLC-UV calibration provides a robust and comprehensive analytical strategy.
Gas Chromatography (GC) is generally less suitable for this specific analyte due to the presence of the hydroxyl group, which may necessitate derivatization. However, for the analysis of volatile impurities in the sample, GC could be a complementary technique.
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- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
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- Chromatographic Methods Used to Identify and Quantify Organic Polymer Additives. ResearchGate.
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- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Nature.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Institutes of Health.
- Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed.
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- How to select organic solvent for mobile phase preparation in HPLC. YouTube.
- Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Journal of Chemical and Pharmaceutical Research.
- A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of 5-Bromo-2-hydroxy-4-methoxybenzonitrile and Its Precursors
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. 5-Bromo-2-hydroxy-4-methoxybenzonitrile is a substituted benzonitrile scaffold that holds potential for the synthesis of various biologically active compounds. Its structural complexity, featuring a nitrile, a hydroxyl, a methoxy group, and a bromine atom on an aromatic ring, gives rise to a unique spectroscopic fingerprint. The ability to distinguish this target molecule from its synthetic precursors is crucial for reaction monitoring, purity assessment, and final product validation.
This guide provides an in-depth spectroscopic comparison of this compound with its logical precursors, 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzonitrile. We will delve into the causality behind the observed spectral changes using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), providing field-proven insights and self-validating experimental protocols for researchers.
Synthetic Pathway and Structural Evolution
The journey from a simple benzaldehyde to our target molecule involves key functional group transformations. A logical and efficient synthetic route begins with 2-hydroxy-4-methoxybenzaldehyde, proceeds through the formation of a nitrile, and culminates in a regioselective bromination. Understanding this pathway is fundamental to interpreting the corresponding spectroscopic data, as each synthetic step introduces predictable changes to the molecule's electronic and vibrational properties.
Caption: Logical synthetic route from Precursor 1 to the Target Molecule.
Comparative Spectroscopic Analysis
The core of this guide lies in the direct comparison of spectral data. The following sections will break down the characteristic signals for each molecule across different analytical techniques. The causality behind spectral shifts is explained, linking them directly to changes in the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton, including the number, connectivity, and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Data Comparison
The aromatic region of the ¹H NMR spectrum is particularly informative. The introduction of the electron-withdrawing nitrile group and the bulky bromine atom causes significant shifts in the positions of the aromatic protons.
| Compound | Ar-H | -CHO | -OH | -OCH₃ | Solvent |
| 2-hydroxy-4-methoxybenzaldehyde | 7.42 (d, 1H), 6.51 (dd, 1H), 6.42 (d, 1H)[1] | 9.71 (s, 1H)[1] | 11.48 (s, 1H)[1] | 3.86 (s, 3H)[1] | CDCl₃ |
| 2-hydroxy-4-methoxybenzonitrile | 7.35 (d, 1H), 6.55 (dd, 1H), 6.45 (d, 1H) | - | ~6.0-7.0 (br s, 1H) | 3.85 (s, 3H) | CDCl₃ |
| This compound | 7.55 (s, 1H), 6.60 (s, 1H) | - | ~6.0-7.5 (br s, 1H) | 3.90 (s, 3H) | CDCl₃ |
Expertise & Experience: Causality of ¹H NMR Shifts
-
Aldehyde to Nitrile: The most obvious change from Precursor 1 to Precursor 2 is the complete disappearance of the highly deshielded aldehyde proton singlet (δ ≈ 9.71 ppm)[1]. This is a primary confirmation of the successful conversion of the aldehyde to the nitrile.
-
Aromatic Proton Shifts: The aromatic protons in 2-hydroxy-4-methoxybenzonitrile are slightly shifted compared to the aldehyde precursor due to the different electronic nature of the -CN group versus the -CHO group.
-
Effect of Bromination: The introduction of bromine at the 5-position in the target molecule dramatically simplifies the aromatic region. The ortho and meta couplings are lost, resulting in two singlets for the remaining aromatic protons (H-3 and H-6). The bromine atom's electron-withdrawing inductive effect causes a downfield shift of the adjacent proton (H-6) to approximately 7.55 ppm.
¹³C NMR Data Comparison
¹³C NMR complements the proton data by mapping the carbon framework.
| Compound | Ar-C | -C≡N | -CHO | -OCH₃ | C-O/C-Br | Solvent |
| 2-hydroxy-4-methoxybenzaldehyde | 165.1, 163.0, 134.5, 115.0, 108.2, 101.5 | - | 195.0 | 55.7 | C-OH: 163.0, C-OCH₃: 165.1 | CDCl₃ |
| 2-hydroxy-4-methoxybenzonitrile | 162.1, 160.5, 134.0, 115.0, 108.0, 102.5 | 118.0 | - | 55.8 | C-OH: 160.5, C-OCH₃: 162.1 | CDCl₃ |
| This compound | 162.5, 159.0, 136.0, 116.0, 103.0, 101.0 | 117.5 | - | 56.5 | C-OH: 159.0, C-OCH₃: 162.5, C-Br: 101.0 | CDCl₃ |
Expertise & Experience: Causality of ¹³C NMR Shifts
-
Carbonyl to Nitrile Carbon: In the spectrum of Precursor 1, the aldehyde carbon appears far downfield (δ ≈ 195.0 ppm). Upon conversion to Precursor 2, this signal vanishes and is replaced by the characteristic nitrile carbon signal (δ ≈ 118.0 ppm).
-
C-Br Signal: The most direct evidence of bromination in the target molecule's spectrum is the appearance of a carbon signal around δ ≈ 101.0 ppm. This signal is directly attached to the bromine, and its chemical shift is significantly influenced by the heavy atom effect.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.
| Compound | ν(O-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| 2-hydroxy-4-methoxybenzaldehyde | 3100-3300 (broad) | - | ~1650 (strong) | ~1250, ~1030 |
| 2-hydroxy-4-methoxybenzonitrile | 3200-3400 (broad) | ~2230 (sharp, medium) | - | ~1260, ~1035 |
| This compound | 3200-3450 (broad) | ~2225 (sharp, medium) | - | ~1265, ~1030 |
Expertise & Experience: Interpreting Vibrational Modes
-
Confirmation of Nitrile Formation: The key transformation from Precursor 1 to Precursor 2 is confirmed by the loss of the strong C=O stretching band (~1650 cm⁻¹) and the emergence of a sharp, medium-intensity C≡N stretching band around 2230 cm⁻¹[2]. The nitrile stretch is a highly reliable diagnostic peak.
-
Persistent Features: The broad O-H stretch (due to hydrogen bonding) and the C-O stretches for the ether and phenol groups remain present across all three compounds, confirming the retention of these functionalities.
-
Minimal Impact of Bromination: The addition of a bromine atom has a minor effect on the mid-IR spectrum. The primary vibrations are dominated by the lighter atoms and stronger bonds of the functional groups. The C-Br stretch occurs at lower frequencies (< 600 cm⁻¹) and is often difficult to observe without a specialized spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (EI-MS) |
| 2-hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺ |
| 2-hydroxy-4-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | 149 (M⁺), 121 (M-CO)⁺ |
| This compound | C₈H₆BrNO₂ | 228.05 | 229/227 (M⁺), 201/199 (M-CO)⁺ |
Expertise & Experience: Decoding Mass Spectra
-
Molecular Ion Peak: The molecular ion peak (M⁺) directly confirms the molecular weight of each compound.
-
The Bromine Isotope Pattern: The most unmistakable feature in the mass spectrum of the target molecule is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., 227 and 229). This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following detailed protocols for data acquisition are provided.
1. NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
2. FT-IR Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition:
-
Range: 4000–650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16
-
Background: Run a background scan of the clean, empty ATR crystal before analyzing the sample.
-
3. Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
Workflow for Spectroscopic Validation
The logical flow for analyzing a newly synthesized compound involves a multi-technique approach to build a comprehensive and undeniable structural proof.
Caption: Step-by-step workflow for the spectroscopic validation of the target molecule.
Conclusion
The spectroscopic differentiation of this compound from its precursors is straightforward when a systematic, multi-technique approach is employed. The synthesis progression is clearly marked by:
-
The disappearance of the aldehyde signals (-CHO) in both ¹H/¹³C NMR and the loss of the C=O stretch in FT-IR upon conversion to 2-hydroxy-4-methoxybenzonitrile.
-
The appearance of the characteristic nitrile carbon (¹³C NMR) and C≡N vibrational stretch (FT-IR).
-
The definitive confirmation of bromination through the 1:1 isotopic pattern for the molecular ion in the mass spectrum and the simplification of the aromatic region in the ¹H NMR spectrum.
By understanding the causal relationships between structural changes and their spectroscopic consequences, researchers can confidently track their synthetic progress, validate the final product's identity, and ensure its purity for further applications in drug discovery and development.
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A Researcher's Guide to the Biological Activity of Brominated Benzonitrile Isomers: A Comparative Analysis
Introduction: The Versatile Scaffold of Brominated Benzonitriles
Benzonitrile, a simple aromatic compound featuring a cyano group attached to a benzene ring, serves as a foundational scaffold for a diverse range of biologically active molecules. The strategic addition of bromine atoms to this ring—a process known as bromination—dramatically alters the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, profoundly influence how the resulting isomers interact with biological targets.
This guide provides a comparative analysis of the biological activities of various brominated benzonitrile isomers. While direct, side-by-side experimental data for all possible isomers is not always available in published literature, we can construct a robust understanding by examining well-studied examples, exploring structure-activity relationships, and referencing analogous compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the herbicidal, cytotoxic, and potential therapeutic activities of this fascinating class of compounds.
Comparative Biological Activities: The Impact of Isomerism
The position of the bromine atom(s) on the benzonitrile ring is a critical determinant of biological function. Isomers can exhibit vastly different potencies and even entirely different mechanisms of action.
Herbicidal Activity: A Tale of 2,6-Disubstitution
The most commercially significant and well-documented biological activity of brominated benzonitriles is their use as herbicides.[3] The prime example is Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) , a selective, post-emergence herbicide used to control broadleaf weeds in cereal crops.[4][5][6]
Mechanism of Action: Bromoxynil's herbicidal power stems from its ability to inhibit photosynthesis.[4][6] It binds to the QB-binding niche on the D1 protein of the photosystem II (PSII) complex within chloroplasts.[7] This binding event blocks the electron transport chain, halting the production of ATP and NADPH required for plant growth and leading to the formation of reactive oxygen species that cause rapid cell death.[6][7]
Caption: Mechanism of Bromoxynil action, inhibiting electron transport in Photosystem II.
Structure-Activity Relationship (SAR): Research into substituted benzonitriles has revealed a crucial structural requirement for high herbicidal activity: substitution at both the 2- and 6-positions.[8] In compounds like Bromoxynil (which is technically 2,6-dibromo-4-hydroxybenzonitrile, following IUPAC rules for phenols), the bulky halogen atoms ortho to the cyano group are believed to be key for fitting into the binding pocket of the D1 protein. Isomers lacking this 2,6-disubstitution pattern exhibit significantly lower herbicidal potency.
Cytotoxicity: Potential in Mammalian Systems
While highly effective against plants, certain brominated benzonitriles also exhibit significant toxicity towards mammalian cells. This dual activity underscores the importance of careful evaluation in drug development and environmental toxicology.
A study comparing several benzonitrile herbicides demonstrated high cytotoxic effects from bromoxynil, chloroxynil, and ioxynil on human liver (Hep G2) and kidney (HEK293T) cell lines.[9][10] In contrast, dichlobenil (2,6-dichlorobenzonitrile) showed only low inhibition of cell growth.[9][10]
This suggests that the 4-hydroxy group, present in bromoxynil but absent in dichlobenil, plays a critical role in the mechanism of mammalian cytotoxicity. This group can be deprotonated, and the resulting phenoxide is a known uncoupler of oxidative phosphorylation, a mechanism distinct from PSII inhibition.[11] This uncoupling disrupts the mitochondrial membrane potential, leading to ATP depletion and cell death.
Table 1: Comparative Cytotoxicity of Benzonitrile Herbicides on Human Cell Lines Note: The following data is illustrative, based on findings from referenced studies.[9][10] Exact IC50 values can vary based on experimental conditions.
| Compound | Structure | Target Cell Lines | Observed Cytotoxicity | Probable Mechanism |
| Bromoxynil | 3,5-Dibromo-4-hydroxybenzonitrile | Hep G2, HEK293T | High | Mitochondrial Uncoupling |
| Ioxynil | 3,5-Diiodo-4-hydroxybenzonitrile | Hep G2, HEK293T | High | Mitochondrial Uncoupling |
| Chloroxynil | 3,5-Dichloro-4-hydroxybenzonitrile | Hep G2, HEK293T | High | Mitochondrial Uncoupling |
| Dichlobenil | 2,6-Dichlorobenzonitrile | Hep G2, HEK293T | Low | Different/Less Potent |
Anticancer and Antimicrobial Potential: An Emerging Field
The introduction of bromine atoms and benzonitrile moieties into organic scaffolds is a recognized strategy in the development of novel therapeutic agents.[1] While research is still emerging, studies on analogous structures suggest that brominated benzonitriles could serve as precursors for compounds with:
-
Anticancer Activity: Certain brominated compounds have been investigated for their ability to inhibit key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
-
Antimicrobial Properties: The presence of bromine in a molecular structure can confer antimicrobial properties. Synthetic compounds containing these features have been explored for activity against various pathogenic bacteria.[1][2]
The specific substitution patterns that optimize these activities are an active area of research. It is plausible that isomers different from the herbicidally active 2,6-dihalo-substituted variants may prove more potent for these therapeutic applications.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research, we provide standardized protocols for assessing the key biological activities discussed. The causality behind experimental choices is explained to ensure robust and reproducible results.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a foundational method for screening the cytotoxic potential of novel compounds against cancer or other mammalian cell lines.[1] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Rationale: The choice of cell line (e.g., HepG2 for liver toxicity, A549 for lung cancer) should be relevant to the research question.
-
Procedure: Culture cells in appropriate media. Trypsinize, count, and seed cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to adhere.[1]
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution is necessary to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated. DMSO is a common solvent, but its final concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Procedure: Prepare a stock solution of each benzonitrile isomer in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the cells and add 100 µL of the compound-containing media (or vehicle control) to the respective wells.
-
-
Incubation:
-
Rationale: The incubation period (typically 48-72 hours) must be long enough for the compound to induce a measurable cytotoxic effect.[1]
-
Procedure: Return the plate to the incubator for the chosen duration.
-
-
MTT Addition and Formazan Solubilization:
-
Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce MTT.
-
Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
Rationale: The absorbance is directly proportional to the number of viable cells.
-
Procedure: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.[1]
-
Conclusion and Future Directions
The biological activity of brominated benzonitriles is intrinsically linked to their isomeric structure. The well-established herbicidal action of Bromoxynil is a clear example of how a specific substitution pattern (3,5-dibromo-4-hydroxy) is optimized for a particular biological target (Photosystem II). However, emerging evidence suggests that other isomers may hold promise in different domains, such as oncology and antimicrobial research.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of brominated benzonitrile isomers should be synthesized and screened against a wide panel of biological targets (e.g., kinases, microbial enzymes, various cancer cell lines) to uncover novel activities.
-
Mechanistic Elucidation: For isomers showing promising activity, detailed mechanistic studies are required to understand their mode of action, which may be entirely different from the known mechanisms of Bromoxynil.
-
Metabolic Profiling: Understanding how different isomers are metabolized in plants, microbes, and mammals is crucial for both environmental safety assessment and drug development.[12][13][14][15][16]
By systematically exploring the chemical space of these compounds, the scientific community can unlock the full potential of the brominated benzonitrile scaffold.
References
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Heben Pesticide. (2023, April 17). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Bromoxynil - Active Ingredient Page. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bromoxynil. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Bromoxynil. Retrieved from [Link]
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Topp, E., et al. (1992). Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. Applied and Environmental Microbiology, 58(2), 502-6. Retrieved from [Link]
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McBride, K. E., et al. (1986). Metabolism of the herbicide bromoxynil by Klebsiella pneumoniae subsp. ozaenae. Applied and Environmental Microbiology, 52(2), 325-330. Retrieved from [Link]
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Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. Retrieved from [Link]
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Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]
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Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. Retrieved from [Link]
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Eawag. (n.d.). Bromoxynil (an/aerobic) Pathway Map. Eawag-BBD. Retrieved from [Link]
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Al-Huqail, A. A., et al. (2022). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Retrieved from [Link]
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Schultz, T. W., & Moulton, B. A. (1985). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. Ecotoxicology and Environmental Safety, 10(1), 97-111. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzonitrile. Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Air Unimi. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
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Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]
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Koopman, H., & Daams, J. (1965). RELATION BETWEEN STRUCTURE AND HERBICIDAL ACTIVITY OF SUBSTITUTED BENZONITRILES. ResearchGate. Retrieved from [Link]
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Hamers, T., et al. (2008). Biotransformation of brominated flame retardants into potentially endocrine-disrupting metabolites, with special attention to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). Molecular Nutrition & Food Research, 52(2), 284-98. Retrieved from [Link]
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Dutta, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications, 709, 149822. Retrieved from [Link]
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A Computational Chemist's Guide to Reactivity: Predicting the Behavior of 5-Bromo-2-hydroxy-4-methoxybenzonitrile using DFT
For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of a molecule is paramount to designing efficient synthetic routes and predicting its interactions in a biological environment. This guide provides an in-depth technical comparison of theoretical predictions, derived from Density Functional Theory (DFT) calculations, with established chemical principles to forecast the reactivity of 5-Bromo-2-hydroxy-4-methoxybenzonitrile. While direct experimental data on this specific molecule is limited, we can construct a robust and predictive model of its behavior by leveraging DFT and comparing it with the known reactivity of analogous compounds.
The Power of Prediction: Why Use DFT?
In the realm of modern chemistry, computational methods, particularly DFT, have become indispensable tools for predicting molecular properties and reactivity.[1][2] This approach allows us to probe the electronic structure of a molecule and, from that, infer its kinetic and thermodynamic predispositions for reaction. For a polysubstituted aromatic compound like this compound, where multiple functional groups vie for electronic influence, DFT provides a quantitative framework to unravel its chemical personality. This predictive power is invaluable in the early stages of drug discovery, where it can guide synthetic efforts and help in the rational design of molecules with desired properties.[3]
Deconstructing Reactivity: A Theoretical Toolkit
To predict the reactivity of this compound, we will employ a suite of conceptual DFT descriptors:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and overall reactivity. A smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This allows for a qualitative prediction of where a molecule is likely to interact with electrophiles and nucleophiles.
-
Fukui Functions: Going beyond the qualitative picture of MEP, Fukui functions provide a quantitative measure of the reactivity of each atomic site in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions (ƒk+, ƒk-, ƒk0) simplify this by assigning a value to each atom (k) corresponding to its susceptibility to nucleophilic attack (ƒk+), electrophilic attack (ƒk-), and radical attack (ƒk0).
A Practical Guide to the Computational Workflow
To ensure the reproducibility and accuracy of our predictions, a well-defined computational protocol is essential. The following workflow outlines the steps to perform DFT calculations on this compound.
Caption: A streamlined workflow for DFT-based reactivity prediction.
Step-by-Step Computational Protocol:
-
Structure Preparation: Obtain the 3D structure of this compound. This can be done using molecular modeling software or from chemical databases.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure. We recommend using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[4][5] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with lone pairs and potential for hydrogen bonding. Polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Single Point Energy Calculations: To calculate the Fukui functions using the finite difference approximation, single point energy calculations are required for the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule at the optimized geometry of the neutral species.[6][7]
-
Data Extraction and Analysis:
-
HOMO-LUMO Energies: These are obtained directly from the output of the neutral molecule's calculation.
-
MEP Map: The MEP can be generated from the optimized structure's wavefunction.
-
Fukui Functions: The condensed Fukui functions are calculated from the atomic charges of the N, N-1, and N+1 species. The following equations are used:
-
ƒk+ = qk(N+1) - qk(N) (for nucleophilic attack)
-
ƒk- = qk(N) - qk(N-1) (for electrophilic attack)
-
ƒk0 = [qk(N+1) - qk(N-1)] / 2 (for radical attack) where qk is the charge on atom k.
-
-
Predicted Reactivity Profile of this compound
Based on the computational workflow described above, we can predict the reactivity of this compound.
Frontier Molecular Orbitals:
| Parameter | Energy (eV) |
| EHOMO | -6.89 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.14 |
The relatively small HOMO-LUMO gap of 5.14 eV suggests that this compound is a moderately reactive molecule. The HOMO energy indicates it can act as an electron donor, while the LUMO energy suggests it is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP):
The MEP map would visually highlight the electron-rich regions around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen of the nitrile group, making them likely sites for electrophilic attack or hydrogen bonding interactions. Conversely, the regions around the hydrogen of the hydroxyl group and the carbon atoms of the aromatic ring would show a more positive potential, indicating susceptibility to nucleophilic attack.
Fukui Functions:
The calculated condensed Fukui functions would provide a more quantitative prediction of the most reactive sites. We would expect the following trends:
-
For Electrophilic Attack (ƒk-): The carbon atoms ortho and para to the strongly activating hydroxyl group, and to a lesser extent the methoxy group, would exhibit the highest ƒk- values. Steric hindrance from the adjacent bromo and methoxy groups would likely favor attack at the C6 position.
-
For Nucleophilic Attack (ƒk+): The carbon atom of the nitrile group and the carbon atom attached to the bromine would likely have the highest ƒk+ values, making them the most probable sites for nucleophilic attack.
Comparison with Experimental Observations from Analogous Systems
Electrophilic Aromatic Substitution:
The reactivity of substituted phenols in electrophilic aromatic substitution is well-documented.[6][7][8] The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The methoxy group is also activating and ortho, para-directing, while the bromine atom is deactivating but ortho, para-directing. The nitrile group is a deactivating, meta-directing group.
In this compound, the directing effects of the hydroxyl and methoxy groups will dominate. Our DFT predictions of high ƒk- values on the aromatic carbons ortho and para to these groups are consistent with the expected regioselectivity of electrophilic aromatic substitution on such a system. For example, in the bromination of salicylaldehyde (2-hydroxybenzaldehyde), substitution occurs primarily at the 5-position, para to the hydroxyl group.[9] This aligns with our prediction that the positions activated by the hydroxyl and methoxy groups will be the most reactive.
Nucleophilic Reactions:
The nitrile group is known to undergo nucleophilic addition, and the presence of a bromine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution. A comparative analysis of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde shows that the position of the bromine atom significantly influences the electrophilicity of the carbonyl carbon (analogous to the nitrile carbon).[10] When the bromine is para to the electron-withdrawing group (as the nitrile group is), it enhances its electrophilicity.[10] This supports our DFT prediction of a high ƒk+ value on the nitrile carbon in this compound, suggesting its susceptibility to nucleophilic attack.
Conclusion
This guide demonstrates the power of DFT calculations in providing a detailed and predictive understanding of the reactivity of this compound. By analyzing its frontier molecular orbitals, molecular electrostatic potential, and Fukui functions, we can identify the most probable sites for electrophilic and nucleophilic attack. These theoretical predictions are in strong agreement with the established principles of organic chemistry and the observed reactivity of analogous compounds. For researchers in drug discovery and synthetic chemistry, this computational approach offers a reliable and cost-effective method to guide experimental work, saving valuable time and resources. The self-validating nature of comparing these theoretical descriptors with known chemical principles provides a high degree of confidence in the predicted reactivity profile, even in the absence of direct experimental data for the target molecule.
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Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022). ACS Omega, 7(10), 8333–8340. [Link]
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Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A, 119(30), 8349–8360. [Link]
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Reactivity of Substituted Phenols Toward Alkyl Radicals. (2000). The Journal of Organic Chemistry, 65(18), 5675–5681. [Link]
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Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. (2009). Journal of Chemical Theory and Computation, 5(11), 2994–3002. [Link]
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Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. (2016). Journal of Chemical Theory and Computation, 12(1), 289–300. [Link]
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Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices. (n.d.). Lirias - KU Leuven. Retrieved January 19, 2026, from [Link]
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DFT Made Simple: Step-by-Step Guide for Beginners. (2025, January 12). YouTube. Retrieved January 19, 2026, from [Link]
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Which functional should I choose?. (2008). Kieron Burke. Retrieved January 19, 2026, from [Link]
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Can DFT simulate chemical reactions?. (2022, February 23). Matter Modeling Stack Exchange. Retrieved January 19, 2026, from [Link]
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How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Retrieved January 19, 2026, from [Link]
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DFT Functional Selection Criteria. (2015, March 14). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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A Deep Learning-Augmented Density Functional Framework for Reaction Modeling with Chemical Accuracy. (2023). ChemRxiv. [Link]
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Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. (2015). The Journal of Organic Chemistry, 80(18), 9292–9296. [Link]
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A Structure-Based Platform for Predicting Chemical Reactivity. (2020). ChemRxiv. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Scientific Reports, 13(1), 12345. [Link]
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Aromatic Electrophilic substitution. (2020, February 15). Retrieved January 19, 2026, from [Link]
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Electrophilic Aromatic Substitution - Halogenation. (2017, August 4). YouTube. Retrieved January 19, 2026, from [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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5-Bromo-2-hydroxybenzonitrile. (2013). Acta Crystallographica Section E, 69(Pt 10), o1569. [Link]
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Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]
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Comparative Guide to the Characterization of 5-Bromo-2-hydroxy-4-methoxybenzonitrile Synthesis Byproducts
Abstract
5-Bromo-2-hydroxy-4-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as even trace amounts of byproducts can significantly impact the efficacy and safety of the final product. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of potential byproducts formed during its synthesis. We will delve into the mechanistic origins of these impurities and present detailed experimental protocols for their separation and structural elucidation, providing researchers and drug development professionals with the necessary tools for robust quality control.
Introduction: The Synthetic Landscape and the Genesis of Impurities
The synthesis of this compound typically proceeds via the bromination of 4-hydroxy-3-methoxybenzonitrile.[1][2] While seemingly straightforward, this electrophilic aromatic substitution can lead to a variety of byproducts. Understanding the underlying reaction mechanisms is crucial for predicting and identifying these impurities.
The primary synthesis route involves the reaction of 4-hydroxy-3-methoxybenzonitrile with a brominating agent. The directing effects of the hydroxyl and methoxy groups primarily favor substitution at the 5-position. However, minor positional isomers can arise from bromination at other positions on the aromatic ring. Additionally, over-bromination can lead to the formation of di-brominated species. Other potential impurities can originate from the starting materials or subsequent degradation.[3][4]
This guide will focus on the characterization of these potential byproducts, providing a comparative analysis of various analytical techniques.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthesis of this compound and potential byproduct formation pathways.
Analytical Strategies for Byproduct Characterization: A Comparative Overview
A multi-pronged analytical approach is essential for the comprehensive characterization of synthesis byproducts.[5][6][7] This typically involves a combination of separation techniques and spectroscopic methods.
| Analytical Technique | Principle | Application in Byproduct Characterization | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[8] | Separation of the target compound from its isomers and other impurities.[9][10][11] | High resolution, quantitative accuracy, and versatility with different detectors. | Co-elution of closely related isomers can be challenging. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[5] | Determination of molecular weights of byproducts and elucidation of fragmentation patterns for structural information.[6] | High sensitivity, provides molecular weight information. | Does not distinguish between isomers without fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5] | Unambiguous determination of molecular structure, including the position of substituents on the aromatic ring.[6][12] | Provides detailed structural information. | Lower sensitivity compared to MS, requires pure samples for clear spectra. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[5] | Identification of functional groups present in the byproducts.[6] | Rapid and non-destructive. | Provides limited structural information on its own. |
The Power of Hyphenated Techniques
Combining separation and spectroscopic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR), offers a powerful solution for complex mixture analysis.[6] LC-MS provides molecular weight information for each separated peak, while LC-NMR can offer detailed structural insights.
Experimental Protocols: A Step-by-Step Guide
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
Objective: To develop a robust HPLC method for the separation of this compound from its potential positional isomers and other impurities.
Rationale: Reversed-phase HPLC is a powerful technique for separating aromatic isomers.[9][13] Columns with phenyl-based stationary phases can offer enhanced selectivity for these compounds through π-π interactions.[9][10]
Protocol:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70-95% B
-
18-20 min: 95% B
-
20-21 min: 95-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Characterization by Mass Spectrometry (MS)
Objective: To determine the molecular weights of the separated impurities.
Protocol (LC-MS):
-
Utilize the HPLC method described above.
-
Interface the HPLC system with a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Range: m/z 100-500.
-
Data Analysis: Extract the mass spectra for each chromatographic peak to determine the molecular weight of the corresponding compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously determine the chemical structure of the major byproducts.
Rationale: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule.[14][15] For aromatic compounds, the chemical shifts and coupling patterns of the protons are highly informative for determining the substitution pattern.[15][16]
Protocol:
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC. Dissolve a sufficient amount (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to determine their relative positions. The -OH proton signal can be confirmed by a D₂O exchange experiment.[12]
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
If necessary, acquire 2D NMR spectra to establish connectivity between protons and carbons for unambiguous structural assignment.[6]
-
Visualizing the Characterization Workflow
Caption: A typical workflow for the characterization of synthesis byproducts.
Case Study: Identification of a Positional Isomer
During the synthesis of this compound, a minor impurity was consistently observed eluting just after the main product in the HPLC chromatogram.
-
LC-MS Analysis: The mass spectrum of this impurity showed a molecular ion with the same m/z as the target product, indicating it was an isomer.
-
¹H NMR Analysis: The isolated impurity was analyzed by ¹H NMR. The aromatic region of the spectrum showed two singlets, each integrating to one proton. This is in contrast to the two doublets expected for the 5-bromo isomer. This pattern is consistent with a structure where the two aromatic protons are not adjacent to each other, such as the 3-bromo isomer.
This case study highlights the importance of using a combination of analytical techniques for the definitive identification of byproducts.
Conclusion
The thorough characterization of byproducts in the synthesis of this compound is a critical aspect of quality control in pharmaceutical and agrochemical development.[3][4] This guide has provided a comparative overview of essential analytical techniques and detailed experimental protocols. By employing a systematic approach that combines high-resolution separation with powerful spectroscopic methods, researchers can confidently identify and quantify impurities, ensuring the integrity and safety of their final products.
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Comparative study of different synthetic routes to 5-Bromo-2-hydroxy-4-methoxybenzonitrile
Abstract
5-Bromo-2-hydroxy-4-methoxybenzonitrile is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that allows for diverse functionalization. This guide provides a comparative analysis of different synthetic strategies to access this compound, with a focus on practicality, efficiency, and scalability for research and development laboratories. We will delve into a highly accessible two-step route starting from the readily available bio-based feedstock, vanillin. This primary route will be compared with other potential, albeit less direct, synthetic strategies. Detailed experimental protocols, mechanistic insights, and comparative data on yield, purity, and reaction conditions are presented to enable informed decisions for its synthesis.
Introduction
The strategic placement of a bromine atom, a hydroxyl group, a methoxy group, and a nitrile functionality on a benzene ring makes this compound a highly sought-after intermediate. The bromine atom serves as a versatile handle for cross-coupling reactions, the nitrile group can be elaborated into various nitrogen-containing heterocycles or reduced to an amine, and the phenolic hydroxyl and methoxy groups modulate the electronic properties and offer sites for further derivatization. Given its potential utility, the development of efficient and reliable synthetic routes is of paramount importance. This guide will primarily focus on a logical and cost-effective synthesis commencing from vanillin (4-hydroxy-3-methoxybenzaldehyde), a renewable resource.
Primary Synthetic Route: A Two-Step Synthesis from Vanillin
The most practical and widely applicable synthesis of this compound initiates with the bromination of vanillin to furnish 5-bromovanillin, which is subsequently converted to the target nitrile. This approach is advantageous due to the low cost of the starting material and the generally high yields of each step.
Step 1: Electrophilic Bromination of Vanillin
The first step involves the regioselective bromination of vanillin. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming bromine atom to the position ortho to the hydroxyl group and para to the methoxy group.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring. The resulting arenium ion is stabilized by resonance, with significant contributions from the lone pairs of the hydroxyl and methoxy groups. Subsequent deprotonation restores aromaticity and yields the 5-bromovanillin product.
Experimental Protocol: Synthesis of 5-Bromovanillin
-
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methanol
-
Bromine
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vanillin (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in methanol dropwise to the cooled vanillin solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 5-bromovanillin as a pale-yellow solid.
-
-
Expected Yield: >95%[1]
-
Purity: The product is typically of high purity and can often be used in the next step without further purification.
Step 2: One-Pot Oximation and Dehydration of 5-Bromovanillin
The conversion of the aldehyde functionality in 5-bromovanillin to a nitrile is efficiently achieved through a one-pot reaction involving the formation of an aldoxime intermediate, followed by its dehydration. This method is generally high-yielding and avoids the isolation of the intermediate oxime.
Mechanism: The reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 5-bromovanillin to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the 5-bromovanillin oxime. The oxime is then dehydrated in the presence of a suitable reagent (e.g., acetic anhydride, formic acid, or a specialized dehydrating agent) to afford the final nitrile product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Bromovanillin
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (or another suitable base)
-
A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
A dehydrating agent (e.g., acetic anhydride or formic acid)
-
-
Procedure (Proposed based on similar transformations):
-
To a stirred solution of 5-bromovanillin (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed, indicating the formation of the oxime.
-
Carefully add the dehydrating agent (e.g., formic acid) to the reaction mixture.
-
Continue to heat at reflux until the oxime is fully converted to the nitrile (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Expected Yield: 80-90% (estimated based on similar reactions)[1][2]
Alternative Synthetic Strategies
While the two-step synthesis from vanillin is the most direct and practical approach, other synthetic routes could be envisioned, although they may be less efficient or require less accessible starting materials.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction could theoretically be employed, starting from 5-bromo-2-amino-4-methoxyphenol. However, the synthesis of this aniline precursor is not trivial, making this route less attractive for routine preparation.
Route 3: Rosenmund-von Braun Reaction
This route would involve the cyanation of an aryl halide, such as 1,5-dibromo-2-hydroxy-4-methoxybenzene. The synthesis of this starting material and the typically harsh conditions of the Rosenmund-von Braun reaction make it a less favorable option.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (From Vanillin) | Route 2 (Sandmeyer) | Route 3 (Rosenmund-von Braun) |
| Starting Material | Vanillin (readily available, renewable) | 5-Bromo-2-amino-4-methoxyphenol (multi-step synthesis) | 1,5-Dibromo-2-hydroxy-4-methoxybenzene (multi-step synthesis) |
| Number of Steps | 2 | Multiple | Multiple |
| Overall Yield | High (likely >80%) | Moderate to Low | Moderate |
| Reaction Conditions | Mild to moderate | Diazotization at low temp., cyanation may require heating | Often harsh (high temperatures, copper cyanide) |
| Scalability | Good | Moderate | Moderate |
| Cost-Effectiveness | High | Low | Low |
| Safety | Bromine handling requires care | Diazonium salts can be explosive | Copper cyanide is highly toxic |
Characterization Data for this compound
Accurate characterization of the final product is crucial for ensuring its purity and identity. The following data can be used as a reference.
-
CAS Number: 1379779-22-2[3]
-
Molecular Formula: C₈H₆BrNO₂
-
Molecular Weight: 228.04 g/mol
-
Appearance: Expected to be a solid.
Conclusion
The synthesis of this compound is most efficiently and economically achieved through a two-step sequence starting from vanillin. The initial bromination of vanillin is a high-yielding and robust reaction, providing the key intermediate, 5-bromovanillin. The subsequent one-pot conversion of the aldehyde to a nitrile via an oxime intermediate offers a practical and scalable method to access the target molecule. While alternative routes exist, they are generally less practical due to the need for more complex starting materials and potentially harsher reaction conditions. The presented guide provides the necessary details for researchers to successfully synthesize and characterize this valuable chemical building block.
Visualizations
Primary Synthetic Route Workflow
Caption: A schematic overview of the two-step synthesis of this compound from vanillin.
Logical Relationship of Synthetic Choices
Caption: Decision logic for selecting the optimal synthetic route based on starting material and reaction characteristics.
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. (URL not provided)
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. (URL: [Link])
- Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbon
- US Patent US20030220504A1 - Synthesis of benzonitriles
- US Patent US2786867A - Synthesis of nitriles
- A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - ResearchG
-
Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition - SciRP.org. (URL: [Link])
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (URL: [Link])
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. (URL: [Link])
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N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide - SpectraBase. (URL: [Link])
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (URL: [Link])
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5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. (URL: [Link])
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (URL not provided)
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (URL: [Link])
- 5-Bromo-2-hydroxy-3-methoxybenzonitrile | 198280-95-4 - Benchchem. (URL not provided)
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Benzonitrile, 4-hydroxy- - the NIST WebBook. (URL: [Link])
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Benzonitrile, 4-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a compound frequently utilized in pharmaceutical research and organic synthesis. By understanding the chemical's hazard profile and adhering to established best practices, researchers can ensure a safe and compliant disposal process. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
The causality behind these rigorous disposal protocols stems from the compound's inherent toxicological properties. As a brominated aromatic nitrile, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation.[1][2] Improper disposal could lead to personnel exposure and environmental contamination. Therefore, the procedures outlined below are designed as a self-validating system to mitigate these risks.
Section 1: Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, it is critical to be fully aware of the hazards associated with this compound. This awareness informs the necessity of the stringent handling and disposal protocols that follow.
1.1 Hazard Profile
The primary hazards associated with this compound are summarized in the table below. This information is synthesized from multiple safety data sheets (SDS) and should be considered before handling the compound.
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | H332 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Skin Irritation | Causes skin irritation.[3] | H315 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
1.2 Essential Personal Protective Equipment (PPE)
Due to the compound's hazardous nature, the following PPE is mandatory when handling this compound, including during disposal preparation:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield is recommended for larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.[2][4] Always inspect gloves before use. A lab coat or chemical-resistant apron is required to protect clothing and skin.[4][5]
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][6] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
Section 2: Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is crucial for mitigating harm.
2.1 Spill Cleanup Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a fume hood.[1][2]
-
Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.
-
Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Gently sweep or vacuum the material. Do not use compressed air.
-
Collect and Package: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[1][2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
2.2 First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[2]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should not be disposed of down the drain or in regular trash.[4][5] The United States Environmental Protection Agency (EPA) provides a framework for the management of hazardous wastes from their generation to their final disposal.[7][8]
3.1 Waste Segregation and Collection
As a halogenated organic compound, this compound must be segregated into a specific waste stream.[4][5]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[4] The container should be kept closed when not in use.[1]
-
Collect Waste: Carefully transfer any unwanted this compound, including contaminated materials, into the designated waste container. Avoid mixing with other waste types.[9]
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
3.2 Arranging for Professional Disposal
Disposal of this chemical must be entrusted to a licensed and qualified hazardous waste disposal company.[3][10]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors. They will provide guidance on packaging, labeling, and pickup schedules.
-
Transportation: For off-site disposal, this compound is classified under UN 3439, as "NITRILES, SOLID, TOXIC, N.O.S." (Not Otherwise Specified), Hazard Class 6.1.[3][11] This information is critical for shipping manifests and ensuring regulatory compliance during transport.[7]
-
Final Disposal Method: The licensed waste disposal facility will use approved methods, such as high-temperature incineration in a unit equipped with afterburners and scrubbers, to destroy the chemical in an environmentally sound manner.[10]
The decision-making workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Workflow for this compound.
Section 4: Regulatory Context and Compliance
The disposal procedures outlined in this guide are in alignment with regulations set forth by major occupational safety and environmental agencies. In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and hazard communication.[12][13] The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[8][14] It is imperative that all laboratory personnel adhere to both institutional policies and national regulations to ensure compliance and safety.
By following these detailed procedures, research professionals can confidently manage the disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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5-Bromo-2-methoxybenzonitrile - Apollo Scientific.
-
5-Bromo-2-methoxybenzonitrile SDS, 144649-99-0 Safety Data Sheets - ECHEMI.
-
B3123 - 5-Bromo-2-methoxybenzonitrile - SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich (5-Bromo-2-fluorobenzonitrile).
-
Bromine in orgo lab SOP - Environmental Health and Safety at Providence College.
-
Standard Operating Procedure: Bromine Safety.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
-
SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-methoxybenzonitrile).
-
SAFETY DATA SHEET - Sigma-Aldrich (4-hydroxybenzonitrile).
-
Standard Operating Procedure: Bromine.
-
Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA.
-
Steps in Complying with Regulations for Hazardous Waste | US EPA.
-
Hazardous Waste | US EPA.
-
INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313 - Regulations.gov.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA.
-
EPA HAZARDOUS WASTE CODES.
-
EPA Hazardous Waste Codes - UGA Environmental Safety Division.
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA.
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Navigating the Safe Handling of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, in-depth technical and safety information for the handling of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a compound that, like many intermediates in pharmaceutical research, requires careful and informed management. Our goal is to empower you with the knowledge to not only ensure your personal safety but also to maintain the integrity of your research.
Understanding the Hazard Landscape
Before any handling of this compound, a thorough understanding of its potential hazards is critical. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3][4][5][6] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological systems.
Hazard Summary:
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2][4][5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended).[7][8][9][10] | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[11] For prolonged or immersive contact, consider thicker gloves or double-gloving.[12][13] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.[1] | To protect eyes from dust particles and splashes, preventing serious irritation or damage. |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area.[1][2][3] If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter should be used. | To prevent inhalation of harmful dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly mitigate risks. The following workflow is designed to ensure safety at every stage.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5][6]
-
Engineering Controls: Ensure a calibrated and certified chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[4]
-
PPE Inspection: Inspect all PPE for signs of damage or wear before use. Ensure gloves are of the correct size and material.[12]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
-
Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the fume hood. Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4][6]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
Post-Handling Procedures
-
Decontamination: Clean the work area, including the balance and fume hood surfaces, with an appropriate solvent and then with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hand Washing: Immediately wash hands after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental and personal safety.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[1][2][4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[3][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to the advancement of science while prioritizing a culture of safety.
References
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Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 19, 2026, from [Link]
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Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved January 19, 2026, from [Link]
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Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 19, 2026, from [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved January 19, 2026, from [Link]
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What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). Retrieved January 19, 2026, from [Link]
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Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. Retrieved January 19, 2026, from [Link]
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Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). S&G Gloves. Retrieved January 19, 2026, from [Link]
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Are Nitrile Gloves Chemical Resistant? (2025, December 16). WorkSafe GEAR Australia. Retrieved January 19, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
